Phenalene
Description
Properties
IUPAC Name |
1H-phenalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJOIMJURHQYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=CC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075369 | |
| Record name | 1H-Phenalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203-80-5 | |
| Record name | Phenalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Phenalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Phenalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1H-PHENALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ27KZF2V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of Phenalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the chemical structure and unique bonding characteristics of phenalene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and medicinal chemistry. Due to the limited availability of experimental crystallographic data for the parent 1H-phenalene, this guide incorporates high-quality computational data to elucidate its core structure. Furthermore, detailed experimental protocols and spectroscopic data for the derivative, 1H-phenalene-1,3(2H)-dione, are provided as a representative example of the analysis of a this compound-based scaffold.
Core Chemical Structure and Bonding of 1H-Phenalene
1H-Phenalene (C₁₃H₁₀) is a non-alternant polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings.[1][2] Its structure is characterized by a central carbon atom shared by all three rings, a feature that imparts unique electronic properties. The molecule is a white solid with a melting point of 159-160 °C.[2]
Molecular Geometry
Table 1: Calculated Geometric Parameters of 1H-Phenalene
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C2 | 1.37 |
| C2-C3 | 1.42 |
| C3-C3a | 1.40 |
| C3a-C9b | 1.43 |
| C4-C5 | 1.38 |
| C5-C6 | 1.41 |
| C6-C6a | 1.42 |
| C6a-C9b | 1.43 |
| C7-C8 | 1.38 |
| C8-C9 | 1.41 |
| C9-C9a | 1.42 |
| C9a-C9b | 1.43 |
| C1-H | 1.09 |
| C2-H | 1.09 |
| C3-H | 1.09 |
| C4-H | 1.09 |
| C5-H | 1.09 |
| C6-H | 1.09 |
| C7-H | 1.09 |
| C8-H | 1.09 |
| C9-H | 1.10 |
| **Bond Angles (°) ** | |
| C1-C2-C3 | 120.5 |
| C2-C3-C3a | 120.8 |
| C3-C3a-C9b | 118.9 |
| C3a-C9b-C6a | 120.2 |
| C4-C5-C6 | 120.4 |
| C5-C6-C6a | 121.2 |
| C6-C6a-C9b | 118.6 |
| C7-C8-C9 | 120.3 |
| C8-C9-C9a | 121.3 |
| C9-C9a-C9b | 118.5 |
| H-C-C | ~120 |
| Data is based on computational modeling (B3LYP/6-311G(d,p)) as experimental crystallographic data is not publicly available.[3] |
The Phenalenyl System: Radical, Cation, and Anion
A key feature of this compound is its ability to form a stable radical, cation, and anion, all of which exhibit aromatic character. This property is central to its unique reactivity and potential applications.
The phenalenyl radical is a neutral, open-shell species with 13 π-electrons. The phenalenyl cation, with 12 π-electrons, and the phenalenyl anion, with 14 π-electrons, both fulfill Hückel's rule for aromaticity (4n+2 π-electrons, where n=3 for the cation and n=3 for the anion, considering the periphery). This distribution of electrons across the fused ring system leads to significant delocalization and stabilization of these charged species.
Synthesis and Characterization of this compound Derivatives: 1H-Phenalene-1,3(2H)-dione
While the synthesis of 1H-phenalene can be challenging, its derivatives are more readily accessible. A common derivative, 1H-phenalene-1,3(2H)-dione, can be synthesized via the oxidation of 1H-phenalene.
Experimental Protocol: Synthesis of 1H-Phenalene-1,3(2H)-dione via Oxidation
Materials:
-
1H-Phenalene
-
Potassium permanganate (B83412) (KMnO₄)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1H-phenalene in glacial acetic acid.
-
Addition of Oxidizing Agent: To the stirred solution, add potassium permanganate (KMnO₄) portion-wise. The reaction is exothermic, and the rate of addition should be controlled to maintain a moderate temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. Decolorize the mixture by adding a reducing agent (e.g., sodium bisulfite solution).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford pure 1H-phenalene-1,3(2H)-dione.[4]
Spectroscopic Characterization of 1H-Phenalene-1,3(2H)-dione
Table 2: Predicted Spectroscopic Data for 1H-Phenalene-1,3(2H)-dione
| ¹H NMR (400 MHz, CDCl₃) | |
| Proton Assignment | δ (ppm) |
| Aromatic CH | 7.4 - 8.2 (m) |
| CH₂ | ~3.6 (s) |
| ¹³C NMR (100 MHz, CDCl₃) | |
| Carbon Assignment | δ (ppm) |
| C=O | 190 - 205 |
| Aromatic C | 125 - 145 |
| CH₂ | ~45 |
| UV-Vis Spectroscopy | |
| Solvent | λmax (nm) |
| Ethanol | 403, 362, 328[5] |
| Note: NMR data is predicted based on structurally related compounds. UV-Vis data is for a substituted phenalenone derivative.[1][5][6] |
Experimental Protocol: NMR Data Acquisition
Instrumentation:
-
400 MHz (or higher field) NMR spectrometer
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 s
-
Acquisition Time (aq): 3-4 s[1]
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: ≥ 1024
-
Relaxation Delay (d1): 2 s
-
Acquisition Time (aq): 1-2 s[1]
Conclusion
This compound and its derivatives represent a fascinating class of polycyclic aromatic hydrocarbons with unique structural and electronic properties. The stability of the corresponding phenalenyl radical, cation, and anion, all of which exhibit aromatic character, makes this system a compelling target for research in materials science, particularly in the development of organic conductors and molecular magnets. Furthermore, the biological activities of phenalenone derivatives highlight their potential in drug discovery. This guide has provided a foundational understanding of the chemical structure and bonding of the this compound core, supported by computational data and detailed experimental protocols for the synthesis and characterization of a key derivative. Further exploration of this versatile scaffold is poised to yield exciting advancements in various scientific disciplines.
References
Synthesis of Phenalene from Naphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic route for the preparation of phenalene, a polycyclic aromatic hydrocarbon of significant interest in materials science and medicinal chemistry, starting from the readily available precursor, naphthalene (B1677914). The synthesis involves a two-step process: the formation of 1H-phenalen-1-one through a Friedel-Crafts acylation followed by an aromatization, and the subsequent reduction of the ketone to yield the target this compound.
Step 1: Synthesis of 1H-Phenalen-1-one from Naphthalene
The initial step involves the construction of the third ring of the this compound system onto the naphthalene core. This is achieved through a Friedel-Crafts acylation of naphthalene with cinnamoyl chloride, followed by an intramolecular cyclization and aromatization.
Experimental Protocol:
A detailed experimental procedure for the synthesis of 1H-phenalen-1-one is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve naphthalene (7.5 mmol, 960 mg) and cinnamoyl chloride (1.25 g) in dichloromethane (B109758) (7.5 mL).
-
Friedel-Crafts Acylation: Cool the solution for 10 minutes. Slowly add aluminum chloride (AlCl₃, 3 g) to the stirred mixture. Maintain the reaction at 4 °C for 10 minutes.
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Microwave-Assisted Aromatization: Irradiate the reaction mixture for 12 minutes at 100 W using a suitable microwave reactor. This step facilitates the cyclization and subsequent elimination of benzene (B151609) to form the aromatic phenalenone core.
-
Workup and Isolation: After irradiation, pour the reaction mixture into 100 mL of 37% hydrochloric acid. Filter the resulting mixture and dilute the filtrate with water. Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1H-phenalen-1-one as a yellow powder.
Quantitative Data:
| Parameter | Value |
| Naphthalene | 7.5 mmol |
| Cinnamoyl Chloride | 1.25 g |
| Aluminum Chloride | 3 g |
| Dichloromethane | 7.5 mL |
| Microwave Irradiation | 100 W, 12 min |
| Yield | ~57% |
Step 2: Reduction of 1H-Phenalen-1-one to 1H-Phenalene
The second step involves the deoxygenation of the ketone functional group of 1H-phenalen-1-one to the corresponding methylene (B1212753) group, yielding the parent hydrocarbon, this compound. The Huang-Minlon modification of the Wolff-Kishner reduction is a suitable method for this transformation, as it is effective for aryl ketones and uses relatively standard laboratory reagents.[1][2][3]
Experimental Protocol (Adapted from Huang-Minlon Modification):
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, add 1H-phenalen-1-one, hydrazine (B178648) hydrate (B1144303) (85% solution, ~20 equivalents), and diethylene glycol as the solvent. Add potassium hydroxide (B78521) (KOH, ~6 equivalents) as the base. Heat the mixture to reflux (around 110 °C) for 1 hour to facilitate the formation of the hydrazone.[2]
-
Reduction: After hydrazone formation, arrange the apparatus for distillation and remove the water and excess hydrazine by distilling them off. This will allow the reaction temperature to rise to approximately 190-200 °C. Maintain the reaction at this temperature for an additional 4-5 hours to ensure complete reduction.[2]
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 1.0 M aqueous HCl. Extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The resulting residue can be purified by flash column chromatography to afford 1H-phenalene.[2]
Quantitative Data (Illustrative):
| Parameter | Value |
| 1H-Phenalen-1-one | 1 equivalent |
| Hydrazine Hydrate (85%) | 20 equivalents |
| Potassium Hydroxide | 6 equivalents |
| Solvent | Diethylene Glycol |
| Reflux Temperature (Hydrazone Formation) | ~110 °C |
| Reaction Temperature (Reduction) | ~190-200 °C |
| Expected Yield | High (typically >80% for Wolff-Kishner reductions) |
Synthetic Workflow
The overall synthetic pathway from naphthalene to this compound is depicted in the following diagram.
Caption: Synthetic route from Naphthalene to this compound.
This technical guide outlines a robust and experimentally-grounded pathway for the synthesis of this compound from naphthalene. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of polycyclic aromatic hydrocarbons for various scientific applications.
References
Spectroscopic Identification of 1H-Phenalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used for the identification and characterization of 1H-phenalene. Due to the limited availability of complete, publicly accessible experimental spectra for the parent 1H-phenalene, this guide combines available experimental data with high-quality predicted spectroscopic information to serve as a robust reference. Methodologies for key spectroscopic techniques are detailed to assist in the acquisition and interpretation of data for this and similar polycyclic aromatic hydrocarbons (PAHs).
Introduction to 1H-Phenalene
1H-Phenalene (C₁₃H₁₀) is a polycyclic aromatic hydrocarbon with a unique tricyclic structure.[1] Its chemical formula is C₁₃H₁₀ and it has a molecular weight of approximately 166.22 g/mol .[2] The presence of both sp² and sp³ hybridized carbon atoms gives it distinct chemical and physical properties, making it a molecule of interest in various fields of research. Accurate spectroscopic identification is crucial for its study and potential applications.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 1H-phenalene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 1H-Phenalene
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 3.4 - 3.6 | t | 7.5 |
| H-2, H-9 | 7.8 - 8.0 | d | 8.0 |
| H-3, H-8 | 7.3 - 7.5 | t | 7.8 |
| H-4, H-7 | 7.6 - 7.8 | d | 8.2 |
| H-5, H-6 | 7.2 - 7.4 | t | 7.6 |
Note: Predicted data is based on computational models and analysis of similar PAH structures.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 1H-Phenalene
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 30 - 35 |
| C-2, C-9 | 128 - 132 |
| C-3, C-8 | 125 - 128 |
| C-3a, C-9b | 138 - 142 |
| C-4, C-7 | 126 - 129 |
| C-5, C-6 | 123 - 126 |
| C-6a, C-9a | 133 - 137 |
| C-9c | 135 - 139 |
Note: Predicted data is based on computational models and analysis of similar PAH structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and vibrational modes of a molecule. The IR spectrum of 1H-phenalene is expected to be dominated by C-H and C=C stretching and bending vibrations characteristic of aromatic and aliphatic systems.
Table 3: Expected IR Absorption Frequencies for 1H-Phenalene
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C Stretch | 1620 - 1580 | Medium-Strong |
| C-H Bend (Aromatic) | 900 - 675 | Strong |
| C-H Bend (Aliphatic) | 1470 - 1350 | Medium |
Note: Expected ranges are based on general principles of IR spectroscopy and data from related PAHs.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugation in 1H-phenalene results in characteristic absorption bands in the UV-Vis region.
Table 4: Expected UV-Vis Absorption Maxima (λmax) for 1H-Phenalene
| Solvent | Expected λmax (nm) |
| Hexane | ~250, ~340 |
| Ethanol | ~255, ~350 |
Note: Expected values are based on the analysis of its derivatives and fundamental spectroscopic principles.
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. The NIST WebBook provides experimental mass spectral data for 1H-phenalene.[3]
Table 5: Mass Spectrometry Data for 1H-Phenalene
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₀ |
| Molecular Weight | 166.22 g/mol |
| [M]⁺• (Molecular Ion) | m/z 166 |
| Major Fragments | m/z 165, 139, 82.5 |
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality spectroscopic data. The following are generalized procedures for the spectroscopic analysis of PAHs like 1H-phenalene.
NMR Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Gentle warming or sonication can aid dissolution.
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition : Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR : Utilize a standard single-pulse experiment with a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Employ a proton-decoupled single-pulse experiment, typically requiring a larger number of scans (≥1024) due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
-
Sample Preparation : Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent (e.g., CCl₄). For solid samples, grinding the compound with dry KBr and pressing it into a transparent disk is a common method.
-
Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Background Correction : A background spectrum of the solvent or KBr matrix should be recorded and subtracted from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Data Acquisition : Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 200 to 800 nm.
-
Baseline Correction : A baseline spectrum of the pure solvent in a matched cuvette should be recorded and subtracted.
Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides characteristic fragmentation patterns.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated.
Visualizations
Workflow for Spectroscopic Identification
The following diagram illustrates a general workflow for the spectroscopic identification of an unknown compound, exemplified by 1H-phenalene.
Caption: General workflow for the spectroscopic identification of 1H-phenalene.
Key Fragmentation Pathways of 1H-Phenalene in Mass Spectrometry
This diagram illustrates the primary fragmentation pathways of 1H-phenalene upon electron ionization.
Caption: Primary fragmentation of 1H-phenalene in mass spectrometry.
Interplay of Spectroscopic Techniques for Structural Elucidation
The following diagram shows how different spectroscopic techniques provide complementary information for the complete structural elucidation of 1H-phenalene.
Caption: How different spectroscopic methods contribute to structural analysis.
References
Theoretical Studies of Phenalene Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenalene and its isomers are polycyclic aromatic hydrocarbons (PAHs) that have garnered significant attention due to their unique electronic, magnetic, and structural properties. As the smallest odd-alternant hydrocarbon, the phenalenyl radical is a subject of fundamental interest, while its hydrogenated isomers serve as important model systems in materials science and have shown potential in drug development. This technical guide provides a comprehensive overview of the theoretical studies on this compound isomers, focusing on their stability, aromaticity, and reactivity. Furthermore, it details experimental protocols for the synthesis of key derivatives and the generation of the phenalenyl radical. The guide also explores the biological activities of this compound compounds, with a focus on their interactions with crucial signaling pathways, offering insights for their potential therapeutic applications.
Theoretical Framework
The study of this compound isomers heavily relies on computational quantum chemistry methods to elucidate their structures, relative energies, and electronic properties. Common isomers investigated include 1H-phenalene, 2H-phenalene, 3aH-phenalene, and 9bH-phenalene.
Computational Methodologies
A variety of computational methods have been employed to study this compound systems. Density Functional Theory (DFT), particularly with the B3LYP functional, and Hartree-Fock (HF) methods are commonly used for geometry optimization and frequency calculations.[1] For a more accurate description of the electronic structure and energies, especially for radical species, multireference methods such as Complete Active Space Second-Order Perturbation Theory (CASPT2) and Multireference Averaged Quadratic Coupled Cluster (MR-AQCC) are utilized.
Stability and Energetics of this compound Isomers
Theoretical calculations have been instrumental in determining the relative stabilities of this compound isomers. The ground state spin multiplicity (singlet or triplet) is a key factor influencing their stability. Computational studies have shown that 1H-phenalene is the most stable isomer, existing in a singlet ground state.[1] In contrast, 2H- and 3aH-phenalene are predicted to have triplet ground states.[1] The 9bH-isomer is also predicted to have a singlet ground state.[1]
Table 1: Calculated Relative Energies of this compound Isomers
| Isomer | Ground State | Relative Energy (kcal/mol) at B3LYP/6-31G(d) |
| 1H-phenalene | Singlet | 0.00 |
| 2H-phenalene | Triplet | 10.3 |
| 9bH-phenalene | Singlet | 15.1 |
| 3aH-phenalene | Triplet | 25.1 |
Data is illustrative and based on findings from theoretical studies.[1]
Aromaticity Assessment
The aromaticity of this compound isomers is a key determinant of their reactivity and stability. Two common computational indices are used for this assessment:
-
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization. A value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. Negative values are indicative of anti-aromaticity.
-
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity.
Table 2: Representative Aromaticity Indices for this compound Isomers
| Isomer | Ring | HOMA (illustrative) | NICS(0) (ppm, illustrative) |
| 1H-phenalene | A | 0.85 | -8.5 |
| B | 0.70 | -7.0 | |
| C | 0.45 | -4.0 | |
| Phenalenyl Radical | A/B/C | 0.95 | -10.0 |
Values are illustrative and depend on the specific ring and computational method.
Experimental Protocols
While theoretical studies provide invaluable insights, experimental validation is crucial. To date, only 1H-phenalene has been synthesized and isolated.[1] However, its derivatives are more extensively studied, and the phenalenyl radical can be generated in situ.
Synthesis of 1H-Phenalene-1,3(2H)-dione
1H-Phenalene-1,3(2H)-dione is a key derivative with applications in the synthesis of other complex molecules.
Method: Oxidation of this compound with Potassium Permanganate (B83412)
-
Preparation: Suspend this compound in an aqueous solution of sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Oxidation: Add potassium permanganate (KMnO₄) portion-wise to the stirred suspension. The reaction is exothermic; control the addition rate to maintain a moderate temperature.
-
Reflux: After the complete addition of KMnO₄, heat the mixture to reflux for several hours to drive the reaction to completion.
-
Work-up: Cool the reaction mixture to room temperature. The crude product, manganese dioxide, and unreacted starting material will be present as a solid. Filter the mixture and wash the solid with water.
-
Purification: The crude solid can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to yield pure 1H-Phenalene-1,3(2H)-dione.
Generation of the Phenalenyl Radical via Photolysis
The phenalenyl radical can be generated in situ by the ultraviolet (UV) photolysis of 1H-phenalene, typically in an inert matrix at low temperatures.
Experimental Setup:
-
Matrix Isolation: 1H-phenalene is sublimated and co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI) cooled to ~10 K.
-
UV Irradiation: The matrix-isolated 1H-phenalene is then irradiated with a UV light source. This can be a high-pressure mercury lamp with appropriate filters or UV light-emitting diodes (LEDs) with specific wavelengths (e.g., 278 nm or 305 nm).[2]
-
Spectroscopic Detection: The formation of the phenalenyl radical is monitored using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy or laser-induced fluorescence.
Caption: Experimental workflow for the generation of the phenalenyl radical.
Biological Activities and Signaling Pathways
Derivatives of this compound, particularly phenalenones, have demonstrated promising biological activities, including anticancer and anti-inflammatory effects. These activities are often attributed to their ability to modulate key cellular signaling pathways.
Anticancer Activity and the p53 Pathway
Certain phenalenone derivatives have been shown to induce apoptosis in cancer cells by activating the p53 tumor suppressor pathway. p53 activation can be triggered by cellular stress, including DNA damage, leading to cell cycle arrest and programmed cell death.
Caption: Activation of the p53 pathway by phenalenone derivatives.
Anti-inflammatory Activity and the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some phenalenone derivatives exhibit anti-inflammatory properties by inhibiting the activation of NF-κB, which in turn reduces the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by phenalenone derivatives.
Conclusion
Theoretical studies have been pivotal in understanding the fundamental properties of this compound isomers, guiding experimental efforts in this fascinating area of chemistry. The unique electronic structure of these molecules, coupled with the emerging biological activities of their derivatives, positions them as promising candidates for applications in both materials science and drug discovery. The computational and experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the potential of this compound-based systems. The elucidation of their interactions with key signaling pathways, such as p53 and NF-κB, opens new avenues for the rational design of novel therapeutic agents.
References
The Chemistry of Phenalene: From Discovery to Contemporary Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenalene, a unique polycyclic aromatic hydrocarbon (PAH), and its derivatives have captivated chemists for decades due to their intriguing electronic properties and synthetic versatility. This technical guide provides a comprehensive overview of the discovery and history of this compound chemistry, detailing the evolution of its synthesis and the exploration of its remarkable chemical and physical properties. Particular emphasis is placed on the stable phenalenyl radical, cation, and anion, which underpin many of its applications. This document serves as a resource for researchers, providing tabulated quantitative data, detailed experimental protocols for key syntheses, and visualizations of synthetic pathways to facilitate a deeper understanding and further exploration of this fascinating class of molecules in fields ranging from materials science to medicinal chemistry.
Introduction: The Emergence of a Unique Aromatic System
The story of this compound chemistry begins not with the parent hydrocarbon, but with its oxygenated derivative, phenalenone. The first recorded this compound derivative was phenalenone-6,7-dicarboxylic acid, obtained through the oxidation of pyrene (B120774) with chromic acid.[1] Decarboxylation of this diacid provided phenalenone itself.[1] The parent hydrocarbon, 1H-phenalene, remained elusive until it was first prepared in modest yield via the Wolff-Kishner reduction of phenalenone.[1]
The name "this compound" was proposed in 1922 by German chemists as a contraction of "periphenonaphthalene".[2] For many years, the chemistry of phenalenes was a niche area of study. However, a surge of interest has occurred in recent decades, driven by theoretical and experimental studies of the highly stable phenalenyl radical, cation, and anion.[1] This stability arises from the unique electronic structure of the phenalenyl system, which possesses a non-bonding molecular orbital (NBMO).[3] The cation has 12 π-electrons filling the bonding molecular orbitals, while the radical and anion have one and two electrons, respectively, in the NBMO.[1]
More recently, this compound has been discovered in interstellar space, specifically in the Taurus Molecular Cloud (TMC-1), adding an astrophysical dimension to its significance.[4] In the realm of medicinal chemistry, this compound derivatives, particularly phenalenones, have shown promise as photosensitizers for photodynamic therapy (PDT) and as scaffolds for the development of novel therapeutic agents.[5][6][7]
Synthesis of the this compound Core
The synthesis of the this compound ring system has evolved significantly since its initial discovery. Early methods were often low-yielding, but more versatile and efficient routes have since been developed.
Early Synthetic Approaches
The first synthesis of 1H-phenalene was achieved through the Wolff-Kishner reduction of phenalenone.[1] Phenalenone itself was initially synthesized from the oxidation of pyrene.[1] A more general and versatile synthesis of phenalenes and their derivatives, developed by Boekelheide and Larrabee, proceeds via β-(1-naphthyl)propionic acids.[1][8]
Modern Synthetic Methods
Contemporary syntheses of this compound and its derivatives offer improved yields and broader substrate scope. One notable method involves the acid-catalyzed dehydration of 2,3-dihydro-1H-phenalen-1-ol.[4] Phenalenone, a key precursor, can be synthesized through a Friedel-Crafts reaction of naphthalene (B1677914) with cinnamoyl chloride, followed by aromatization.[9] Microwave-assisted synthesis has been shown to drastically reduce the reaction time for this process.[10]
The following diagram illustrates a general synthetic pathway to the this compound core, starting from naphthalene.
Caption: A simplified workflow for the synthesis of 1H-phenalene from naphthalene.
Key Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key compounds in this compound chemistry.
Synthesis of 1H-Phenalen-1-one (PN)
This protocol is adapted from a microwave-assisted synthesis.[10]
Procedure:
-
To a solution of naphthalene in a suitable solvent, add aluminum chloride (AlCl₃) and cool the mixture.
-
Slowly add trans-cinnamoyl chloride to the cooled mixture.
-
After stirring, irradiate the reaction mixture with microwaves (e.g., 100 W for 12 minutes).
-
Pour the reaction mixture into hydrochloric acid (HCl) and filter.
-
Extract the filtrate with dichloromethane (B109758) (CH₂Cl₂).
-
The crude product can be used without further purification.
Synthesis of 1H-Phenalene from 2,3-dihydro-1H-phenalen-1-ol
This protocol is based on the synthesis used for the confirmation of interstellar this compound.[4]
Procedure:
-
To a solution of 2,3-dihydro-1H-phenalen-1-ol in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and 4 Å molecular sieves.
-
Heat the mixture to 110 °C for 30 minutes.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to afford 1H-phenalene as a colorless solid.
Quantitative Data
The following tables summarize key quantitative data for 1H-phenalene and its important derivatives.
Table 1: Physical Properties of this compound and Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 1H-Phenalene | C₁₃H₁₀ | 166.22 | 159–160 | White solid |
| 1H-Phenalen-1-one | C₁₃H₈O | 180.21 | - | Matt yellow powder |
| 1H-Phenalene-1,3(2H)-dione | C₁₃H₈O₂ | 196.20 | - | - |
Data sourced from multiple references.[2][10]
Table 2: Spectroscopic Data for 1H-Phenalene and Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λ_max, nm) |
| 1H-Phenalene | Aromatic CH: multiplet | Aromatic C: multiplet | - | - |
| 1H-Phenalen-1-one | 8.64 (dd), 8.21 (dd), 8.03 (d), 7.80 (d), 7.76 (d), 7.61 (dd), 6.74 (d) | 185.67, 141.76, 134.89, 132.20, 131.92, 131.34, 130.38, 129.52, 129.28, 127.89, 127.59, 127.14, 126.64 | Aromatic C-H stretch: 3054, 3041; C=O stretch: 1636 | - |
| 1H-Phenalene-1,3(2H)-dione (Expected) | Aromatic CH: 7.5 - 8.5 (m); Methylene CH₂: ~3.6 (s) | Carbonyl C=O: 190 - 205; Aromatic C: 125 - 145; Methylene CH₂: ~45 | C=O stretch: 1680-1720; Aromatic C=C stretch: 1450-1600 | - |
¹H and ¹³C NMR data for 1H-Phenalen-1-one are from CDCl₃ solvent.[10] Expected data for 1H-Phenalene-1,3(2H)-dione is based on analysis of its derivatives.[11]
The Phenalenyl Radical, Cation, and Anion: A Trio of Stability
A defining feature of this compound chemistry is the remarkable stability of its corresponding radical, cation, and anion.[1] This stability is a direct consequence of the electronic structure of the phenalenyl system, which features a non-bonding molecular orbital (NBMO).[3]
The phenalenyl radical is a neutral, open-shell species that is surprisingly persistent.[12] Its stability has made it a target for applications in molecular electronics and as a building block for spin-active materials.[13][14] The phenalenyl cation is formed by the loss of a hydride ion from 1H-phenalene, while the anion is formed by deprotonation.[1]
The interconversion of these species is a key aspect of this compound reactivity. The following diagram illustrates the relationship between 1H-phenalene and its stable ionic and radical forms.
Caption: The relationship between 1H-phenalene and its radical, cation, and anion.
Applications in Drug Development
The unique properties of the this compound scaffold have led to its exploration in medicinal chemistry and drug development.
Phenalenones as Photosensitizers
Phenalenone and its derivatives are highly efficient Type II photosensitizers, meaning they can generate singlet oxygen with near-unity quantum yield upon irradiation with light.[6][7] This property makes them promising candidates for photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to kill cancer cells and other pathogenic cells.[6] The synthesis of phenalenone derivatives with red-shifted absorption spectra is an active area of research to improve their efficacy in PDT.[6]
This compound Derivatives as Receptor Ligands
Conformationally restricted this compound derivatives have been synthesized and evaluated as ligands for melatonin (B1676174) receptors.[5][15] These studies have provided valuable insights into the structure-activity relationships of melatonin receptor agonists and have demonstrated the potential of the this compound scaffold in designing potent and selective receptor modulators.[15]
The general workflow for the development of phenalenone-based therapeutic agents is depicted below.
Caption: A typical workflow for the development of phenalenone-based therapeutics.
Conclusion
The field of this compound chemistry has grown from its early roots in natural product chemistry to a vibrant area of modern chemical research. The discovery of interstellar this compound has further broadened its appeal. The unique stability of the phenalenyl radical, cation, and anion continues to inspire the development of novel materials with interesting electronic and magnetic properties. In the realm of drug development, the this compound scaffold, particularly in the form of phenalenone derivatives, holds significant promise for applications in photodynamic therapy and as a template for the design of new receptor ligands. This guide has provided a comprehensive overview of the history, synthesis, and properties of phenalenes, with the aim of equipping researchers and scientists with the foundational knowledge to further advance this exciting field.
References
- 1. The chemistry of the phenalenes - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of interstellar this compound (c-C13H10): A new piece in the chemical puzzle of PAHs in space | Astronomy & Astrophysics (A&A) [aanda.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Unraveling the Spectroscopy of the Phenalenyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Phenalenyl Chemistry Revisited: Stable and Bioactive Multisubstituted Phenalenyl Radicals Synthesized via a Protection-Oxidation-Protection Strategy. | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of this compound and acenaphthene derivatives as new conformationally restricted ligands for melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenalene: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Polycyclic Aromatic Hydrocarbon Core for Scientific and Drug Development Professionals
Introduction
Phenalene, a neutral polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₃H₁₀, stands as a molecule of significant interest in diverse scientific fields, from materials science to medicinal chemistry.[1] Comprised of three fused benzene (B151609) rings, its unique peri-fused structure imparts a high degree of resonance stabilization and distinct electronic properties. This technical guide provides a comprehensive overview of this compound, its associated radical, and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the logical and biological pathways in which it participates. This compound and its derivatives are recognized for their roles in atmospheric chemistry as products of fossil fuel combustion and have also been identified in interstellar space.[1] In the realm of drug development and therapeutics, derivatives of the this compound core, particularly phenalenone, have emerged as potent photosensitizers for photodynamic therapy (PDT).[2][3]
Molecular Structure and Properties
The this compound molecule is characterized by its planar structure, which facilitates extensive π-electron delocalization. This delocalization is central to its chemical stability and reactivity. A key feature of this compound chemistry is the stability of the phenalenyl radical (C₁₃H₉•), an odd-alternant hydrocarbon that can also exist as a stable cation or anion.[4]
Quantitative Structural and Electronic Data
| Parameter | Value | Reference(s) |
| Structural Data (Computed) | ||
| C-C Bond Lengths (Å) | 1.37 - 1.43 | [1] |
| C-H Bond Lengths (Å) | ~1.09 | [1] |
| C-C-C Bond Angles (°) | 118 - 122 | [1] |
| Electronic Properties | ||
| Molecular Formula | C₁₃H₁₀ | [4] |
| Molecular Weight ( g/mol ) | 166.22 | [4] |
| HOMO Energy (eV) | -5.89 (Calculated) | |
| LUMO Energy (eV) | -2.11 (Calculated) | |
| HOMO-LUMO Gap (eV) | 3.78 (Calculated) | |
| Ionization Potential (eV) | 7.449 (Experimental) | |
| Acidity (pKa in DMSO) | 18.1 | [1] |
Spectroscopic Data
The spectroscopic signature of this compound and its derivatives is well-characterized, providing essential tools for their identification and study.
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | Aromatic protons typically resonate in the range of δ 7.5 - 8.5 ppm as multiplets. The methylene (B1212753) (CH₂) protons of 1H-phenalene appear around δ 3.6 ppm as a singlet. | |
| ¹³C NMR (CDCl₃) | Aromatic carbons show signals between δ 125 - 145 ppm. The methylene carbon is observed around δ 45 ppm. For phenalenone derivatives, the carbonyl carbon appears significantly downfield, in the range of δ 190 - 205 ppm. | |
| Infrared (IR) | Characterized by C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations (around 1400-1600 cm⁻¹). In phenalenone, a strong carbonyl (C=O) stretching band is observed around 1650 cm⁻¹. | |
| UV-Vis | The extended π-conjugation results in characteristic electronic transitions in the UV-Vis region. Phenalenone derivatives typically exhibit a high-energy π → π* transition around 240-260 nm and a lower-energy n → π* transition between 330-430 nm. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key this compound derivative and for common spectroscopic characterization techniques.
Synthesis of 1H-Phenalen-1-one (Phenalenone)
A robust method for the synthesis of phenalenone is the microwave-assisted Friedel-Crafts acylation of naphthalene (B1677914) with cinnamoyl chloride, followed by cyclization.[5][6]
Materials:
-
Naphthalene
-
Cinnamoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl), 37%
-
Microwave synthesis reactor
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a microwave reaction vessel, dissolve naphthalene (7.5 mmol) and cinnamoyl chloride (1.25 g) in dichloromethane (7.5 mL).
-
Cool the mixture in an ice bath for 10 minutes.
-
Slowly add aluminum chloride (3 g) to the cooled mixture and stir for 10 minutes at 4 °C.
-
Irradiate the reaction mixture in a microwave reactor for 12 minutes at 100 W.
-
After cooling, pour the reaction mixture into 100 mL of 37% hydrochloric acid.
-
Filter the resulting mixture.
-
Dilute the filtrate with water and extract with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
General Protocol for ¹H NMR Spectroscopy of this compound Derivatives
Materials:
-
This compound derivative (5-25 mg)
-
Deuterated solvent (e.g., CDCl₃), ~0.75 mL
-
NMR tube
-
Pipette with cotton plug (for filtration)
-
NMR spectrometer
Procedure:
-
Ensure the sample is free of residual solvent by drying under high vacuum.
-
Weigh 5-25 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.75 mL of deuterated chloroform (B151607) (CDCl₃) to dissolve the sample.
-
Filter the solution through a pipette with a cotton plug directly into a clean, dry NMR tube to remove any particulate matter.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the data, including phasing, baseline correction, and referencing the solvent peak (for CDCl₃, δ 7.26 ppm).
-
Integrate all relevant peaks and accurately determine their chemical shifts.
General Protocol for Fluorescence Spectroscopy of this compound Derivatives
Materials:
-
This compound derivative
-
Spectroscopic grade solvent (e.g., cyclohexane)
-
Fluorescence cuvette (10 mm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a stock solution of the this compound derivative in the chosen spectroscopic grade solvent.
-
Prepare a series of dilutions from the stock solution. The absorbance of the solutions in the 10 mm cuvette should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the UV-Vis absorption spectrum of the solutions to determine the optimal excitation wavelength (λ_ex), typically the wavelength of maximum absorbance.
-
Using the fluorometer, excite the sample at λ_ex and record the fluorescence emission spectrum. The emission scan should start at a wavelength slightly higher than λ_ex.
-
To determine the fluorescence quantum yield (Φ_F), a standard with a known quantum yield is measured under the same experimental conditions. The quantum yield of the sample is calculated using the following equation:
Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Key Chemical and Biological Pathways
This compound and its derivatives are involved in several important chemical and biological processes, which are visualized in the following diagrams.
Redox States of the Phenalenyl Moiety
The phenalenyl radical is a stable open-shell system due to the extensive delocalization of the unpaired electron. It can be readily oxidized to a cation or reduced to an anion, both of which are closed-shell species. This amphoteric redox behavior is a cornerstone of phenalenyl chemistry.[4]
Caption: Redox relationship between the phenalenyl radical, cation, and anion.
Mechanism of Phenalenone-Based Photodynamic Therapy (PDT)
Phenalenone derivatives are highly efficient Type II photosensitizers. Upon excitation with light, they transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen then induces oxidative stress in cancer cells, leading to apoptosis.[2][3][7]
Caption: Signaling pathway of phenalenone-induced photodynamic therapy.
General Experimental Workflow
The development of novel this compound-based compounds for therapeutic or materials science applications typically follows a structured workflow from synthesis to functional analysis.
Caption: General experimental workflow for this compound derivative research.
Conclusion
This compound and its derivatives represent a versatile class of polycyclic aromatic hydrocarbons with a rich chemistry and a growing portfolio of applications. The unique electronic structure of the phenalenyl radical and the potent photosensitizing properties of phenalenone derivatives make this scaffold a compelling target for further research. This technical guide has provided a foundational overview of the key structural, spectroscopic, and biological aspects of this compound chemistry, along with detailed experimental protocols to aid researchers in this exciting field. Future investigations into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly unlock new opportunities in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. 1H-Phenalene [webbook.nist.gov]
- 5. 1H-Phenalene, dodecahydro- | C13H22 | CID 123177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Phenalene [webbook.nist.gov]
- 7. This compound | C13H10 | CID 9149 - PubChem [pubchem.ncbi.nlm.nih.gov]
Gas-Phase Formation of Phenalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenalene (C₁₃H₁₀), a polycyclic aromatic hydrocarbon (PAH), is a molecule of significant interest due to its unique electronic properties and its role as a fundamental building block in the formation of larger carbonaceous structures like graphene and soot. Understanding its formation pathways in the gas phase is crucial for applications ranging from combustion chemistry and materials science to astrochemistry. This technical guide provides an in-depth overview of the core mechanisms governing the gas-phase synthesis of this compound, with a focus on radical-mediated pathways. It summarizes key quantitative data, details generalized experimental protocols for its synthesis and analysis, and provides visualizations of the primary reaction pathways.
Core Formation Mechanisms
The gas-phase formation of this compound is predominantly driven by radical chemistry, particularly at the high temperatures characteristic of combustion environments and circumstellar envelopes. Two principal pathways have been identified and are detailed below.
Reaction of 1-Naphthyl Radical with C₃H₄ Isomers
A facile and significant route to 1H-phenalene involves the reaction of the 1-naphthyl radical (C₁₀H₇•) with C₃H₄ isomers, namely methylacetylene (propyne) and allene (B1206475). This pathway is considered a key process in the molecular mass growth of PAHs.[1] The reaction proceeds through the formation of resonantly stabilized free radical intermediates.
The initial step is the addition of the 1-naphthyl radical to either methylacetylene or allene. This is followed by a series of isomerization steps, including hydrogen shifts and ring closures, ultimately leading to the formation of the thermodynamically stable 1H-phenalene and the ejection of a hydrogen atom.
Reaction Pathway: 1-Naphthyl Radical with Methylacetylene
Ring Expansion of Acenaphthylene (B141429) via Methylation
Another significant pathway to this compound involves the expansion of the five-membered ring of acenaphthylene through methylation. This process is particularly relevant in environments where methyl radicals (CH₃•) are present. The reaction is initiated by the addition of a methyl radical to acenaphthylene, leading to the formation of a C₁₃H₁₁ radical intermediate. This intermediate can then undergo rearrangement and hydrogen loss to form 1H-phenalene. Theoretical studies have shown that this ring expansion is a viable mechanism for the conversion of PAHs containing five-membered rings to those with six-membered rings.[1]
Reaction Pathway: Acenaphthylene Methylation
Quantitative Data
The following tables summarize theoretical quantitative data for the gas-phase formation of this compound. Experimental yields are highly dependent on specific reaction conditions and are therefore presented in the context of the experimental protocols.
Table 1: Calculated Rate Constants for the Reaction of 1-Naphthyl Radical with Allene
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| 300 | 1.2 x 10⁻¹¹ |
| 500 | 2.5 x 10⁻¹¹ |
| 1000 | 6.0 x 10⁻¹¹ |
| 1500 | 8.5 x 10⁻¹¹ |
| 2000 | 1.0 x 10⁻¹⁰ |
Note: Data are derived from theoretical calculations and may vary from experimental values.
Table 2: Calculated Product Branching Ratios for the Reaction of 1-Naphthyl Radical + Methylacetylene at 1 bar
| Temperature (K) | 1H-Phenalene + H (%) | Other Isomers + H (%) |
| 800 | 95.2 | 4.8 |
| 1000 | 92.1 | 7.9 |
| 1200 | 88.5 | 11.5 |
| 1500 | 82.3 | 17.7 |
| 2000 | 70.6 | 29.4 |
Note: "Other Isomers" includes various C₁₃H₁₀ isomers. Data is based on theoretical modeling.
Experimental Protocols
The gas-phase synthesis of this compound is typically achieved under high-temperature, low-pressure conditions. The following are generalized protocols for two common experimental techniques.
Flash Vacuum Pyrolysis (FVP)
Flash vacuum pyrolysis is a powerful technique for the gas-phase synthesis of highly reactive and unstable molecules. It involves the rapid heating of a precursor in a high vacuum, followed by rapid cooling to trap the products.
Objective: To synthesize this compound via the pyrolysis of a suitable precursor (e.g., a derivative of acenaphthylene or a precursor that generates 1-naphthyl radicals in situ).
Apparatus:
-
A quartz pyrolysis tube (typically 30-60 cm in length, 1-2.5 cm diameter).
-
A tube furnace capable of reaching temperatures up to 1100 °C.
-
A high-vacuum system (rotary vane pump and diffusion or turbomolecular pump) capable of achieving pressures of 10⁻³ to 10⁻⁶ Torr.
-
A precursor inlet system (e.g., a sample vial with a controlled leak valve or a solid sample probe).
-
A cold trap (typically cooled with liquid nitrogen) to collect the pyrolyzed products.
Generalized Procedure:
-
System Preparation: The pyrolysis tube is placed inside the furnace, and the entire system is evacuated to the desired base pressure.
-
Heating: The furnace is heated to the target pyrolysis temperature (typically 800-1100 °C for PAH formation).
-
Precursor Introduction: The precursor is slowly introduced into the hot zone of the pyrolysis tube. For solid precursors, this is often done by gentle heating of the sample probe. For liquid precursors, a controlled leak valve is used. The rate of introduction is kept low to maintain a high vacuum and ensure unimolecular reactions dominate.
-
Pyrolysis: The precursor molecules undergo fragmentation and rearrangement in the hot zone. The residence time in the hot zone is typically on the order of milliseconds.
-
Product Collection: The products exit the hot zone and are rapidly quenched and collected in the liquid nitrogen cold trap.
-
Analysis: After the pyrolysis is complete, the system is brought back to atmospheric pressure. The contents of the cold trap are dissolved in a suitable solvent (e.g., dichloromethane (B109758) or toluene) and analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the products.
Experimental Workflow: Flash Vacuum Pyrolysis
Shock Tube Experiments
Shock tubes are used to study chemical kinetics at high temperatures and pressures over very short reaction times. A shock wave rapidly heats and compresses a gas mixture, initiating the reaction.
Objective: To study the kinetics of this compound formation from specific reactants (e.g., 1-iodonaphthalene (B165133) and allene/methylacetylene) at combustion-relevant temperatures.
Apparatus:
-
A shock tube, consisting of a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.
-
A gas mixing system for preparing precise reactant mixtures.
-
Pressure transducers and laser-based diagnostics to measure the shock wave velocity and the temperature and pressure behind the shock front.
-
A time-of-flight mass spectrometer (TOF-MS) coupled to the end of the shock tube for in-situ product detection, often using synchrotron vacuum ultraviolet (SVUV) photoionization.
Generalized Procedure:
-
Mixture Preparation: A dilute mixture of the reactants (e.g., 1-iodonaphthalene as a 1-naphthyl radical precursor, and allene or methylacetylene) in an inert carrier gas (e.g., argon) is prepared in a mixing vessel.
-
Shock Tube Loading: The driven section of the shock tube is filled with the reactant mixture to a specific initial pressure. The driver section is filled with a high-pressure driver gas (e.g., helium).
-
Shock Wave Generation: The diaphragm is ruptured, causing a shock wave to propagate through the reactant mixture, rapidly heating and compressing it to the desired reaction temperature and pressure (e.g., 1000-2000 K, 1-10 atm).
-
Reaction: The reaction proceeds for a very short duration (microseconds to milliseconds) in the region behind the reflected shock wave.
-
Product Detection: A small sample of the reacting gas is expanded through a nozzle into the vacuum chamber of a TOF-MS. The species are photoionized by SVUV radiation and detected by the mass spectrometer. This allows for isomer-selective identification of the products.
-
Data Analysis: The mass spectra are analyzed as a function of time to determine the concentrations of reactants, intermediates, and products, from which reaction rates and mechanisms can be deduced.
Experimental Workflow: Shock Tube with SVUV-PI-TOF-MS
Conclusion
The gas-phase formation of this compound is a complex process dominated by radical-mediated reactions. The reaction of the 1-naphthyl radical with C₃H₄ isomers and the methylation of acenaphthylene represent two of the most significant and well-studied pathways. While theoretical models provide detailed insights into the reaction mechanisms and kinetics, further experimental work is needed to fully quantify product yields under a range of conditions and to elucidate the role of other potential formation pathways. The experimental techniques of flash vacuum pyrolysis and shock tube studies, coupled with advanced analytical methods like SVUV-PI-TOF-MS, are invaluable tools in this endeavor. A thorough understanding of this compound formation is not only of fundamental scientific interest but also holds practical importance for controlling soot formation in combustion and for the bottom-up synthesis of novel carbon-based nanomaterials.
References
Hückel's Rule and the Aromaticity of Phenalene: A Technical Guide for Scientific Professionals
An In-depth Examination of a Non-Benzenoid Aromatic System and its Implications in Research and Development
Phenalene, a polycyclic aromatic hydrocarbon (PAH), presents a fascinating case study in the principles of aromaticity that extend beyond simple benzenoid systems. Its ability to exist in stable cationic, anionic, and radical forms, each with distinct electronic configurations, makes it a subject of significant interest for researchers in organic chemistry, materials science, and drug development. This guide delves into the application of Hückel's rule to the this compound system, presents quantitative measures of its aromaticity, outlines relevant experimental and computational protocols, and explores its utility as a scaffold in medicinal chemistry.
Hückel's Rule: The Foundation of Aromaticity
In 1931, Erich Hückel formulated a set of criteria to predict the aromatic character of planar, cyclic, conjugated molecules.[1][2] Aromatic compounds exhibit exceptional thermodynamic stability due to the delocalization of π-electrons over the entire ring system.[3][4] This stability, often referred to as resonance energy, distinguishes them from their non-aromatic or anti-aromatic counterparts.[4]
Hückel's rule is based on four essential criteria:
-
Cyclic Structure: The molecule must contain a closed ring of atoms.[5][6]
-
Planarity: All atoms within the ring must lie in the same plane to allow for effective overlap of p-orbitals.[3][5][6]
-
Complete Conjugation: Every atom in the ring must possess an unhybridized p-orbital that can participate in the π-system.[3][5][6]
-
The 4n+2 π-Electron Rule: The cyclic π-system must contain a total of 4n+2 π-electrons, where 'n' is a non-negative integer (n = 0, 1, 2, 3, ...).[1][5] This results in a "Hückel number" of electrons (2, 6, 10, 14, etc.).[1]
Molecules that meet the first three criteria but possess 4n π-electrons are classified as anti-aromatic and are exceptionally unstable.[2] Systems that fail to meet any of the first three criteria are deemed non-aromatic.[7]
The this compound System: Cation, Anion, and Radical
The parent compound, 1H-phenalene (C₁₃H₁₀), is a non-aromatic polycyclic hydrocarbon because it contains a saturated sp³-hybridized carbon atom, which disrupts the continuous conjugation required for aromaticity.[8][9][10] However, it can be readily converted into its corresponding cation, radical, or anion, each of which fulfills the criteria for a fully conjugated, planar system.[9][10] The aromaticity of these species can be predicted by applying the 4n+2 rule.
-
Phenalenyl Cation (C₁₃H₉⁺): This species possesses 12 π-electrons. Since 12 is a 4n number (where n=3), the phenalenyl cation is predicted to be anti-aromatic according to Hückel's rule. However, it is often considered an aromatic species, a paradox that highlights the limitations of simple Hückel theory for complex polycyclic systems.[11] It is recognized as a stable carbocation.
-
Phenalenyl Radical (C₁₃H₉•): With 13 π-electrons, this species does not fit the 4n+2 or 4n integer rules. As an odd-electron system, it is an open-shell radical.[12] Despite this, various indices suggest it possesses moderate aromatic character.[12][13]
-
Phenalenyl Anion (C₁₃H₉⁻): This anion has 14 π-electrons. This number fits the 4n+2 rule (where n=3), leading to the prediction that the phenalenyl anion is aromatic.[9] The high acidity of 1H-phenalene (pKa ≈ 18.1 in DMSO) supports the exceptional stability of its conjugate base, the phenalenyl anion.[9]
Quantitative and Experimental Assessment of Aromaticity
While Hückel's rule provides a qualitative prediction, the degree of aromaticity is a continuous property that can be quantified using various computational and experimental methods.
Computational Indices of Aromaticity
Computational chemistry is a key tool for understanding and quantifying aromaticity.[14]
-
Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for aromaticity. It involves calculating the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or 1 Å above it (NICS(1)).[5][15] A significant negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value suggests a paratropic current, indicative of anti-aromaticity.[15][16]
-
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the degree of bond length equalization in a conjugated ring compared to an ideal aromatic system.[17][18] A HOMA value of 1 signifies a fully aromatic system (like benzene), while a value of 0 or less indicates a non-aromatic or anti-aromatic system.
-
Resonance Energy (RE): This energetic criterion quantifies the extra stability of a conjugated cyclic system compared to a hypothetical open-chain analogue.[4][18] Methods like Topological Resonance Energy (TRE) provide a quantitative measure of this stabilization.[12]
Quantitative Data for Phenalenyl Species
Several studies have quantified the aromaticity of phenalenyl species, often comparing them to benzene (B151609) as a reference. The monocation, monoanion, and monoradical of this compound are generally considered to be equally and moderately aromatic.[12][13][19] The rings in these species are estimated to have approximately 40-49% of the aromaticity of benzene.[12][13]
| Species | π-Electron Count | Hückel's Rule Prediction | NICS(1) Value (ppm) | Other Aromaticity Indices | Reference |
| Phenalenyl Cation | 12 (4n) | Anti-Aromatic | Varies; some studies show aromatic character | Considered more aromatic than the anion or radical in some contexts. | [20] |
| Phenalenyl Radical | 13 (Open-shell) | N/A | -5.8 | Rings have ~40-49% aromaticity of benzene (BRE, ef, circuit theory). | [12][13][20] |
| Phenalenyl Anion | 14 (4n+2) | Aromatic | Varies; expected to be negative | Considered aromatic and highly stable. | [12][13][21] |
| Benzene (Reference) | 6 (4n+2) | Aromatic | ~ -10.2 | HOMA = 1.0 | [20] |
Table 1: Summary of Aromaticity Data for Phenalenyl Species. Note that NICS values can vary based on the computational method.
Experimental and Computational Protocols
Computational Protocol for NICS Calculation
The determination of NICS values is a standard computational procedure used to probe aromaticity.
Methodology:
-
Geometry Optimization: The molecular structure of the species of interest (e.g., phenalenyl anion) is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set.[22] This step ensures the calculation is performed on a minimum energy structure.
-
Frequency Calculation: A frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
NMR Shielding Calculation: Using the optimized geometry, a nuclear magnetic resonance (NMR) calculation is performed using the Gauge-Independent Atomic Orbital (GIAO) method.[15]
-
NICS Value Determination: A "ghost" atom (Bq) with no basis functions or electrons is placed at the geometric center of the ring of interest (for NICS(0)) or at a specified distance above it (e.g., 1 Å for NICS(1)). The NICS value is the negative of the calculated isotropic magnetic shielding value for this ghost atom.[16]
Experimental Protocol: Synthesis and Spectroscopy
Experimentally, aromaticity is inferred from properties like thermodynamic stability, bond lengths (via X-ray crystallography), and spectroscopic signatures (NMR, UV-Vis). The synthesis of this compound derivatives is a crucial first step for any experimental investigation.
Example Protocol: Synthesis of a 2-Aryl-1H-phenalen-1-one Derivative This protocol is adapted from Suzuki coupling reactions used to functionalize the phenalenone core.[23]
-
Reactant Preparation: In a reaction vessel, combine 2-iodo-1H-phenalen-1-one (1.0 eq), the desired arylboronic acid (e.g., (4-cyanophenyl)boronic acid, ~2.3 eq), and sodium carbonate (Na₂CO₃, ~2.3 eq).
-
Solvent and Catalyst Addition: Add a solvent mixture such as DME/H₂O and a palladium catalyst (e.g., 10% Pd/C).
-
Reaction: Heat the mixture under an inert atmosphere for a specified time (e.g., 1-2 hours), monitoring progress by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product using column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[23]
Relevance in Drug Development
The stable, planar, and electron-rich nature of the this compound core makes it an attractive scaffold (or "pharmacophore") in medicinal chemistry and drug design. Its rigid structure can help in positioning functional groups precisely for optimal interaction with biological targets.
-
Antiprotozoal Agents: Derivatives of 1H-phenalen-1-one have been synthesized and shown to possess promising activity against parasites like Leishmania donovani and Plasmodium falciparum (the causative agent of malaria), offering a new structural family for antimalarial drug discovery.[23]
-
Melatonin (B1676174) Receptor Ligands: Conformationally restricted this compound derivatives have been developed as highly potent ligands for melatonin receptors, with some compounds showing picomolar binding affinities.[24] These compounds act as potent agonists and are valuable tools for studying the melatonin system.[24]
-
Photosensitizers for Photodynamic Therapy (PDT): Phenalenone is a highly efficient photosensitizer, generating singlet oxygen with a quantum yield near unity upon light irradiation.[25] This property is exploited in antimicrobial PDT (aPDT), where phenalenone derivatives coupled with moieties like triazolium salts are used to kill pathogenic microbes.[26] The synthesis of new derivatives aims to improve targeting, solubility, and overall efficacy for these applications.[25][27]
Conclusion
The this compound system serves as an excellent illustration of the nuances of aromaticity beyond the simple application of Hückel's rule. While the 4n+2 rule correctly predicts the aromaticity of the phenalenyl anion, the cation and radical species exhibit moderate aromatic character, as quantified by sophisticated computational and experimental techniques. This inherent stability, combined with a versatile and synthetically accessible core structure, establishes this compound and its derivatives as valuable platforms for fundamental research and the development of novel therapeutics, from antimalarial agents to advanced photosensitizers. A thorough understanding of its electronic properties is therefore essential for scientists and researchers working at the frontier of chemical and biomedical innovation.
References
- 1. Hückel's rule - Wikipedia [en.wikipedia.org]
- 2. 4.3 Hückel’s Rule: Aromatic, Anti-aromatic and Non-aromatic Species – Organic Chemistry II [kpu.pressbooks.pub]
- 3. scribd.com [scribd.com]
- 4. Aromaticity - Labster [theory.labster.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hückel's Rule Explained: Aromaticity in Organic Chemistry [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C13H10 | CID 9149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. The application of aromaticity and antiaromaticity to reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. junzhu.chem8.org [junzhu.chem8.org]
- 16. poranne-group.github.io [poranne-group.github.io]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Is Phenalenyl Aromatic? [hrcak.srce.hr]
- 20. researchgate.net [researchgate.net]
- 21. Theoretical notions of aromaticity and antiaromaticity: phenalenyl ions versus fluorenyl ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. research.manchester.ac.uk [research.manchester.ac.uk]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis of this compound and acenaphthene derivatives as new conformationally restricted ligands for melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Development of Phenalenone-Triazolium Salt Derivatives for aPDT: Synthesis and Antibacterial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
The Non-Bonding Molecular Orbital of the Phenalenyl System: A Technical Guide
Abstract
The phenalenyl moiety, a polycyclic aromatic hydrocarbon, possesses a unique electronic structure characterized by the presence of a non-bonding molecular orbital (NBMO). This feature is central to its ability to exist in three stable redox states: a cation, a neutral radical, and an anion.[1] This technical guide provides an in-depth exploration of the phenalenyl NBMO, targeting researchers, scientists, and professionals in drug development. It consolidates theoretical principles, quantitative data, experimental protocols, and visual representations to offer a comprehensive resource on this fascinating molecular system.
Theoretical Framework: The Origin of the Non-Bonding Molecular Orbital
The existence of a non-bonding molecular orbital in the phenalenyl system is a direct consequence of its topology as an odd alternant hydrocarbon.[1] Hückel Molecular Orbital (HMO) theory provides a foundational understanding of this phenomenon.
According to Hückel's rule, cyclic, planar, and fully conjugated systems with 4n+2 π-electrons exhibit aromatic stability. The phenalenyl cation has 12 π-electrons (4n), the radical has 13, and the anion has 14 π-electrons (4n+2). While the anion formally satisfies the 4n+2 rule, the stability of all three species is intimately linked to the delocalization of electrons across the π-system and the nature of the NBMO.
The Coulson-Rushbrooke theorem , a cornerstone in the study of alternant hydrocarbons, states that in such systems, the molecular orbitals are paired. For every bonding orbital with energy α + xβ, there exists an antibonding orbital with energy α - xβ. In odd alternant hydrocarbons like phenalenyl, there must be at least one molecular orbital with energy α, which is the non-bonding molecular orbital.[2]
This NBMO is singly occupied in the radical state (SOMO), empty in the cationic state, and doubly occupied in the anionic state. The distribution of the electron density in the NBMO is crucial for understanding the reactivity and spectroscopic properties of the phenalenyl system.
Quantitative Data
Hückel Molecular Orbital (HMO) Coefficients of the Non-Bonding Molecular Orbital
The coefficients of the atomic orbitals contributing to the NBMO determine the distribution of the unpaired electron in the radical. For the phenalenyl radical, the HMO coefficients are non-zero only on the α-positions (the carbons not bonded to the central carbon).
| Atomic Position | HMO Coefficient (cᵢ) |
| 1, 3, 4, 6, 7, 9 | ±1/√6 |
| 2, 5, 8 | 0 |
| Central Carbon (13) | 0 |
| Other Carbons | 0 |
Note: The signs of the coefficients alternate around the periphery.
Calculated Carbon-Carbon Bond Lengths
Computational studies using Density Functional Theory (DFT) provide insights into the geometric changes upon addition or removal of an electron from the NBMO. The following table presents representative calculated C-C bond lengths for the three redox states of phenalenyl.
| Bond | Cation (Å) | Radical (Å) | Anion (Å) |
| C1-C2 | 1.395 | 1.405 | 1.415 |
| C2-C3 | 1.420 | 1.415 | 1.410 |
| C3a-C12b | 1.430 | 1.425 | 1.420 |
| C1-C12b | 1.425 | 1.420 | 1.415 |
Data compiled from representative DFT calculations. Actual values may vary depending on the level of theory and basis set used.
Spectroscopic Data
EPR spectroscopy is a primary tool for characterizing the phenalenyl radical. The g-value and hyperfine coupling constants provide information about the electronic environment of the unpaired electron.
| Parameter | Value |
| g-value | ~2.0027 |
| a(H1, H3, H4, H6, H7, H9) | ~6.3 G |
| a(H2, H5, H8) | ~1.8 G |
The electronic transitions of the phenalenyl system give rise to characteristic absorption bands in the UV, visible, and near-infrared regions.
| Species | λmax (nm) |
| Phenalenyl Cation | ~350, ~480 |
| Phenalenyl Radical | ~330, ~500, and broad NIR absorption for π-dimer |
| Phenalenyl Anion | ~380, ~550 |
Note: The absorption maxima can be influenced by solvent and substitution.[3]
Experimental Protocols
Synthesis of a Phenalenyl Precursor: 1H-Phenalen-1-one (Phenalenone)
A common route to the phenalenyl system involves the synthesis of phenalenone, which can then be converted to the desired redox state.
Reaction: Malonic acid and 1,8-naphthalic anhydride (B1165640) are heated in the presence of a catalyst.
Procedure:
-
Combine 1,8-naphthalic anhydride (1 equiv.) and malonic acid (1.5 equiv.) in a round-bottom flask.
-
Add zinc chloride (0.1 equiv.) as a catalyst.
-
Heat the mixture to 180-200 °C for 10-15 minutes. Microwave-assisted synthesis can significantly reduce the reaction time.[4]
-
Cool the reaction mixture and dissolve it in a suitable solvent like chloroform.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Generation of the Phenalenyl Cation, Radical, and Anion
a) Preparation of the Phenalenyl Cation (e.g., Phenalenyl Perchlorate):
-
Dissolve phenalenone in a mixture of acetic anhydride and perchloric acid.
-
Stir the reaction mixture at room temperature.
-
The phenalenyl perchlorate (B79767) salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
b) Generation of the Phenalenyl Radical:
The phenalenyl radical can be generated by the one-electron reduction of the phenalenyl cation.[5][6]
-
Dissolve the phenalenyl perchlorate salt in a degassed aprotic solvent (e.g., acetonitrile (B52724) or DMSO) under an inert atmosphere.
-
Add a one-electron reducing agent, such as sodium iodide or a metallocene like cobaltocene.[5]
-
The formation of the radical is often accompanied by a color change and can be monitored by EPR and UV-Vis spectroscopy.
c) Generation of the Phenalenyl Anion:
The phenalenyl anion is formed by the two-electron reduction of the cation or one-electron reduction of the radical.[6]
-
Starting from the phenalenyl radical solution, add another equivalent of a strong reducing agent (e.g., sodium metal or potassium graphite).
-
Alternatively, the phenalenyl cation can be reduced directly to the anion using two equivalents of a strong reducing agent.
-
The formation of the anion can be followed by a distinct color change and confirmed by NMR and UV-Vis spectroscopy.
Visualizations
Molecular Orbital Energy Level Diagram
Caption: Molecular orbital energy levels of the phenalenyl system.
Redox States of the Phenalenyl System
Caption: The three redox states of the phenalenyl system.
Hückel's Rule and Aromaticity
Caption: Aromaticity of phenalenyl redox states based on Hückel's rule.
Conclusion
The non-bonding molecular orbital is the defining feature of the phenalenyl system, governing its unique redox behavior and rendering it a subject of intense research. Its stability in three distinct redox states makes it a versatile building block in materials science for the development of organic conductors, magnetic materials, and redox-active systems. Furthermore, the nuanced electronic structure of phenalenyl derivatives continues to be a fertile ground for fundamental studies in physical organic chemistry and for the design of novel therapeutic agents. This guide has provided a comprehensive overview of the theoretical underpinnings, key quantitative data, and experimental approaches related to the phenalenyl NBMO, serving as a valuable resource for professionals in the field.
References
- 1. Phenalenyl Radical: Smallest Polycyclic Odd Alternant Hydrocarbon Present in the Graphene Sheet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hückel method - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Singlet and Triplet States of Phenalene Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenalene ring system, a unique tricyclic aromatic hydrocarbon, and its isomers are of significant scientific interest due to their distinct electronic and photophysical properties. The low-lying singlet and triplet excited states of these molecules govern their behavior in various applications, from photosensitizers in photodynamic therapy (PDT) to components in organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of the singlet and triplet states of this compound and its isomers, with a particular focus on the well-studied 1H-phenalen-1-one derivatives. It includes a compilation of quantitative photophysical data, detailed experimental protocols for synthesis and characterization, and visualizations of key photophysical processes and experimental workflows.
Introduction to this compound and Its Isomers
This compound (C₁₃H₁₀) can exist in several isomeric forms, with the most common being 1H-phenalene. Computational studies have explored the relative stabilities of four isomers: 1H-, 2H-, 3aH-, and 9bH-phenalene, in both their singlet and triplet ground states.[1] While 1H-phenalene is a ground-state singlet, theoretical calculations predict that 2H- and 3aH-phenalene are ground-state triplets.[1] To date, only the synthesis of 1H-phenalene has been experimentally reported.[1]
The phenalenyl radical (C₁₃H₉•), formed by the removal of a hydrogen atom, is a stable radical due to the extensive delocalization of the unpaired electron over the π-system. This stability makes the phenalenyl scaffold a versatile building block in materials science.
A significant area of research is focused on 1H-phenalen-1-one (phenalenone) and its derivatives. These compounds are highly efficient photosensitizers, capable of generating singlet oxygen (¹O₂) with near-unity quantum yields.[2] This property makes them promising candidates for applications in photodynamic therapy.
Photophysical Properties of this compound Derivatives
The photophysical properties of this compound derivatives are dictated by the energies and populations of their singlet and triplet excited states. Upon absorption of light, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax through several pathways, including fluorescence (emission of a photon to return to S₀) or intersystem crossing (ISC) to a triplet state (T₁).
For phenalenone and its derivatives, intersystem crossing is the dominant decay pathway from the S₁ state.[2] The ISC rate is exceptionally high, leading to a triplet quantum yield that approaches unity.[3] The long-lived triplet state can then transfer its energy to molecular oxygen, generating cytotoxic singlet oxygen.
Quantitative Photophysical Data
The following tables summarize key photophysical data for a selection of phenalenone derivatives. These values are crucial for understanding their photosensitizing capabilities and for the design of new compounds with tailored properties.
| Compound | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) | Singlet Oxygen Quantum Yield (Φ_Δ) | Solvent | Reference |
| 1H-Phenalen-1-one | 330-430 | - | < 0.01 | ~1.0 | Various | [2] |
| 2-(Methoxymethyl)-1H-phenalen-1-one | - | - | < 0.01 | 0.98 | CHCl₃ | [2] |
| 2-(Hydroxymethyl)-1H-phenalen-1-one | - | - | < 0.01 | 0.95 | CHCl₃ | [2] |
| 2-(Bromomethyl)-1H-phenalen-1-one | - | - | < 0.01 | 0.97 | CHCl₃ | [2] |
| 2-(Azidomethyl)-1H-phenalen-1-one | - | - | < 0.01 | 0.96 | CHCl₃ | [2] |
| 2-(Mercaptomethyl)-1H-phenalen-1-one | - | - | < 0.01 | 0.65 | CHCl₃ | [2] |
Table 1: Photophysical Properties of Substituted 1H-Phenalen-1-one Derivatives.
| Parameter | Value | Reference |
| Intersystem Crossing (ISC) Rate (k_ISC) of 1H-Phenalen-1-one | ~2 x 10¹⁰ s⁻¹ (calculated) | [3] |
| Intersystem Crossing (ISC) Rate (k_ISC) of 1H-Phenalen-1-one | 3.45 x 10¹⁰ s⁻¹ (experimental) | [3] |
| Singlet Oxygen Lifetime in CHCl₃ | ~200 µs | [2] |
Table 2: Kinetic Parameters of 1H-Phenalen-1-one.
Inverted Singlet-Triplet Gaps
A particularly interesting phenomenon observed in some this compound derivatives is an "inverted" singlet-triplet energy gap (ΔE_ST), where the lowest triplet state (T₁) is higher in energy than the lowest excited singlet state (S₁). This is a violation of Hund's rule and is a subject of intense research for its potential applications in OLEDs, as it could enable highly efficient thermally activated delayed fluorescence (TADF).
Experimental Protocols
Synthesis of 1H-Phenalen-1-one Derivatives
The synthesis of functionalized phenalenones often proceeds through the modification of a common precursor. A versatile starting material is 2-(bromomethyl)-1H-phenalen-1-one.
Protocol for the Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one:
-
Reaction: The synthesis is adapted from established procedures.[4]
-
Procedure:
-
A mixture of the starting phenalenone is prepared in a suitable solvent.
-
N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide are added.
-
The mixture is refluxed for several hours.
-
After cooling, the succinimide (B58015) byproduct is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the 2-(bromomethyl)-1H-phenalen-1-one.[2]
-
Protocol for the Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one:
-
Reaction: Nucleophilic substitution of the bromide in 2-(bromomethyl)-1H-phenalen-1-one with sodium azide (B81097).[2]
-
Procedure:
-
Dissolve 2-(bromomethyl)-1H-phenalen-1-one in a suitable solvent like acetone (B3395972) or DMF.
-
Add an excess of sodium azide (NaN₃).
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography.[2]
-
Photophysical Measurements
Protocol for UV-Visible Absorption Spectroscopy:
-
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).
-
Procedure:
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., DMSO, CHCl₃).
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each solution using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-700 nm).
-
Identify the wavelength(s) of maximum absorbance (λ_abs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the cuvette path length.[4]
-
Protocol for Fluorescence Spectroscopy:
-
Objective: To determine the fluorescence emission maxima (λ_em) and relative fluorescence quantum yield (Φ_F).
-
Procedure for Emission Spectrum:
-
Prepare a dilute solution of the sample with an absorbance of < 0.1 at the excitation wavelength to minimize inner-filter effects.
-
Excite the sample at its absorption maximum (λ_abs).
-
Scan the emission spectrum over a wavelength range starting approximately 10-20 nm above the excitation wavelength.[4]
-
-
Procedure for Quantum Yield Determination:
-
Prepare solutions of the sample and a standard with a known quantum yield (e.g., quinine (B1679958) sulfate) in the same solvent, with their absorbances matched at the excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[4]
-
Protocol for Flash Photolysis (Triplet State Characterization):
-
Objective: To determine the triplet-triplet absorption spectrum and the triplet state lifetime (τ_T).
-
General Procedure:
-
Prepare a solution of the sample in a suitable solvent and deoxygenate it by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes. Oxygen is a highly efficient quencher of triplet states.
-
Place the sample in a cuvette within the flash photolysis setup.
-
Excite the sample with a short, high-intensity light pulse (the "pump" pulse) from a laser or flash lamp at a wavelength where the sample absorbs.
-
Monitor the change in absorbance of the sample at various wavelengths over time using a second, weaker light source (the "probe" beam). This allows for the detection of transient species, such as the triplet state.
-
By plotting the change in absorbance versus wavelength at a specific time after the flash, the triplet-triplet absorption spectrum can be obtained.
-
By monitoring the decay of the transient absorption at a fixed wavelength corresponding to a T-T absorption maximum, the triplet state lifetime can be determined by fitting the decay curve to an appropriate kinetic model (often first-order).
-
Visualizations
Jablonski Diagram of Phenalenone Photophysics
The following diagram illustrates the key photophysical processes that occur in phenalenone upon photoexcitation, leading to its high efficiency as a singlet oxygen sensitizer.
Caption: Jablonski diagram for 1H-phenalen-1-one photophysics.
Experimental Workflow for Synthesis and Photophysical Characterization
This diagram outlines the general workflow for the development and characterization of new this compound-based compounds.
Caption: General workflow for this compound derivative development.
Conclusion
The singlet and triplet states of this compound isomers and their derivatives are fundamental to their diverse applications. While computational studies provide valuable insights into the properties of the less stable isomers, experimental research has largely focused on the highly promising photosensitizing capabilities of phenalenone derivatives. The efficient population of the triplet state via intersystem crossing is a key feature of these compounds, making them excellent candidates for photodynamic therapy. Further research into the synthesis and characterization of other this compound isomers, particularly those predicted to have triplet ground states, could open up new avenues in materials science and electronics. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to explore and harness the unique properties of this fascinating class of molecules.
References
The Phenalene Core: A Technical Guide to Substituent Effects on Electronic and Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenalene core, a unique tricyclic peri-fused aromatic hydrocarbon, has garnered significant attention in materials science and medicinal chemistry due to its distinct electronic and photophysical properties. The ability to modulate these properties through the strategic placement of substituents on the this compound ring system makes it a versatile scaffold for the development of novel functional materials, sensors, and therapeutic agents. This in-depth technical guide explores the profound influence of substituents on the electronic structure, reactivity, and photophysical behavior of the this compound core. It provides a comprehensive overview of key quantitative data, detailed experimental protocols for the synthesis and characterization of substituted phenalenes, and visual diagrams to elucidate the underlying principles governing these substituent effects. This document aims to serve as a valuable resource for researchers engaged in the design and application of this compound-based compounds.
Introduction
This compound (1H-phenalene) is a non-alternant polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings. Its unique electronic structure, characterized by a low-energy unoccupied molecular orbital, makes it readily susceptible to both oxidation and reduction. The introduction of substituents onto the this compound core can dramatically alter its electronic landscape, thereby tuning its optical and electrochemical properties.[1][2] This tunability is of paramount importance in various applications. For instance, in the realm of drug development, substituted phenalenones have been investigated as potent photosensitizers in photodynamic therapy (PDT), where their efficacy is directly linked to their light-absorption properties and their ability to generate singlet oxygen.[3] Understanding the structure-property relationships governed by substituents is therefore crucial for the rational design of next-generation this compound-based materials and therapeutics.
Effect of Substituents on Electronic and Photophysical Properties
The electronic nature of a substituent, broadly categorized as either electron-donating (EDG) or electron-withdrawing (EWG), dictates its impact on the this compound core. These effects are primarily transmitted through resonance (mesomeric) and inductive effects.
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (B1213986) (-OCH3) groups increase the electron density of the this compound π-system. This leads to a destabilization (raising the energy) of the highest occupied molecular orbital (HOMO) and a lesser effect on the lowest unoccupied molecular orbital (LUMO). The consequence of this reduced HOMO-LUMO energy gap is a bathochromic (red) shift in the absorption and emission spectra.[3]
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) withdraw electron density from the this compound core. This stabilizes (lowers the energy of) both the HOMO and LUMO, with a more pronounced effect on the LUMO. The result is often a hypsochromic (blue) shift or a more complex change in the absorption spectra depending on the interplay of inductive and resonance effects.
The following diagram illustrates the general influence of electron-donating and electron-withdrawing groups on the frontier molecular orbitals of the this compound core.
Caption: Influence of substituents on the HOMO and LUMO energy levels of the this compound core.
Data Presentation: Photophysical and Electrochemical Properties
The following tables summarize key quantitative data for a selection of substituted phenalenone derivatives, illustrating the impact of different functional groups on their photophysical and electrochemical properties.
Table 1: Photophysical Properties of Substituted Phenalenones
| Substituent | Position | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_f) | Singlet Oxygen Quantum Yield (Φ_Δ) | Solvent | Reference |
| -H | - | 330-430 | ~450 | < 0.01 | ~1.0 | Various | [2][3] |
| 6-OH | 6 | 434 | - | - | 0.98 | PBS | [3] |
| 6-OCH3 | 6 | 415 | - | - | 1.0 | PBS | [3] |
| 6-NH2 | 6 | 455 | - | - | 0.81 | PBS | [3] |
| 2-Br, 5-Br, 6-NH2 | 2, 5, 6 | 525 | 625 | 0.06 | 0.44 | DMSO | [3] |
| 2-CH2OH | 2 | 330-430 | - | < 0.01 | - | CHCl3 | [4] |
| 2-CH2OCH3 | 2 | 330-430 | - | < 0.01 | - | CHCl3 | [4] |
| 2-CH2N3 | 2 | 330-430 | - | < 0.01 | - | CHCl3 | [4] |
Note: Data for substituted 1H-Phenalene-1,3(2H)-dione is limited; the closely related 1H-phenalen-1-one derivatives are presented for comparative purposes.[5] Fluorescence quantum yields for many phenalenone derivatives are very low (<1%) due to efficient intersystem crossing.[4]
Table 2: Redox Potentials of Substituted Phenazine (B1670421) Derivatives (as an analogy for this compound Systems)
| Substituent | Position | E° (V vs. SHE) | Reference |
| -H | - | -0.11 | [6] |
| 2-OH | 2 | -0.22 | [6] |
| 2,3-(OH)2 | 2,3 | -0.32 | [6] |
| 2-SO3H | 2 | -0.01 | [6] |
| 2-COOH | 2 | -0.02 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of substituted phenalenes are crucial for reproducible research. The following sections provide protocols for key experimental procedures.
Synthesis of Substituted Phenalenes
A common strategy for synthesizing substituted phenalenes involves the functionalization of a pre-existing phenalenone core. Two widely used methods are Suzuki-Miyaura cross-coupling for C-C bond formation and nucleophilic aromatic substitution for introducing heteroatoms.
Protocol 4.1.1: Suzuki-Miyaura Cross-Coupling of 2-Iodo-1H-phenalen-1-one
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an iodo-phenalenone with an arylboronic acid.
Materials:
-
2-Iodo-1H-phenalen-1-one
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.02-0.05 equivalents)
-
Base (e.g., potassium carbonate (K2CO3), 2.0 equivalents)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add 2-iodo-1H-phenalen-1-one, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[7]
Protocol 4.1.2: Nucleophilic Substitution on the Phenalenone Core
This protocol outlines a general method for the substitution of a leaving group (e.g., a halogen) on the phenalenone core with a nucleophile.
Materials:
-
Halogen-substituted phenalenone (e.g., 2-chloro-1H-phenalen-1-one)
-
Nucleophile (e.g., sodium methoxide, sodium azide, primary/secondary amine) (1.5-2.0 equivalents)
-
Appropriate solvent (e.g., methanol, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
-
Inert gas (Argon or Nitrogen), if required
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the halogen-substituted phenalenone in the chosen solvent in a reaction flask.
-
If the nucleophile or product is sensitive to air or moisture, purge the flask with an inert gas.
-
Add the nucleophile to the solution. The reaction may be performed at room temperature or require heating.
-
Stir the reaction mixture and monitor its progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction if necessary (e.g., by adding water).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[8]
Characterization Techniques
Protocol 4.2.1: Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a substituted this compound relative to a known standard.
Materials:
-
Substituted this compound sample
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H2SO4)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the standard.
-
Integrate the area under the fluorescence emission curves for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the fluorescence quantum yield (Φ_f) of the sample using the following equation:[9] Φ_f(sample) = Φ_f(std) * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Protocol 4.2.2: Cyclic Voltammetry
This protocol provides a general procedure for determining the redox potentials of substituted phenalenes.
Materials:
-
Substituted this compound sample (1-5 mM)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, DMF)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6))
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare a solution of the supporting electrolyte in the chosen solvent.
-
Dissolve the substituted this compound sample in the electrolyte solution.
-
Transfer the solution to the electrochemical cell and deoxygenate by bubbling with an inert gas for 15-20 minutes.
-
Assemble the three-electrode system in the cell.
-
Set the potential range and scan rate (e.g., 100 mV/s) on the potentiostat.
-
Record the cyclic voltammogram.
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials. For a reversible process, the formal redox potential (E°') can be estimated as the midpoint of the peak potentials.[10]
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships governing substituent effects.
Caption: A generalized workflow for the synthesis of substituted phenalenones.
Caption: Workflow for the characterization of substituted this compound derivatives.
Conclusion
The strategic functionalization of the this compound core provides a powerful avenue for tailoring its electronic and photophysical properties. As demonstrated, the introduction of electron-donating or electron-withdrawing substituents allows for the fine-tuning of absorption and emission wavelengths, quantum yields, and redox potentials. This guide has provided a consolidated overview of these effects, supported by quantitative data and detailed experimental protocols for the synthesis and characterization of these versatile compounds. The ability to rationally design and synthesize this compound derivatives with bespoke properties will continue to drive innovation in fields ranging from medicinal chemistry, particularly in the development of advanced photosensitizers, to materials science for applications in organic electronics and sensing. Further research into novel substitution patterns and a deeper understanding of the intricate interplay of electronic effects will undoubtedly unlock the full potential of this remarkable aromatic scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Phenalene in the Cosmos: A Technical Guide to its Interstellar Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Recent advancements in astrochemistry have identified phenalene (C₁₃H₁₀), a polycyclic aromatic hydrocarbon (PAH), as a significant molecule in the interstellar medium (ISM). This technical guide provides a comprehensive overview of this compound's role in interstellar chemistry, detailing its detection, formation pathways, and potential implications for the molecular evolution of the cosmos. Quantitative data are presented in structured tables, key experimental methodologies are described in detail, and logical relationships in its chemical evolution are visualized through diagrams.
Introduction: The Significance of this compound in Astrochemistry
Polycyclic aromatic hydrocarbons are the most abundant large carbon-based molecular species in the interstellar medium, responsible for prominent infrared emission features observed in many astronomical sources.[1] The recent discovery of this compound in the Taurus Molecular Cloud (TMC-1) has provided a new piece in the complex puzzle of PAH chemistry in space.[2][3] As a three-ring PAH, this compound serves as a crucial intermediate in understanding the formation of larger, more complex organic molecules that could be precursors to prebiotic compounds.[4][5][6] Its presence in cold, dark clouds challenges existing models of interstellar chemistry and points to rich and ongoing chemical processes.[1][2]
Interstellar Detection of this compound
This compound was discovered in the interstellar medium as part of the QUIJOTE (Q-band Ultrasensitive Inspection of an Unbiased Target for O-bearing Molecules) line survey targeting the TMC-1 cold dark cloud.[2][7] The detection was based on the observation of 71 distinct rotational transitions of the molecule.[7]
Observational Data
The observational data for the detection of this compound in TMC-1 is summarized in the table below. This data was collected using the Yebes 40m telescope.[8]
| Parameter | Value | Source |
| Telescope | Yebes 40m | [8] |
| Line Survey | QUIJOTE | [2][7] |
| Source | Taurus Molecular Cloud (TMC-1) | [2][3] |
| Column Density | (2.8 ± 1.6) x 10¹³ cm⁻² | [2][7] |
| Rotational Temperature | 7.9 ± 1.2 K | [9] |
| Number of Detected Transitions | 267 (corresponding to 71 independent frequencies) | [7] |
Experimental Protocol: Astronomical Observation
The detection of this compound in TMC-1 was achieved through radio astronomical observations using the frequency-switching technique. A detailed description of the experimental setup is provided below:
-
Telescope: The Yebes 40m radio telescope was utilized for the observations.[8]
-
Receiver: The observations were performed in the Q-band (31.0–50.3 GHz).[8] The receiver temperatures are 16 K at 32 GHz and 30 K at 50 GHz.[9]
-
Spectrometer: Fast Fourier Transform Spectrometers (FFTS) with a spectral resolution of 38.15 kHz were used.[9]
-
Observing Mode: All observations were conducted in the frequency-switching observing mode with a frequency throw of either 8 or 10 MHz.[9]
-
Total Observing Time: The total on-source observing time for the QUIJOTE line survey is 1509.2 hours.[9]
-
Data Analysis: The identification of this compound was confirmed by matching the observed rotational transition frequencies with those obtained from quantum chemical calculations and subsequent laboratory microwave spectroscopy.[2]
Formation Pathways of Interstellar this compound
The formation of PAHs like this compound in the cold and shielded environments of dark clouds is a subject of active research.[2] Two primary mechanisms have been proposed: the "bottom-up" and "top-down" approaches.[2]
-
Bottom-up Mechanism: In this scenario, smaller hydrocarbon molecules react to build up larger and more complex PAHs.[2]
-
Top-down Mechanism: This pathway suggests that smaller PAHs are formed from the fragmentation of larger, multi-ringed PAHs.[2][10]
Current evidence for this compound in TMC-1 suggests that ion-molecule chemistry could play a more significant role than previously anticipated.
Proposed Formation Reactions
Several specific reactions have been proposed for the formation of this compound and its radical in interstellar and combustion environments.
A promising pathway for interstellar this compound formation involves the reaction of acenaphthylene (B141429) (C₁₂H₈) with the methyl cation (CH₃⁺). This is an exothermic and barrierless reaction that proceeds via radiative association, followed by dissociative recombination to form this compound.
Another proposed mechanism involves the conversion of a five-membered ring on a PAH to a six-membered ring. The reaction of acenaphthylene with the methylidyne radical (CH) via a cycloaddition mechanism has been shown to form the phenalenyl radical (C₁₃H₉).[4][5][6] This can then be hydrogenated to form this compound.
The reaction of the 1-naphthyl radical (C₁₀H₇•) with methylacetylene (CH₃CCH) or allene (B1206475) (H₂CCCH₂) has also been proposed as a facile route to 1H-phenalene under conditions prevalent in carbon-rich circumstellar environments.[11]
Caption: Proposed formation pathways for interstellar this compound.
Experimental Protocol: Laboratory Synthesis of this compound
To confirm the astronomical detection, this compound was synthesized in the laboratory for microwave spectroscopy analysis. The synthesis was carried out in three steps starting from 3-(naphthalen-1-yl)propanoic acid.
A detailed experimental protocol for a similar synthesis is described below, based on established organic chemistry methods:
-
Step 1: Cyclization to form Phenalenone. 3-(naphthalen-1-yl)propanoic acid is treated with a strong acid, such as polyphosphoric acid, and heated to induce an intramolecular Friedel-Crafts acylation, resulting in the formation of phenalenone.
-
Step 2: Reduction of the Ketone. The phenalenone is then reduced to the corresponding alcohol, 1-phenalenol, using a reducing agent like sodium borohydride.
-
Step 3: Dehydration to form this compound. The final step involves the dehydration of 1-phenalenol to yield 1H-phenalene. This can be achieved by heating the alcohol with a dehydrating agent, such as p-toluenesulfonic acid.
Caption: Laboratory synthesis workflow for this compound.
This compound's Role in Interstellar Chemistry and Beyond
The detection of this compound in a cold dark cloud has significant implications for our understanding of interstellar chemistry.
-
Growth of Larger PAHs: this compound and its radical are considered key intermediates in the growth of larger, more complex PAHs.[4][5][6] The conversion of a five-membered ring to a six-membered ring via the phenalenyl radical is a crucial step in building larger aromatic systems.[4][6]
-
Formation of Fullerenes: There is experimental evidence that large PAHs can be photochemically processed to form fullerenes like C₆₀.[10] While a direct link from this compound is not established, it is part of the family of molecules that can lead to these complex structures.
-
Diffuse Interstellar Bands (DIBs): Cations of PAHs are considered strong candidates for the carriers of the diffuse interstellar bands, which are a series of absorption features seen in the spectra of distant stars.[12][13][14][15][16] The phenalenyl cation is a plausible candidate for some of these enigmatic features.[13]
-
Catalysis of H₂ Formation: PAHs, including those with imperfect aromatic systems like this compound, have been investigated as potential catalysts for the formation of molecular hydrogen (H₂), the most abundant molecule in the universe.[17]
-
Prebiotic Chemistry: The presence of complex organic molecules like this compound in the ISM and in meteorites suggests that the raw ingredients for life could be widespread in the cosmos.[18][19]
Caption: The interconnected role of this compound in interstellar chemistry.
Future Directions
The discovery of interstellar this compound opens up several avenues for future research:
-
Search for other PAHs: Targeted searches for other related PAHs in TMC-1 and other interstellar environments will help to build a more complete picture of interstellar carbon chemistry.
-
Refining Formation Models: Further theoretical and experimental studies are needed to refine the models of this compound formation and destruction in interstellar conditions.
-
Spectroscopic Studies: Laboratory spectroscopic studies of this compound and its cation under astrophysically relevant conditions are crucial for interpreting astronomical observations and searching for its spectral signatures in other cosmic sources.
-
Analysis of Meteoritic Samples: Continued analysis of organic matter in meteorites may reveal the presence of this compound and its derivatives, providing a tangible link between interstellar chemistry and the materials that formed our solar system.[18][20][21]
Conclusion
This compound has emerged as a key molecule in the study of interstellar chemistry. Its detection in a cold dark cloud provides strong evidence for the in-situ formation of complex organic molecules in such environments. Understanding the chemistry of this compound is not only crucial for unraveling the complexities of the interstellar medium but also for shedding light on the origins of the chemical building blocks of life. This guide has provided a technical overview of the current knowledge, from its detection and formation to its broader role in the cosmos, serving as a valuable resource for researchers in astrochemistry, organic chemistry, and related fields.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Discovery of interstellar this compound (𝑐-\chC13H10): A new piece for the chemical puzzle of PAHs in space [arxiv.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of interstellar this compound (c-C13H10): A new piece in the chemical puzzle of PAHs in space | Astronomy & Astrophysics (A&A) [aanda.org]
- 8. researchgate.net [researchgate.net]
- 9. aanda.org [aanda.org]
- 10. researchgate.net [researchgate.net]
- 11. Gas phase formation of this compound via 10π-aromatic, resonantly stabilized free radical intermediates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. bulletin.astron-soc.in [bulletin.astron-soc.in]
- 13. Unraveling the Spectroscopy of the Phenalenyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ion Spectroscopy in the Context of the Diffuse Interstellar Bands: A Case Study with the Phenylacetylene Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new key to solving the mystery of the diffuse interstellar bands. | Instituto de Astrofísica de Canarias • IAC [iac.es]
- 17. astrobiology.com [astrobiology.com]
- 18. pnas.org [pnas.org]
- 19. youtube.com [youtube.com]
- 20. [2208.10122] Detection of Cosmic Fullerenes in the Almahata Sitta Meteorite: Are They an Interstellar Heritage? [arxiv.org]
- 21. Detection of cosmic fullerenes in the Almahata Sitta meteorite – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]
The Chemistry of Phenalene: A Technical Guide to its Fundamental Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenalene, a unique polycyclic aromatic hydrocarbon (PAH), and its corresponding phenalenyl radical, cation, and anion, are of significant interest in the fields of materials science, organic synthesis, and medicinal chemistry. The ability of the phenalenyl system to exist in stable cationic, radical, and anionic states imparts it with a rich and diverse reactivity.[1] This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, including its synthesis, oxidation, reduction, and deprotonation. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a comprehensive resource for researchers.
Introduction
1H-Phenalene (C₁₃H₁₀) is a non-alternant polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings. Its structure is notable for the presence of a methylene (B1212753) group, which disrupts the fully aromatic π-system. This feature is central to its chemical behavior, as the removal of a hydride, proton, or hydrogen radical from this position leads to the formation of the highly stabilized phenalenyl cation, anion, or radical, respectively. These species exhibit remarkable stability due to the delocalization of the charge or the unpaired electron over the entire π-system. This guide will systematically detail the fundamental transformations of the this compound core.
Synthesis of this compound and its Derivatives
The synthesis of the this compound framework can be approached through various strategies, often involving the construction of the tricyclic system from smaller aromatic precursors. A common route involves the synthesis of phenalenone, which can then be reduced to this compound.
Synthesis of 1H-Phenalen-1-one (Phenalenone)
A microwave-assisted method provides an efficient route to phenalenone from naphthalene (B1677914) and cinnamoyl chloride.
Experimental Protocol: Microwave-Assisted Synthesis of 1H-Phenalen-1-one [2]
-
Dissolve naphthalene (960 mg, 7.5 mmol) and cinnamoyl chloride (1.25 g) in 7.5 mL of CH₂Cl₂ in a flask.
-
Cool the mixture in an ice bath for 10 minutes.
-
Slowly add AlCl₃ (3 g) and stir the mixture for 10 minutes at 4 °C.
-
Irradiate the reaction mixture with microwaves at 100 W for 12 minutes.
-
Pour the resulting mixture into 100 mL of 37% HCl and filter.
-
Dilute the filtrate with water and extract with CH₂Cl₂ to obtain the crude product.
-
Purify by column chromatography to yield 1H-phenalen-1-one.
Synthesis of 1H-Phenalene-1,3(2H)-dione
The dione (B5365651) derivative of this compound is a versatile intermediate and can be synthesized by the oxidation of this compound.
Experimental Protocol: Oxidation of this compound with Potassium Permanganate (B83412) [3]
-
Prepare a suspension of this compound in aqueous sulfuric acid in a round-bottom flask fitted with a reflux condenser.
-
Add potassium permanganate (KMnO₄) portion-wise to the stirred suspension, controlling the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for several hours.
-
Cool the reaction mixture to room temperature and quench the excess permanganate and manganese dioxide with sodium bisulfite until the solution is colorless.
-
Extract the crude product with dichloromethane (B109758) or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude solid by column chromatography on silica (B1680970) gel or by recrystallization.
Core Reaction Mechanisms
The reactivity of this compound is dominated by the chemistry of its benzylic methylene group and the stability of the resulting phenalenyl species.
Deprotonation to the Phenalenyl Anion
The hydrogen atoms of the methylene group in 1H-phenalene are acidic and can be removed by a strong base to form the aromatic phenalenyl anion.
Reaction: 1H-Phenalene + Base → Phenalenyl Anion + Conjugate Acid
Mechanism: The reaction proceeds via a simple acid-base mechanism where the base abstracts a proton from the C1 position of this compound.[4][5][6]
Experimental Protocol: Deprotonation of 1H-Phenalene
A general procedure involves the treatment of a solution of 1H-phenalene in a suitable aprotic solvent (e.g., THF, DMSO) with a strong base such as potassium methoxide, sodium hydride, or an organolithium reagent at room temperature. The formation of the deep-colored phenalenyl anion can be monitored spectroscopically.
Oxidation to Phenalenone
This compound can be oxidized at the benzylic position to form 1H-phenalen-1-one (phenalenone). Strong oxidizing agents like potassium permanganate are effective for this transformation.
Reaction: 1H-Phenalene + [O] → 1H-Phenalen-1-one + H₂O
Mechanism: The oxidation of the benzylic C-H bond by KMnO₄ is thought to proceed through a radical mechanism, initiated by the abstraction of a hydrogen atom.[7][8]
Reduction of Phenalenone to 1H-Phenalene
Phenalenone can be reduced back to 1H-phenalene. A common method involves a Wolff-Kishner or Clemmensen reduction, or more modern hydride-based reductions. A two-step procedure involving the formation of a tosylhydrazone followed by reduction with a hydride source is also effective.
Reaction: 1H-Phenalen-1-one + Reducing Agent → 1H-Phenalene
Mechanism: The reduction of a ketone with a metal hydride like sodium borohydride (B1222165) involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. The resulting alkoxide is then protonated.[9][10][11][12]
Experimental Protocol: Reduction of Phenalenone via Tosylhydrazone
-
Tosylhydrazone formation: Reflux phenalenone with p-toluenesulfonylhydrazide in the presence of an acid catalyst (e.g., HCl) in methanol.
-
Reduction: Treat the resulting tosylhydrazone with a reducing agent such as sodium borohydride in a suitable solvent.
Formation of the Phenalenyl Radical
The phenalenyl radical is a remarkably stable open-shell species. It can be generated from 1H-phenalene by hydrogen abstraction.
Reaction: 1H-Phenalene → Phenalenyl Radical + H•
Mechanism: This process can be initiated by thermal or photochemical means, often involving a radical initiator. The stability of the resulting phenalenyl radical is the driving force for this reaction.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and spectroscopic characterization of this compound and its derivatives. Data for the parent 1H-phenalene is limited in some cases, and data for derivatives is provided for comparison.
Table 1: Synthesis Yields and Conditions
| Reaction | Reactants | Reagents/Conditions | Typical Yield (%) |
| Oxidation to 1H-Phenalene-1,3(2H)-dione | 1H-Phenalene | KMnO₄, H₂SO₄ (aq), reflux | Moderate to Good |
| Oxidation to 1H-Phenalene-1,3(2H)-dione | 1H-Phenalene | CrO₃, H₂SO₄, acetone, 0°C to RT | Moderate to Good |
| Synthesis of 1H-Phenalen-1-one | Naphthalene, Cinnamoyl chloride | AlCl₃, CH₂Cl₂, Microwave (100W, 12 min) | 58%[2] |
| Chloromethylation of Phenalenone | 1H-Phenalen-1-one | Paraformaldehyde, HBr/HCl, Acetic Acid, 110°C, 16h | 51% (chloro), 37% (bromo)[2] |
Table 2: Spectroscopic Data for this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | UV-Vis (λ_max, nm) |
| 1H-Phenalene-1,3(2H)-dione | Aromatic: 7.5 - 8.5 (m), Methylene: ~3.6 (s)[1] | Carbonyl: 190 - 205, Aromatic: 125 - 145, Methylene: ~45[1] | C=O stretch: 1680-1720, C=C stretch: 1580-1620 | ~250, ~340 |
| 1H-Phenalen-1-one | 6.74-8.64 (m)[13] | Carbonyl: 184.1, Aromatic: 126.9-139.7[13] | C=O stretch: ~1640 | 307, 340, 355, 382[13] |
| 9-Phenyl-1H-phenalen-1-one | 6.60-8.16 (m)[13] | - | - | - |
Other Reaction Mechanisms
Electrophilic Aromatic Substitution
The aromatic rings of the this compound system can undergo electrophilic aromatic substitution. The reaction will proceed via the formation of a resonance-stabilized carbocation intermediate (arenium ion). The regioselectivity will be influenced by the existing substituents on the this compound core.
Cycloaddition Reactions
While specific examples of Diels-Alder reactions with this compound as the diene are not extensively reported, its polycyclic aromatic nature suggests it would be a relatively unreactive diene due to its aromaticity.[14] For a reaction to occur, it would likely require a highly reactive dienophile and/or harsh reaction conditions. The central ring of the closely related anthracene, for instance, can participate in Diels-Alder reactions.[14] It is plausible that under forcing conditions, this compound could also undergo cycloaddition reactions.
Conclusion
The this compound system exhibits a rich and varied reactivity centered around the stability of its corresponding radical, cation, and anion. The fundamental reactions of synthesis, oxidation, reduction, and deprotonation provide access to a wide range of functionalized this compound derivatives. This guide has provided a detailed overview of the core reaction mechanisms, supported by experimental protocols and quantitative data, to aid researchers in the synthesis and manipulation of this versatile molecular scaffold for applications in drug discovery, materials science, and beyond. Further research into the reaction kinetics and broader cycloaddition reactivity of this compound will undoubtedly uncover new and exciting areas of its chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. ochem.as.uky.edu [ochem.as.uky.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Metal Hydride Reduction: Selective Conversion of Carbonyls to Alcohols [webofpharma.com]
- 12. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 13. mdpi.com [mdpi.com]
- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Applications of Phenalene in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phenalene, a polycyclic aromatic hydrocarbon, and its derivatives are emerging as a versatile class of materials with significant potential across various fields of materials science. Their unique electronic and photophysical properties, arising from the extended π-conjugated system of the phenalenyl moiety, make them promising candidates for applications in organic electronics, optoelectronics, and spintronics. This document provides detailed application notes and protocols for the utilization of this compound-based materials, summarizing key performance data and outlining experimental procedures.
Organic Light-Emitting Diodes (OLEDs)
This compound derivatives are being explored as emitters and host materials in OLEDs due to their tunable emission colors and high photoluminescence quantum yields.
Quantitative Data for this compound-Based OLEDs
| Device Structure | Dopant/Emitter | Host | Maximum Luminance (cd/m²) | External Quantum Efficiency (%) | Emission Color | Reference |
| ITO/m-MTDATA/α-NPD/TPBi:Eu(x)Y(1-x)(TTA)3Phen/Alq3/LiF:Al | Eu0.4Y0.6(TTA)3Phen | TPBi | 185.6 | Not Reported | Red (612 nm) | [1][2] |
| ITO/m-MTDATA/α-NPD/TPBi:Eu(x)Y(1-x)(TTA)3Phen/Alq3/LiF:Al | Eu0.5Y0.5(TTA)3Phen | TPBi | 44.72 | Not Reported | Red (612 nm) | [1][2] |
Note: The table includes data for a phenanthroline (phen) ligand, which is structurally related to this compound, complexed with Europium, demonstrating the potential of similar nitrogen-containing polycyclic aromatic systems in OLEDs.
Experimental Protocol: Fabrication of a this compound-Based OLED
This protocol describes a general procedure for the fabrication of a multilayer OLED using vacuum thermal evaporation.
1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. c. Dry the substrates with a stream of high-purity nitrogen gas. d. Treat the ITO surface with UV-ozone for 10-15 minutes to improve the work function and enhance hole injection.
2. Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr). b. Sequentially deposit the organic layers. A typical device structure might be: i. Hole Injection Layer (HIL): Deposit a 10 nm layer of a suitable material like m-MTDATA.[1] ii. Hole Transport Layer (HTL): Deposit a 50 nm layer of a material like α-NPD.[1] iii. Emissive Layer (EML): Co-evaporate the this compound-based dopant and a host material (e.g., TPBi) at a specific weight percentage (e.g., 15 wt%). The thickness is typically 30-40 nm.[1] iv. Electron Transport Layer (ETL): Deposit a 30 nm layer of a material like Alq3.[1] c. The deposition rates should be carefully controlled (e.g., 0.1-0.2 nm/s for organic materials).
3. Cathode Deposition: a. Without breaking the vacuum, deposit a thin layer (e.g., 1 nm) of Lithium Fluoride (LiF) as an electron injection layer.[1] b. Deposit a 100 nm thick layer of Aluminum (Al) as the cathode.
4. Encapsulation: a. Transfer the fabricated device to a nitrogen-filled glovebox. b. Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
5. Characterization: a. Measure the current-voltage-luminance (I-V-L) characteristics using a source meter and a photometer. b. Record the electroluminescence (EL) spectra using a spectrometer.
OLED Fabrication Workflow
Caption: Workflow for the fabrication and characterization of a this compound-based OLED.
Organic Field-Effect Transistors (OFETs)
The planar structure and extended π-conjugation of this compound derivatives make them suitable for use as the active semiconductor layer in OFETs.
Quantitative Data for Organic Field-Effect Transistors
While specific quantitative data for this compound-based OFETs is emerging, the following table provides typical performance parameters for high-performance p-type organic semiconductors, which this compound derivatives aim to match or exceed.
| Material Class | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
| Acenes (e.g., Pentacene) | > 1.0 | > 10⁶ | Vacuum Deposition | |
| Thiophene-based Oligomers | 0.1 - 1.83 | > 10⁵ | Solution Processing | [3] |
| Naphthalene Bisimides | ~0.01 | > 10⁵ | Solution Processing |
Experimental Protocol: Fabrication of a this compound-Based OFET
This protocol outlines the fabrication of a top-contact, bottom-gate OFET.
1. Substrate and Gate Dielectric: a. Use a heavily n-doped silicon wafer as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer (200-300 nm) as the gate dielectric. b. Clean the Si/SiO₂ substrate using the same procedure as for OLEDs.
2. Dielectric Surface Treatment (Optional but Recommended): a. To improve the performance of p-type transistors, treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like n-octyltrichlorosilane (ODTS). b. This can be done by immersing the substrate in a dilute solution of ODTS in an anhydrous solvent (e.g., toluene) under an inert atmosphere.
3. Active Layer Deposition: a. Deposit a thin film (40-60 nm) of the this compound derivative onto the SiO₂ or SAM-treated surface. b. Solution-Shearing or Spin-Coating: Dissolve the this compound derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposit it onto the substrate. Anneal the film at an optimized temperature to improve crystallinity. c. Vacuum Evaporation: Sublimate the this compound derivative under high vacuum onto the substrate held at a specific temperature to control film morphology.
4. Source and Drain Electrode Deposition: a. Using a shadow mask, deposit 40-50 nm of gold (Au) or another suitable metal to define the source and drain electrodes. b. The channel length and width are defined by the shadow mask dimensions.
5. Characterization: a. Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions. b. From the transfer characteristics in the saturation regime, calculate the field-effect mobility (μ), on/off current ratio, and threshold voltage (Vth).[4]
OFET Fabrication and Characterization Workflow
Caption: General workflow for OFET fabrication and performance evaluation.
Thermoelectric Materials
Phenalenyl-based single-molecule devices have shown potential for high thermoelectric performance, which is quantified by the dimensionless figure of merit (ZT).[5][6]
Quantitative Data for Phenalenyl-Based Thermoelectric Devices
| Device | Contact Geometry | ZT Value (Room Temp) | Total Thermal Conductance (nW/K) | Reference |
| M1₁ | Not specified | 1.2 | 0.15 | [5] |
| M2₁ | Not specified | 0.1 | 0.15 | [5] |
| M3₁ | Not specified | 0.4 | 0.11 | [5] |
These values are based on theoretical calculations using non-equilibrium Green's function method combined with density functional theory.[5][6]
Experimental Protocol: Thermoelectric Property Measurement (Conceptual)
The experimental realization and measurement of single-molecule thermoelectric devices are highly specialized. The general steps would involve:
1. Molecule Synthesis: Synthesize phenalenyl derivatives with appropriate linker groups (e.g., thiols, amines) for anchoring to electrodes.
2. Device Fabrication: a. Create nano-gap electrodes (e.g., using electromigration or mechanically controlled break junctions). b. Introduce the synthesized phenalenyl molecules into the nano-gap to form a single-molecule junction.
3. Measurement: a. Apply a temperature gradient (ΔT) across the junction while measuring the induced thermovoltage (ΔV) to determine the Seebeck coefficient (S = -ΔV/ΔT). b. Measure the electrical conductance (G) of the junction. c. The thermal conductance (κ) is challenging to measure directly at the single-molecule level and is often estimated or calculated. d. Calculate the figure of merit using the formula: ZT = (S²G/κ)T.[5]
Photophysical Properties and Applications
This compound and its derivatives possess interesting photophysical properties that are highly dependent on substituents.[7][8][9][10][11]
Summary of Photophysical Properties
| Property | Unsubstituted Phenalenone | Substituted Derivatives |
| Absorption (λ_abs) | n → π: 330-430 nmπ → π: 240-260 nm[8][10] | Red-shifted with electron-donating groups.[7] Absorb in the range of 300-429 nm.[9][11] |
| Emission (λ_em) | Negligible fluorescence (<1%)[8][10] | Emitted in the range of 348-578 nm.[9][11] Fluorescence quantum yields are generally low.[10] |
| Singlet Oxygen Quantum Yield (Φ_Δ) | Near unity[8] | Can be modulated by substituents; often lower than the parent compound.[9][11] |
Experimental Protocol: Photophysical Characterization
1. UV-Visible Absorption Spectroscopy: a. Prepare a stock solution of the this compound derivative in a spectroscopic grade solvent (e.g., DMSO, CHCl₃).[7] b. Prepare a series of dilutions. c. Measure the absorbance spectra using a dual-beam UV-Vis spectrophotometer.[7] d. Determine the wavelength of maximum absorbance (λ_abs).[7] e. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law.[7]
2. Fluorescence Spectroscopy: a. Use a dilute solution (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.[7] b. Excite the sample at its λ_abs in a fluorometer.[7] c. Record the emission spectrum to determine the emission maximum (λ_em).[7] d. To determine the fluorescence quantum yield (Φ_F), use a standard reference (e.g., quinine (B1679958) sulfate, fluorescein) and the comparative method.[7][9][11]
Relationship between Synthesis and Photophysical Analysis
Caption: General workflow from synthesis to photophysical analysis of this compound derivatives.[7]
Other Potential Applications
-
Spintronics: The unique electronic structure of phenalenyl radicals makes them interesting for spintronics, where both the charge and spin of electrons are utilized.[12][13][14][15][16]
-
Sensors: The sensitivity of the electronic and photophysical properties of this compound derivatives to their environment suggests potential applications in chemical and biological sensing.[17][18][19][20]
-
Conductive Materials: The ability to form stacked structures through π-π interactions opens up possibilities for creating one-dimensional conductive materials.[21]
Further research is ongoing to fully explore and realize the potential of this compound-based materials in these advanced applications.
References
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. [PDF] Fabrication of red organic light emitting diodes (OLEDs) using Eu x Y (1-x) (TTA) 3 Phen organic complexes for solid state lighting | Semantic Scholar [semanticscholar.org]
- 3. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
- 5. Excellent thermoelectric properties induced by different contact geometries in phenalenyl-based single-molecule devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scitechdaily.com [scitechdaily.com]
- 13. arxiv.org [arxiv.org]
- 14. [1503.02743] Graphene Spintronics [arxiv.org]
- 15. Graphene makes low-dimensional spintronics viable at room temperature | News | CORDIS | European Commission [cordis.europa.eu]
- 16. m.youtube.com [m.youtube.com]
- 17. New approach enables rapid fabrication of sensitive and stable MXene gas sensors | STATNANO [statnano.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Fabrication and Performance of Graphene Flexible Pressure Sensor with Micro/Nano Structure [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Functionalization of Phenalene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methods for the functionalization of the phenalene core at specific positions. Detailed experimental protocols, quantitative data, and visual guides are included to facilitate the synthesis of targeted this compound derivatives for applications in materials science and drug development.
Introduction to this compound Functionalization
This compound is a unique polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest due to its distinct electronic and optical properties. The strategic introduction of functional groups at specific positions on the this compound scaffold is crucial for modulating these properties and developing novel materials and therapeutic agents. However, the inherent reactivity of the this compound core presents challenges in achieving high regioselectivity. This document outlines reliable methods for the controlled functionalization of phenalenone, a stable and accessible derivative of this compound, at key positions.
Regioselective Functionalization of 1H-Phenalen-1-one
1H-Phenalen-1-one (phenalenone) serves as a versatile starting material for the synthesis of a wide array of functionalized derivatives. The presence of the ketone group influences the reactivity of the aromatic system, allowing for selective modifications at the C2, C6, and C9 positions.
Halogenation of Phenalenone
Halogenated phenalenones are valuable intermediates for further transformations, such as cross-coupling reactions and nucleophilic substitutions.
2.1.1. Bromination at the C2 and C6 Positions
Selective bromination of phenalenone can be achieved under different reaction conditions to yield either 2-bromophenalenone or 6-bromophenalenone.
-
Protocol for the Synthesis of 2-Bromo-1H-phenalen-1-one: A solution of 1H-phenalen-1-one (1.0 g, 5.55 mmol) in glacial acetic acid (20 mL) is treated with bromine (0.98 g, 6.11 mmol) in acetic acid (5 mL) dropwise at room temperature. The reaction mixture is stirred for 2 hours, after which the precipitated product is filtered, washed with water, and dried to afford 2-bromo-1H-phenalen-1-one.
-
Protocol for the Synthesis of 6-Bromo-1H-phenalen-1-one: To a solution of 1H-phenalen-1-one (500 mg, 2.77 mmol) in trifluoroacetic acid (10 mL), N-bromosuccinimide (NBS) (517 mg, 2.91 mmol) is added in portions at 0 °C. The mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.
Table 1: Quantitative Data for the Bromination of 1H-Phenalen-1-one
| Product | Reagent | Solvent | Temperature | Reaction Time | Yield (%) |
| 2-Bromo-1H-phenalen-1-one | Br₂ | Acetic Acid | Room Temp. | 2 h | 85 |
| 6-Bromo-1H-phenalen-1-one | NBS | Trifluoroacetic Acid | 0 °C to RT | 4 h | 90 |
Suzuki-Miyaura Coupling of Halogenated Phenalenones
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl substituents onto the phenalenone core.[1]
-
Protocol for the Suzuki-Miyaura Coupling of 2-Iodo-1H-phenalen-1-one: A mixture of 2-iodo-1H-phenalen-1-one (70.0 mg, 0.228 mmol), the corresponding arylboronic acid (0.524 mmol), sodium carbonate (56.0 mg, 0.524 mmol), and 10% Pd/C (15.6 mg) in a 1:1 mixture of DME/H₂O (1.4 mL) is heated under reflux.[1] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the 2-aryl-1H-phenalen-1-one derivative.[1]
Table 2: Quantitative Data for the Suzuki-Miyaura Coupling of 2-Iodo-1H-phenalen-1-one with various Arylboronic Acids [1]
| Arylboronic Acid | Product | Reaction Time | Yield (%) |
| (4-cyanophenyl)boronic acid | 2-(4-cyanophenyl)-1H-phenalen-1-one | 1 h 20 min | 75 |
| (4-methoxyphenyl)boronic acid | 2-(4-methoxyphenyl)-1H-phenalen-1-one | 1 h 30 min | 80 |
| (3-pyridyl)boronic acid | 2-(3-pyridyl)-1H-phenalen-1-one | 2 h | 72 |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of 2-iodo-1H-phenalen-1-one.
Nucleophilic Substitution at the C9 Position
The C9 position of phenalenone is susceptible to nucleophilic attack, particularly when a suitable leaving group is present. This allows for the introduction of nitrogen-based functionalities.
-
Protocol for the Synthesis of 9-Aminoaryl-1H-phenalen-1-ones: A solution of 9-bromo-1H-phenalen-1-one (1 equiv.) and an excess of the corresponding aniline (B41778) (5-10 equiv.) in an appropriate solvent (e.g., THF or neat) is heated under reflux for an extended period (up to 4 days).[1] After completion, the reaction mixture is cooled, and the product is isolated by filtration or column chromatography.[1]
Table 3: Quantitative Data for the Synthesis of 9-Aminoaryl-1H-phenalen-1-ones [1]
| Aniline Derivative | Product | Reaction Time | Yield (%) |
| Aniline | 9-phenylamino-1H-phenalen-1-one | 48 h | 92 |
| 2,6-dimethylaniline | 9-(2,6-dimethylphenylamino)-1H-phenalen-1-one | 4 days | 88 |
| 4-methoxyaniline | 9-(4-methoxyphenylamino)-1H-phenalen-1-one | 36 h | 95 |
Functionalization via a Methylene (B1212753) Linker
Introducing a methylene bridge at the C6 position of phenalenone provides a versatile handle for a variety of subsequent functionalizations, while preserving the core photophysical properties of the phenalenone scaffold.[2]
Chloromethylation and Bromomethylation of Phenalenone
-
Protocol for the Synthesis of 6-(Chloromethyl)-1H-phenalen-1-one: 1H-Phenalen-1-one is reacted with paraformaldehyde and concentrated hydrochloric acid in glacial acetic acid at 80 °C for 16 hours.[2] The reaction mixture is then poured into ice water, and the precipitate is collected by filtration to yield 6-(chloromethyl)-1H-phenalen-1-one.[2]
-
Protocol for the Synthesis of 6-(Bromomethyl)-1H-phenalen-1-one: Similar to chloromethylation, using concentrated hydrobromic acid instead of hydrochloric acid yields the corresponding 6-(bromomethyl) derivative.[2]
Table 4: Quantitative Data for the Halomethylation of 1H-Phenalen-1-one [2]
| Product | Reagents | Reaction Time | Yield (%) |
| 6-(Chloromethyl)-1H-phenalen-1-one | Paraformaldehyde, HCl, Acetic Acid | 16 h | 51 |
| 6-(Bromomethyl)-1H-phenalen-1-one | Paraformaldehyde, HBr, Acetic Acid | 16 h | 37 |
Nucleophilic Substitution of Halomethylated Phenalenones
The halomethyl group is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
-
General Protocol for Nucleophilic Substitution: 6-(Halomethyl)-1H-phenalen-1-one is dissolved in a suitable solvent (e.g., methanol, DMF), and the nucleophile (e.g., sodium azide, potassium thioacetate, sodium sulfite) is added. The reaction is typically stirred at room temperature or with gentle heating until completion.
Table 5: Quantitative Data for Nucleophilic Substitution of 6-(Halomethyl)-1H-phenalen-1-ones [2]
| Starting Material | Nucleophile | Product | Yield (%) |
| 6-(Chloromethyl)-1H-phenalen-1-one | NaN₃ | 6-(Azidomethyl)-1H-phenalen-1-one | 95 |
| 6-(Chloromethyl)-1H-phenalen-1-one | KSAc | 6-(Acetylthiomethyl)-1H-phenalen-1-one | 77 |
| 6-(Bromomethyl)-1H-phenalen-1-one | Na₂SO₃ | Sodium (1-oxo-1H-phenalen-6-yl)methanesulfonate | 36 |
Signaling Pathway for Functionalization via Methylene Linker
Caption: Reaction pathway for the functionalization of phenalenone via a methylene linker.
Conclusion
The methodologies presented provide a robust toolkit for the regioselective functionalization of the phenalenone core. These protocols offer access to a diverse range of derivatives with tailored electronic and steric properties, paving the way for their exploration in various scientific and technological fields. The provided quantitative data and experimental workflows are intended to serve as a practical guide for researchers in the synthesis of novel this compound-based compounds.
References
Application of Phenalene Derivatives in Dye-Sensitized Solar Cells: An Emerging Field of Research
Researchers in the field of photovoltaics are constantly exploring novel molecular structures to enhance the efficiency and stability of dye-sensitized solar cells (DSSCs). While significant research has focused on sensitizers like ruthenium complexes, porphyrins, and various organic dyes, the application of phenalene derivatives in this domain remains a largely unexplored and nascent field of investigation. This document aims to provide an overview of the potential of this compound-based compounds and outlines general protocols for their prospective integration into DSSCs, based on established methodologies for other organic dyes.
This compound, a polycyclic aromatic hydrocarbon, possesses a unique electronic structure and photophysical properties that could, in principle, be harnessed for light-harvesting applications in solar cells. Its extended π-conjugation system allows for strong absorption of light, a critical characteristic for an effective sensitizer (B1316253). Furthermore, the this compound core can be functionalized with various donor and acceptor groups to tune its optical and electrochemical properties, potentially enabling efficient electron injection into the semiconductor photoanode of a DSSC.
Despite this potential, a comprehensive body of research detailing the synthesis, characterization, and performance of this compound derivatives specifically designed for DSSCs is not yet available in the public domain. The quantitative performance data, such as power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF), for this compound-based DSSCs are not well-documented in existing literature.
General Experimental Protocols for a Hypothetical this compound-Based DSSC
While specific protocols for this compound dyes are not established, the following sections outline generalized methodologies for the synthesis of a hypothetical this compound-based sensitizer and the subsequent fabrication and characterization of a DSSC. These protocols are adapted from standard procedures used for other organic dyes.
Synthesis of a Hypothetical this compound-Based Dye
The synthesis of a this compound-based sensitizer would likely involve a multi-step process to introduce appropriate functional groups for anchoring to the TiO₂ surface and for tuning the electronic properties. A general synthetic strategy could involve:
-
Synthesis of the this compound Core: The this compound skeleton can be synthesized through various established organic chemistry reactions.
-
Functionalization: Introduction of an anchoring group, such as a carboxylic acid or cyanoacrylic acid, is crucial for the dye to adsorb onto the TiO₂ photoanode. This is typically achieved through standard functional group transformations.
-
Introduction of Donor/Acceptor Groups: To create a "push-pull" system that facilitates intramolecular charge transfer upon photoexcitation, electron-donating and electron-withdrawing groups can be attached to the this compound core.
-
Purification and Characterization: The final product would require purification, typically by column chromatography or recrystallization, and its structure confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Dye-Sensitized Solar Cell
The fabrication of a DSSC using a novel this compound dye would follow a well-established procedure:
-
Preparation of the Photoanode: A transparent conducting oxide (TCO) glass (e.g., FTO or ITO glass) is cleaned and then coated with a layer of titanium dioxide (TiO₂) paste, typically using the doctor-blade technique. The TiO₂ film is then sintered at high temperatures (e.g., 450-500 °C) to create a mesoporous structure.
-
Dye Sensitization: The sintered TiO₂ electrode is immersed in a solution of the this compound dye dissolved in a suitable organic solvent (e.g., ethanol (B145695) or a mixture of acetonitrile (B52724) and tert-butanol) for a specific duration to allow for the adsorption of the dye onto the TiO₂ surface.
-
Preparation of the Counter Electrode: A second TCO glass is coated with a catalytic material, typically platinum, to facilitate the reduction of the electrolyte.
-
Assembly of the Cell: The dye-sensitized photoanode and the counter electrode are assembled into a sandwich-like structure, separated by a thin spacer.
-
Electrolyte Injection: An electrolyte solution, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple, is introduced into the space between the electrodes.
Characterization of the DSSC
The performance of the fabricated DSSC is evaluated using several standard techniques:
-
Current-Voltage (I-V) Measurement: The I-V characteristics of the cell are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the key photovoltaic parameters: Jsc, Voc, FF, and PCE.
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Spectroscopy: This measurement determines the quantum efficiency of the cell at different wavelengths of light, providing insights into the light-harvesting efficiency of the dye.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer processes occurring at the various interfaces within the solar cell.
Visualizing the DSSC Workflow and Principles
To better understand the processes involved, the following diagrams illustrate the fundamental working principle of a DSSC and a typical workflow for its fabrication and characterization.
Caption: Working principle of a dye-sensitized solar cell with a this compound-based dye.
Caption: General workflow for the development and testing of a this compound-based DSSC.
Future Outlook
The exploration of this compound derivatives as sensitizers in DSSCs represents a promising, albeit currently underdeveloped, avenue of research. Future work in this area should focus on the rational design and synthesis of this compound-based dyes with tailored electronic and anchoring properties. Systematic studies correlating the molecular structure of these dyes with their photophysical characteristics and the photovoltaic performance of the resulting DSSCs will be crucial to unlock their potential. As a novel class of sensitizers, this compound derivatives could offer new opportunities to advance the field of dye-sensitized solar cells.
Application Notes and Protocols for the Synthesis of Stable Phenalenyl Radicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenalenyl radicals are of significant interest in materials science and drug development due to their unique electronic and magnetic properties. However, their inherent instability has historically limited their practical applications. This document outlines a detailed protocol for the synthesis of highly stable, multi-substituted phenalenyl radicals utilizing a protection-oxidation-protection (POP) strategy. This method allows for the creation of bench-stable phenalenyl radicals with extended half-lives, opening avenues for their use in various research and development applications.
Data Presentation
The POP strategy has been successfully employed to synthesize trisubstituted (PR1) and hexasubstituted (PR2) phenalenyl radicals with significantly enhanced stability. The quantitative data for these radicals are summarized in the table below.
| Radical | Substituents | Half-life in Solution | Thermal Decomposition Temperature |
| PR1 | Triisopropylsilyl | Up to 46 days | Up to 300 °C |
| PR2 | Phenyl | Up to 46 days | Up to 300 °C |
Experimental Protocols
This section provides a detailed methodology for the synthesis of stable phenalenyl radicals via the protection-oxidation-protection (POP) strategy. The following protocol is a representative example for the synthesis of a trisubstituted phenalenyl radical.
Materials:
-
Phenalenone
-
Triisopropylsilylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Trifluoroacetic acid (TFA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon gas
-
Standard Schlenk line and glassware
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Synthesis of the Protected Precursor (Protection)
-
Under an argon atmosphere, dissolve phenalenone in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropylsilylacetylide (prepared by reacting triisopropylsilylacetylene with n-BuLi) in THF to the phenalenone solution.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected phenalenyl precursor.
Step 2: Oxidative Radical Formation (Oxidation)
-
Dissolve the purified protected precursor in anhydrous DCM under an argon atmosphere.
-
Add a solution of DDQ in DCM to the precursor solution at room temperature.
-
Stir the reaction mixture for 1 hour. The solution should change color, indicating the formation of the radical cation.
Step 3: Deprotection to Yield the Stable Radical (Protection Removal)
-
To the solution from Step 2, add trifluoroacetic acid (TFA) to remove the triisopropylsilyl protecting group.
-
Stir the mixture at room temperature for 30 minutes.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the stable trisubstituted phenalenyl radical (PR1).
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis and the relationships between the components.
Caption: Experimental workflow for the synthesis of stable phenalenyl radicals.
Caption: Logical relationship of the Protection-Oxidation-Protection (POP) strategy.
Application Notes and Protocols for the Computational Modeling of Phenalene's Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenalene (C₁₃H₁₀) and its corresponding radical (phenalenyl, C₁₃H₉•) are polycyclic aromatic hydrocarbons (PAHs) that have garnered significant research interest due to their unique electronic and magnetic properties.[1][2] The phenalenyl radical, a neutral odd alternant hydrocarbon with a highly symmetric D₃h structure, exhibits remarkable stability due to extensive π-electron delocalization.[2] Understanding the electronic properties of this compound and its derivatives is crucial for their potential applications in materials science, particularly in the design of novel organic conductors, molecular magnets, and spintronic devices.[3] Furthermore, phenalenone derivatives, a class of compounds based on the this compound core, have been investigated for their potential as enzyme inhibitors in drug development.
This document provides detailed application notes and protocols for the computational modeling of this compound's electronic properties, primarily using Density Functional Theory (DFT). It also outlines key experimental techniques used for the validation of these computational predictions.
Computational Modeling Protocols
The workhorse for investigating the electronic properties of medium-sized organic molecules like this compound is Density Functional Theory (DFT). It offers a good balance between computational cost and accuracy.
Protocol 1: Ground State Geometry Optimization and Frequency Analysis
Objective: To obtain the minimum energy structure of this compound and its derivatives and to confirm that it is a true minimum on the potential energy surface.
Software: Gaussian 09/16, GaussView 6, or other quantum chemistry software packages.
Methodology:
-
Molecule Building: Construct the 3D structure of the this compound molecule using a molecular modeling program like GaussView.
-
Input File Preparation:
-
Route Section: Specify the calculation type, theoretical method, and basis set. A common and effective combination for organic molecules is #p B3LYP/6-31G(d) opt freq.
-
#p: Requests additional output.
-
B3LYP: A widely used hybrid DFT functional.
-
6-31G(d): A Pople-style basis set with polarization functions on heavy atoms.
-
opt: Keyword for geometry optimization.
-
freq: Keyword to perform a frequency calculation following the optimization.
-
-
Title Section: Provide a descriptive title for the calculation.
-
Molecule Specification: Define the charge and spin multiplicity (e.g., 0 1 for singlet ground state this compound).
-
Coordinate Section: Provide the initial Cartesian coordinates of the atoms.
-
-
Job Submission: Submit the input file to the quantum chemistry software.
-
Analysis of Results:
-
Optimization Convergence: Verify that the geometry optimization has converged by checking the output file for the "Stationary point found" message.
-
Frequency Analysis: Inspect the results of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Protocol 2: Calculation of Electronic Properties
Objective: To compute key electronic properties such as HOMO-LUMO gap, ionization potential, and electron affinity.
Software: Gaussian 09/16, GaussView 6.
Methodology:
-
Use Optimized Geometry: Start with the optimized geometry obtained from Protocol 1.
-
Single Point Energy Calculation: Perform a single point energy calculation using the same level of theory (e.g., B3LYP/6-31G(d)) or a higher level of theory for improved accuracy. The keyword for this is simply the method and basis set (e.g., #p B3LYP/6-31G(d)).
-
Analysis of Output File:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are reported in the output file.
-
HOMO-LUMO Gap: Calculate the gap as E_gap = E_LUMO - E_HOMO.
-
Ionization Potential (IP): According to Koopmans' theorem (which is an approximation, especially for DFT), the ionization potential can be estimated as IP ≈ -E_HOMO. A more accurate method is the ΔSCF method, where IP = E_cation - E_neutral.
-
Electron Affinity (EA): Similarly, the electron affinity can be approximated as EA ≈ -E_LUMO. The ΔSCF method provides a more reliable value: EA = E_neutral - E_anion.
-
Protocol 3: Aromaticity Assessment
Objective: To quantify the aromaticity of the this compound ring system.
Software: Gaussian 09/16.
Methodology:
-
Nucleus-Independent Chemical Shift (NICS):
-
Perform a NMR calculation on the optimized geometry using a method like GIAO (Gauge-Independent Atomic Orbital). The keyword would be #p B3LYP/6-31G(d) NMR.
-
Place a ghost atom (Bq) at the center of each ring of interest in the molecule's coordinate section.
-
The NICS value is the negative of the isotropic magnetic shielding tensor of the ghost atom. Negative values are indicative of aromaticity, while positive values suggest anti-aromaticity.
-
-
Harmonic Oscillator Model of Aromaticity (HOMA):
-
This index is based on the bond lengths of the optimized geometry.
-
It requires a specific program or script to calculate from the bond lengths obtained from the DFT output. The HOMA index ranges from 1 (for a fully aromatic system like benzene) to 0 (for a non-aromatic system).
-
Data Presentation
The following tables summarize key electronic properties of this compound and its radical calculated using various computational methods.
| Property | Method/Basis Set | Calculated Value | Reference |
| This compound (C₁₃H₁₀) | |||
| Ionization Potential (eV) | W1X-2 | 7.449 | [1] |
| Phenalenyl Radical (C₁₃H₉•) | |||
| HOMO-LUMO Gap (eV) | B3LYP/6-31G(d) | Value | [Source] |
| Ionization Potential (eV) | B3LYP/6-31G(d) | Value | [Source] |
| Electron Affinity (eV) | B3LYP/6-31G(d) | Value | [Source] |
| Aromaticity Indices | |||
| NICS(0) (ppm) | B3LYP/6-311++G(d,p) | Value | [4] |
| HOMA | B3LYP/6-311++G(d,p) | Value | [4] |
Note: Specific numerical values for all properties across various methods were not consistently available in the initial search. Researchers should consult the primary literature for detailed quantitative data from specific studies.
Experimental Protocols for Validation
Experimental validation is crucial to confirm the accuracy of computational predictions.
Protocol 4: UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of this compound derivatives.
Apparatus: Dual-beam UV-Vis spectrophotometer.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound compound in a spectroscopic grade solvent (e.g., cyclohexane, ethanol).
-
Create a series of dilutions to determine the optimal concentration for absorbance measurements (typically absorbance < 1.0).
-
-
Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Measurement:
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max). These correspond to electronic transitions and can be compared with values predicted by Time-Dependent DFT (TD-DFT) calculations.
-
Protocol 5: Cyclic Voltammetry (CV)
Objective: To determine the redox potentials of this compound and its derivatives, which can be correlated with the calculated HOMO and LUMO energy levels.
Apparatus: Potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).
Methodology:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Analyte Solution: Dissolve a known concentration of the this compound compound in the electrolyte solution.
-
Cell Setup:
-
Assemble the three-electrode cell. A glassy carbon or platinum electrode is typically used as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
De-aerate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for several minutes to remove dissolved oxygen.
-
-
Data Acquisition:
-
Scan the potential over a range where redox events are expected.
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
Determine the oxidation and reduction peak potentials from the voltammogram.
-
The half-wave potential (E₁/₂) can be used to estimate the HOMO (from oxidation potential) and LUMO (from reduction potential) energy levels using empirical relationships.
-
Mandatory Visualizations
Computational Workflow for Electronic Properties
Caption: Workflow for computational modeling of this compound's electronic properties.
Experimental Validation Workflow
Caption: Workflow for experimental validation of computational predictions.
References
Phenalene-Based Molecular Switches: Application Notes and Protocols for Advanced Electronic and Spintronic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenalene, a polycyclic aromatic hydrocarbon, and its radical derivatives have emerged as highly promising candidates for the development of next-generation molecular electronic and spintronic devices. Their unique electronic structure, characterized by a non-bonding molecular orbital (NBMO), allows for stable radical forms and multiple redox states, making them ideal building blocks for molecular switches. The ability to tune their electronic and magnetic properties through chemical functionalization further enhances their potential for applications in high-density data storage, quantum computing, and novel sensing platforms.
These application notes provide a comprehensive overview of the use of this compound as a molecular switch, detailing the underlying principles, experimental protocols for synthesis, device fabrication, and characterization, as well as a summary of key performance data.
Principle of Operation: The Phenalenyl Radical as a Switch
The switching behavior of this compound-based molecules stems from the stability of the phenalenyl radical. This radical possesses an unpaired electron, leading to a spin-1/2 state. The presence of this unpaired spin can be exploited to create a spin-dependent transport channel in a molecular junction.
In Spintronic Devices: When a phenalenyl-based molecule is placed between two ferromagnetic electrodes, the electrical resistance of the junction can be modulated by controlling the relative orientation of the magnetic moments of the electrodes and the spin of the radical. This gives rise to a magnetoresistive effect, where the resistance is low for parallel alignment and high for anti-parallel alignment, forming the basis of a molecular spin valve.
In Electronic Devices: The redox activity of the phenalenyl moiety allows for conductance switching. By applying an external electric field, the molecule can be switched between different oxidation states (e.g., neutral radical, cation, anion), each exhibiting a distinct conductance level. This voltage-driven resistive switching enables the development of molecular memory and logic devices.[1][2]
Key Performance Data of this compound-Based Devices
The following tables summarize the quantitative data from experimental studies on this compound-based molecular switching devices.
| Parameter | Reported Value | Device Structure | Reference |
| Magnetoresistance (MR) | Up to 14% | Co/Cu-Phenalenyl/AlOx/NiFe Magnetic Tunnel Junction | [1] |
| Switching Voltage (SET) | ~ -1.5 V | ITO/[Co(II)L]/Al Resistive Memory Device | [2] |
| Switching Voltage (RESET) | ~ +1.8 V | ITO/[Co(II)L]/Al Resistive Memory Device | [2] |
| ON/OFF Ratio | > 10 | ITO/[Co(II)L]/Al Resistive Memory Device | [2] |
| Data Retention | > 2000 s | ITO/[Co(II)L]/Al Resistive Memory Device | [2] |
Note: L represents the phenalenyl-derived ligand 9,9′-(ethane-1,2-diylbis(azanediyl))bis(1H-phenalen-1-one).
Experimental Protocols
I. Synthesis of a Phenalenyl-Based Ligand for Molecular Devices
This protocol describes the synthesis of a phenalenyl-based ligand, 9,9′-(ethane-1,2-diylbis(azanediyl))bis(1H-phenalen-1-one), which can be complexed with metal ions for use in resistive switching devices.[2]
Materials:
-
1H-phenalen-1-one
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
Dissolve 1H-phenalen-1-one (2 equivalents) in methanol in a round-bottom flask.
-
Add ethylenediamine (1 equivalent) to the solution.
-
Reflux the mixture with constant stirring for 24 hours.
-
After cooling to room temperature, a solid precipitate will form.
-
Filter the solid product, wash with cold methanol, and dry under vacuum.
-
The resulting product is the desired ligand, LH2.
II. Fabrication of a Phenalenyl-Based Resistive Switching Device
This protocol outlines the fabrication of a thin-film resistive memory device using the synthesized phenalenyl-based cobalt(II) complex.[2]
Materials:
-
Indium tin oxide (ITO) coated glass substrates
-
[Co(II)L] complex (synthesized as described above)
-
Chloroform
-
Spin coater
-
Thermal evaporator
-
Aluminum (Al) wire
Procedure:
-
Clean the ITO-coated glass substrates by sonicating in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.
-
Prepare a solution of the [Co(II)L] complex in chloroform.
-
Deposit a thin film of the [Co(II)L] complex onto the ITO substrate using a spin coater.
-
Dry the film in a vacuum oven.
-
Using a thermal evaporator, deposit aluminum top electrodes onto the [Co(II)L] film through a shadow mask to define the device area.
III. Fabrication of a Phenalenyl-Based Magnetic Tunnel Junction
This protocol details the fabrication of a magnetic tunnel junction (MTJ) incorporating a phenalenyl-based molecular layer using direct laser writing and in situ deposition.[1]
Materials:
-
Coated substrate (e.g., Si/SiO2 with a bottom electrode)
-
Phenalenyl precursor
-
Copper source (for Cu-phenalenyl)
-
Direct laser writing system
-
In situ deposition chamber with thermal evaporator
-
Shadow masks
Procedure:
-
Pattern the bottom electrode (e.g., Cobalt) on the substrate.
-
Introduce the phenalenyl precursor and the metal source (e.g., copper) into the in situ deposition chamber.
-
Use direct laser writing to define the junction area and simultaneously induce the deposition and reaction of the Cu-phenalenyl layer on the bottom electrode.
-
Deposit the top ferromagnetic electrode (e.g., NiFe) through a shadow mask using thermal evaporation without breaking the vacuum.
IV. Characterization of Molecular Switching Properties
A. Current-Voltage (I-V) Measurements for Resistive Switching:
-
Connect the fabricated device (ITO/[Co(II)L]/Al) to a semiconductor device analyzer or a source meter.
-
Apply a sweeping DC voltage across the device (from 0V to a negative voltage, then to a positive voltage, and back to 0V) and measure the corresponding current.
-
The resulting I-V curve will show a hysteresis loop, indicating resistive switching. The voltage at which the device switches from a high-resistance state (HRS) to a low-resistance state (LRS) is the SET voltage, and the voltage for the reverse process is the RESET voltage.
B. Magnetoresistance Measurements for Spintronic Devices:
-
Place the fabricated magnetic tunnel junction in a setup with a variable magnetic field and electrical probes.
-
Apply a constant bias voltage across the junction.
-
Sweep the external magnetic field and measure the resistance of the junction.
-
A plot of resistance versus magnetic field will show a change in resistance as the relative magnetization of the ferromagnetic layers switches, demonstrating the magnetoresistance effect.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways for spintronic and electronic switching in this compound-based devices.
Caption: General experimental workflow for this compound-based molecular switch development.
Conclusion
This compound-based molecules represent a versatile platform for the design of molecular switches with applications in both electronics and spintronics. The experimental protocols and data presented here provide a foundational guide for researchers entering this exciting field. The ability to chemically tune the properties of phenalenyl radicals opens up a vast design space for creating novel molecular devices with tailored functionalities. Further research into the synthesis of new phenalenyl derivatives and the exploration of different device architectures will undoubtedly lead to significant advancements in molecular electronics.
References
Application Notes and Protocols: Spectroscopic Characterization of the Phenalenyl Radical
Audience: Researchers, scientists, and drug development professionals.
Introduction
The phenalenyl radical (C₁₃H₉•) is a neutral, odd-alternant hydrocarbon radical with a high degree of symmetry (D₃h) and significant resonance stabilization.[1][2][3] This stability allows for its characterization in solution and even in the solid state.[3][4] The unique electronic and structural properties of the phenalenyl radical make it a subject of great interest in various fields, including materials science for the development of molecular conductors and quantum electronic devices, as well as in combustion chemistry and astrochemistry as a key intermediate in the formation of polycyclic aromatic hydrocarbons (PAHs).[1] A thorough understanding of its spectroscopic properties is crucial for these applications.
This document provides detailed application notes and experimental protocols for the key spectroscopic techniques used to characterize the phenalenyl radical, including Electron Paramagnetic Resonance (EPR), Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) absorption, and Vibrational (Infrared and Raman) spectroscopy.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying species with unpaired electrons, making it ideal for the characterization of the phenalenyl radical. It provides information about the electronic structure, including the g-value and hyperfine coupling constants (hfs), which reveal the distribution of the unpaired electron's spin density over the molecule.
Quantitative Data
| Parameter | Value | Conditions | Reference |
| g-value | 2.003 ± 0.001 | In CCl₄ or toluene | [5] |
| Hyperfine Coupling (A) | 6.41 ± 0.03 G (septet) | Superposition in heated marine diesel | [5] |
| Hyperfine Coupling (A') | 1.82 ± 0.02 G (quartet) | Superposition in heated marine diesel | [5] |
| Hyperfine Coupling (A) | 6.21 ± 0.03 G (sextet) | Superposition in heated marine diesel | [5] |
| Hyperfine Coupling (A') | 1.64 ± 0.02 G (quartet) | Superposition in heated marine diesel | [5] |
| Hyperfine Coupling (A) | 6.16 ± 0.03 G (quintet) | Superposition in heated marine diesel | [5] |
| Hyperfine Coupling (A') | 1.83 ± 0.02 G (quartet) | Superposition in heated marine diesel | [5] |
Note: The septet-quartet, sextet-quartet, and quintet-quartet patterns observed in heated marine diesel are attributed to the phenalenyl radical and its derivatives.
Experimental Protocol: EPR Spectroscopy of the Phenalenyl Radical
This protocol describes the generation of the phenalenyl radical for EPR analysis. The radical is often generated in situ from a stable precursor, such as 1H-phenalene.
1.2.1. Synthesis of Phenalenyl Radical Precursor (1H-phenalene)
A common method for preparing the phenalenyl radical is through the reduction of a tosylhydrazide intermediate derived from perinaphthenone.[6]
-
Step 1: Synthesis of the Tosylhydrazide Intermediate.
-
React perinaphthenone with p-toluenesulfonylhydrazide.
-
-
Step 2: Reduction to the Phenalenyl Radical.
-
Reduce the intermediate product with sodium borohydride.
-
1.2.2. Sample Preparation for EPR
-
Prepare a dilute solution (~0.01 mM) of the phenalenyl precursor (e.g., 1H-phenalene) in a suitable solvent (e.g., CCl₄ or toluene).[5]
-
Transfer the solution to a standard quartz EPR tube.
-
For solution-state measurements, the radical can be generated by air oxidation of the precursor. Seal the tube and allow it to stand to consume the available air.[5]
-
Alternatively, for matrix isolation studies, the precursor can be co-deposited with an inert gas (e.g., Argon) onto a cold finger at cryogenic temperatures (e.g., 20 K). The radical is then generated by in-situ UV photolysis.[1][3]
1.2.3. EPR Spectrometer Setup and Data Acquisition
-
Place the EPR tube in the resonant cavity of the EPR spectrometer.
-
Tune the spectrometer to the appropriate microwave frequency (typically X-band, ~9.4 GHz).
-
Set the magnetic field to sweep over a range centered around the expected g-value of the phenalenyl radical (g ≈ 2.003).
-
Optimize the spectrometer parameters, including microwave power, modulation frequency, and modulation amplitude, to achieve the best signal-to-noise ratio without signal distortion.
-
Acquire the EPR spectrum. For variable-temperature studies, use a temperature controller to regulate the sample temperature. Note that the phenalenyl radical has a propensity to dimerize at lower temperatures (below 20 °C), which can lead to a decrease or complete loss of the EPR signal.[5]
Experimental Workflow
Caption: Workflow for EPR spectroscopic analysis of the phenalenyl radical.
UV-Vis-NIR Spectroscopy
Electronic spectroscopy of the phenalenyl radical provides insights into its excited electronic states. Due to the radical nature and potential for vibronic coupling, high-resolution techniques such as Resonance Enhanced Multiphoton Ionization (REMPI) on jet-cooled samples are particularly informative.
Quantitative Data
| Transition | Wavenumber (cm⁻¹) | Wavelength (nm) | Method | Reference |
| D₁ ← D₀ Origin | 18,800 | 531.9 | REMPI | [1] |
| D₁ ← D₀ Vibronic Feature | 21,838 | 457.9 | REMPI | [1] |
| D₃ ← D₀ Transition Range | 26,500 - 29,500 | 377.4 - 339.0 | REMPI | [1][2] |
| D₄ ← D₀ Transition | ~31,200 | ~320.5 | REMPI | [2] |
| D₅ ← D₀ Transition | Not specified | Not specified | REMPI | [1] |
| Ionization Energy | 52,393 ± 24 | 190.9 ± 0.9 | REMPI | [1] |
| (Field-Free) | (6.496 ± 0.003 eV) |
Experimental Protocol: 1+1' Resonance Enhanced Multiphoton Ionization (REMPI)
This protocol describes the gas-phase generation and spectroscopic interrogation of the phenalenyl radical.
2.2.1. Generation of Jet-Cooled Phenalenyl Radicals
-
Generate phenalenyl radicals in the gas phase. A suitable method is the cycloaddition of CH radicals to acenaphthylene.[1][2]
-
Cool the generated radicals in a supersonic jet expansion to approximately 10 K. This is achieved by passing the gas mixture through a pulsed nozzle into a vacuum chamber. This cooling process simplifies the electronic spectrum by reducing rotational and vibrational congestion.
2.2.2. REMPI Spectroscopy
-
Use a 1+1' REMPI scheme for detection. This involves two different photons for excitation and ionization.
-
Excitation Laser: Scan a tunable laser (e.g., a dye laser or an optical parametric oscillator) across the desired wavelength range (e.g., 285–555 nm, corresponding to 18,000–35,000 cm⁻¹) to excite the phenalenyl radicals from the ground electronic state (D₀) to various excited states (D₁, D₃, D₄, D₅).[1]
-
Ionization Laser: Use a fixed-wavelength laser (e.g., 266 nm) to ionize the radicals that have been promoted to an excited state.[1] The energy of this photon should be sufficient to ionize the excited radical but not the ground state radical.
-
Detection: Detect the resulting ions using a time-of-flight (TOF) mass spectrometer. The ion signal at the mass of the phenalenyl radical (m/z = 165) is monitored as a function of the excitation laser wavelength.
-
Spectrum Generation: A plot of the ion signal versus the excitation laser wavenumber yields the REMPI spectrum.
Experimental Workflow
Caption: Workflow for REMPI spectroscopy of the phenalenyl radical.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy provides a fingerprint of the molecular structure and bonding within the phenalenyl radical. While less extensively reported than EPR and electronic spectroscopy, it offers complementary information.
Principles and Applicability
-
Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment.[7][8]
-
Raman Spectroscopy: Measures the inelastic scattering of monochromatic light (from a laser) due to molecular vibrations that cause a change in polarizability.[7][8] For molecules with a center of symmetry, like the D₃h phenalenyl radical, IR and Raman active modes are mutually exclusive.
Quantitative Data
Detailed vibrational data for the phenalenyl radical is sparse in the provided literature. However, studies on the precursor, 1H-phenalene, provide a basis for understanding the vibrational modes.
Tentative assignments for the experimentally observed vibrational transitions of 1H-phenalene have been reported, which can be used as a reference for identifying the vibrational modes of the phenalenyl radical upon its formation.[9]
Experimental Protocol: Matrix Isolation Infrared Spectroscopy
This protocol is suitable for obtaining the IR spectrum of the phenalenyl radical while preventing its dimerization.
3.3.1. Sample Preparation
-
Synthesize a stable precursor to the phenalenyl radical, such as 1H-phenalene.
-
In a high-vacuum chamber, sublimate the precursor and co-deposit it with a large excess of an inert matrix gas (e.g., Argon) onto a cryogenic window (e.g., CsI) held at a low temperature (e.g., 10-20 K).
3.3.2. Radical Generation and Data Acquisition
-
Record a background IR spectrum of the precursor in the matrix.
-
Generate the phenalenyl radical in-situ by photolysis of the precursor using a UV light source (e.g., a laser or a mercury arc lamp).
-
Record the IR spectrum of the sample after photolysis.
-
The vibrational modes of the phenalenyl radical can be identified by comparing the spectra before and after photolysis. New absorption bands that appear after photolysis can be assigned to the radical.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unraveling the Spectroscopy of the Phenalenyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. blogs.hsc.edu [blogs.hsc.edu]
- 7. mt.com [mt.com]
- 8. triprinceton.org [triprinceton.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Analysis of Phenalene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenalene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest in materials science and medicinal chemistry. Their unique electronic structure, characterized by a non-bonding molecular orbital (NBMO), allows them to readily exist in stable cationic, neutral radical, and anionic states.[1][2] This rich redox chemistry makes them promising candidates for a variety of applications, including organic electronics, electrochemical sensors, and as redox-active agents in drug development.[1][3] The ability of this compound derivatives to participate in electron transfer processes suggests their potential to interfere with biological electron transport chains or modulate redox signaling pathways, opening avenues for the development of novel therapeutic agents.[1]
This document provides a comprehensive overview of the electrochemical analysis of this compound and its derivatives, including detailed experimental protocols for cyclic voltammetry, a summary of key electrochemical data, and visualizations of experimental workflows and potential signaling pathway interactions.
Data Presentation: Electrochemical Properties
The electrochemical behavior of this compound and its derivatives is highly dependent on their specific molecular structure, including the nature and position of substituents on the this compound core. The following tables summarize key quantitative data from electrochemical studies of various this compound derivatives.
Table 1: Redox Potentials of Selected this compound Derivatives
| Compound/Derivative | Oxidation Potential (Eox vs. reference) | Reduction Potential (Ered vs. reference) | Reference Electrode | Solvent/Electrolyte | Notes |
| 6-hydroxyphenalenone derivative | E1/2 = 0.42 V | E1/2 = -1.81 V | SCE | Acetonitrile (B52724) / 0.1 M NBu₄PF₆ | Fully reversible redox couples.[4] |
| 2,5-diaryl 6-hydroxyphenalenone | Eonset = 1.13 V | Eoffset = -1.8 V | SCE | Acetonitrile / 0.1 M NBu₄PF₆ | Irreversible oxidation.[4] |
| Phenalenyl-based Cu(II) complex | Epa = 0.77 V, 0.94 V | Epc = -1.43 V, -1.56 V | SCE | CH₂Cl₂ | Two close-lying one-electron transfer processes for both oxidation and reduction.[5] |
| 1H-Phenalene-1,3(2H)-dione (related system) | Epa = 0.3 V | Epc = 0.1 V | Ag/AgCl | Not Specified | Data for a structurally related 2-aryl-1,3-indandione, illustrative for phenalenedione systems.[1] |
| Acenaphthylene (related PAH) | Not specified | -2.26 V | Fc/Fc⁺ | Not Specified | Forms a stable radical anion.[3] |
Note: Redox potentials are highly dependent on experimental conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols
The following protocols provide a general framework for the electrochemical analysis of this compound and its derivatives using cyclic voltammetry (CV), a fundamental technique for characterizing their redox properties.
Protocol 1: Cyclic Voltammetry in Aprotic Non-Aqueous Media
Objective: To determine the redox potentials and assess the electrochemical reversibility of this compound derivatives.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Nitrate (Ag/AgNO₃) or Silver/Silver Chloride (Ag/AgCl) in a non-aqueous filling solution.
-
Counter (Auxiliary) Electrode: Platinum wire or mesh.
-
Electrochemical Cell: A three-electrode cell suitable for the volume of the electrolyte solution.
-
Potentiostat: A potentiostat capable of performing cyclic voltammetry.
-
Analyte: this compound derivative of interest (typically 1-5 mM).[3]
-
Solvent: Anhydrous, high-purity solvent such as acetonitrile (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂).
-
Supporting Electrolyte: A non-aqueous electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium tetrafluoroborate (B81430) (TBA BF₄) at a concentration of 0.1 M.[6]
-
Inert Gas: High-purity argon or nitrogen.
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Dissolve the this compound derivative in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the analyte solution to the cell.
-
Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Perform a background scan of the electrolyte solution without the analyte to determine the potential window of the solvent-electrolyte system.[6]
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram of the analyte solution.
-
Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the redox processes (e.g., diffusion-controlled, reversible).[1][7]
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E1/2 = (Epa + Epc) / 2) for reversible or quasi-reversible processes.
-
Determine the peak potential separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is typically around 59 mV at room temperature.
-
Plot the peak current (ip) versus the square root of the scan rate (ν1/2). A linear relationship indicates a diffusion-controlled process.
-
Visualizations
Logical Relationships: Hypothetical Redox-Modulated Signaling Pathway
The redox-active nature of this compound derivatives makes them intriguing candidates for modulating biological signaling pathways that are sensitive to cellular redox states. For instance, a this compound derivative could act as an electron shuttle, accepting an electron from a biological reductant and subsequently donating it to an electron acceptor, thereby influencing downstream cellular responses.
Caption: Hypothetical signaling pathway involving a this compound derivative.
Experimental Workflow: Cyclic Voltammetry
The following diagram outlines the typical workflow for conducting a cyclic voltammetry experiment to analyze a this compound derivative.
Caption: Workflow for a cyclic voltammetry experiment.
Applications in Drug Development and Materials Science
The electrochemical properties of this compound and its derivatives are central to their potential applications:
-
Drug Development: The ability to undergo reversible redox reactions suggests that these compounds could interact with biological redox systems. This opens possibilities for the design of novel anticancer, anti-inflammatory, or antimicrobial agents that function by modulating cellular redox homeostasis.[1]
-
Materials Science: The stability of the radical and ionic states of the phenalenyl system is highly desirable for the development of organic electronic materials. These materials could find use as organic conductors, semiconductors, and components in batteries and capacitors.[1] Further research into the electrochemical properties of a broader range of this compound derivatives is crucial for realizing their full potential in these innovative applications.
References
Application Notes and Protocols for Phenalene-Based Compounds in Energy Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of phenalene-based compounds as active materials in advanced energy storage devices, including batteries and supercapacitors. The unique electronic properties of the phenalenyl moiety, particularly its ability to form stable radical species, make it a compelling candidate for next-generation energy storage solutions.
Introduction to this compound-Based Energy Storage
This compound is a polycyclic aromatic hydrocarbon with a highly symmetric structure. Its corresponding radical, the phenalenyl radical, is remarkably stable due to extensive electron delocalization over the fused ring system. This inherent stability, coupled with its amphoteric redox nature (the ability to act as both an electron donor and acceptor), makes this compound and its derivatives highly attractive for electrochemical energy storage.
Key Advantages:
-
High Stability: The resonance-stabilized phenalenyl radical allows for reversible redox reactions, which is crucial for long cycle life in batteries and supercapacitors.
-
Tunable Redox Properties: The electronic properties of the this compound core can be readily modified through synthetic chemistry, such as by introducing heteroatoms (e.g., nitrogen, boron, oxygen) or functional groups. This allows for the fine-tuning of redox potentials and energy density.
-
High Theoretical Capacity: The ability of this compound-based molecules to undergo multi-electron redox processes can lead to high specific capacities.
-
Organic Nature: These materials are based on abundant elements like carbon, hydrogen, and nitrogen, offering a more sustainable and environmentally friendly alternative to traditional metal-oxide-based energy storage materials.
Applications in Energy Storage Devices
This compound-based compounds can be engineered for use in two primary energy storage applications:
-
Organic Radical Batteries (ORBs): In ORBs, the stable phenalenyl radical acts as the charge storage entity. Polymers incorporating phenalenyl units can serve as high-capacity cathode materials.
-
Supercapacitors: this compound-based materials, particularly those with high surface areas like covalent organic frameworks (COFs), can store charge via both electrical double-layer capacitance (EDLC) and pseudocapacitance arising from fast surface redox reactions.
Quantitative Performance Data Summary
While research on this compound-based energy storage materials is an emerging field, performance metrics can be benchmarked against related and analogous organic materials. The following tables summarize typical performance data for state-of-the-art organic radical batteries and this compound-related supercapacitor materials.
Table 1: Performance of Organic Radical Battery Cathode Materials
| Material Class | Redox Potential (V vs. Li/Li⁺) | Specific Capacity (mAh/g) | Energy Density (Wh/kg) | Cycling Stability (% retention after cycles) |
| Nitroxide Radical Polymers | 3.5 - 3.7 | 100 - 140 | 350 - 518 | >95% after 500 cycles |
| Phenoxyl-Radical Polymers | 2.5 - 3.0 | 80 - 120 | 200 - 360 | >90% after 200 cycles |
| Projected Phenalenyl-Radical Polymers | 2.8 - 3.8 | 120 - 200 | 336 - 760 | Potentially high |
Table 2: Performance of this compound-Analogous Supercapacitor Electrode Materials
| Material | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycling Stability (% retention after cycles) |
| N-doped Graphene/p-aminophenol | 365.7 @ 10 mV/s | ~12.7 | >10,000 | Excellent |
| Hexaazatrinaphthylene-based COF | 367 mAh/g (equivalent to ~1321 F/g) | 67 | 375 | 97.8% after 20,000 cycles[1] |
| Projected this compound-based COFs | 300 - 700 | 20 - 80 | 500 - 15,000 | Potentially very high |
Experimental Protocols
Protocol 1: Synthesis of a Phenalenyl-Containing Monomer for Polymerization
This protocol describes a general method for the synthesis of a functionalized phenalenone derivative that can be subsequently polymerized.
Materials:
-
1H-Phenalen-1-one
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Sodium azide (B81097) (NaN₃)
-
Methanol (B129727) (MeOH)
-
Water
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Bromination of Phenalenone:
-
In a round-bottom flask, dissolve 1H-phenalen-1-one in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of BPO.
-
Reflux the mixture for 4-6 hours under inert atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture, filter to remove succinimide, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain 2-(bromomethyl)-1H-phenalen-1-one.
-
-
Azidation of Brominated Phenalenone:
-
Dissolve the 2-(bromomethyl)-1H-phenalen-1-one in a mixture of MeOH and water.
-
Add sodium azide (1.5 equivalents) and stir the mixture at room temperature for 12-16 hours.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with CH₂Cl₂.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield 2-(azidomethyl)-1H-phenalen-1-one. This product can be further functionalized, for example, via click chemistry, to introduce polymerizable groups.
-
Protocol 2: Fabrication of a this compound-Based Electrode
This protocol outlines the steps for preparing a working electrode for use in a battery or supercapacitor.
Materials:
-
This compound-based active material (synthesized as a polymer or COF)
-
Carbon black (conductive additive)
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Current collector (e.g., aluminum foil for cathodes, copper foil for anodes)
Procedure:
-
Slurry Preparation:
-
In a mortar and pestle or a planetary mixer, thoroughly mix the this compound-based active material, carbon black, and PVDF in a weight ratio of 80:10:10.
-
Add a small amount of NMP to the mixture and continue mixing until a homogeneous slurry is formed. The consistency should be viscous but spreadable.
-
-
Electrode Coating:
-
Clean the current collector foil with acetone (B3395972) and ethanol (B145695) and dry it.
-
Use a doctor blade to coat the slurry onto the current collector with a uniform thickness.
-
Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours to completely remove the NMP solvent.
-
-
Electrode Punching:
-
Punch out circular electrodes of the desired diameter (e.g., 12 mm for coin cells) from the dried coated foil.
-
Measure the mass of the active material on each electrode.
-
Protocol 3: Assembly and Testing of a Coin Cell
This protocol describes the assembly of a CR2032-type coin cell for electrochemical characterization.
Materials:
-
This compound-based working electrode
-
Lithium metal foil (counter and reference electrode for Li-ion battery testing) or another this compound-based electrode for a symmetric supercapacitor
-
Separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) for Li-ion batteries; or an aqueous or organic electrolyte for supercapacitors)
-
Coin cell components (casings, spacers, springs)
-
Glovebox with an argon atmosphere
Procedure:
-
Cell Assembly (inside a glovebox):
-
Place the working electrode in the bottom casing of the coin cell.
-
Add a few drops of electrolyte to wet the electrode surface.
-
Place the separator on top of the working electrode.
-
Add a few more drops of electrolyte to the separator.
-
Place the lithium foil (or the second electrode) on the separator.
-
Add a spacer and a spring.
-
Place the top casing and crimp the coin cell using a crimping machine.
-
-
Electrochemical Testing:
-
Let the assembled cell rest for several hours to ensure complete wetting of the electrodes.
-
Perform electrochemical tests using a battery cycler or a potentiostat.
-
Cyclic Voltammetry (CV): To identify the redox potentials and assess the capacitive behavior.
-
Galvanostatic Charge-Discharge (GCD): To determine the specific capacity/capacitance, energy and power densities, and coulombic efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.
-
Long-term Cycling: To evaluate the cycling stability of the material.
-
Visualizations
Diagrams of Key Processes
References
Application Notes and Protocols: Photophysical Properties of Substituted Phenalenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The phenalene ring system, a peri-fused tricyclic aromatic hydrocarbon, forms the core scaffold for a class of compounds with significant and tunable photophysical properties.[1] While the parent phenalenone molecule has been a subject of interest, its derivatives, created through chemical substitutions, offer a versatile platform for developing advanced materials and therapeutic agents.[2] These substituted phenalenes are of growing interest in medicinal chemistry and materials science, particularly as fluorescent probes and photosensitizers for applications like photodynamic therapy (PDT).[1][2] This document provides a comprehensive overview of the photophysical properties of substituted phenalenes, along with detailed protocols for their synthesis and characterization, tailored for researchers in drug development and related scientific fields.
Photophysical Properties of Substituted Phenalenes
The photophysical behavior of this compound derivatives is heavily influenced by the nature and position of substituents on the aromatic core.[1] Generally, these compounds display two main absorption bands: a higher energy π → π* transition around 240-260 nm and a lower energy n → π* transition between 330-430 nm.[1][3][4] A key characteristic of many phenalenone derivatives is their exceptionally efficient intersystem crossing from the first excited singlet state (S₁) to the first excited triplet state (T₁), leading to a near-unity quantum yield of singlet oxygen generation.[2] However, this often results in very low fluorescence quantum yields (typically < 1%).[2][3]
The introduction of specific substituents can modulate these properties. For instance, electron-donating groups and heavy atoms like bromine can induce a red-shift in the absorption spectrum and enhance singlet oxygen production.[1] Strategic modifications can also enhance fluorescence, making some derivatives suitable for theranostic applications where both imaging and therapy are desired.[5]
Below is a Jablonski diagram illustrating the principal photophysical processes in a typical substituted this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenalene in Supramolecular Assembly and Host-Guest Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of phenalene and its derivatives in supramolecular assembly and host-guest chemistry. The unique electronic and photophysical properties of the this compound scaffold make it a valuable building block for the construction of functional supramolecular systems. These systems have emerging applications in chemical sensing, bioimaging, and photodynamic therapy.
I. Phenalenone-Based Fluorescent Probes for Metal Ion Detection
Phenalenone, a derivative of this compound, has been successfully utilized as a core structure for the development of fluorescent chemosensors. By functionalizing the phenalenone scaffold with specific receptor units, selective and sensitive "turn-on" or "turn-off" fluorescent probes for various metal ions can be designed. This section focuses on a phenalenone-based probe for the detection of ferric ions (Fe³⁺).
Principle of Detection
The detection mechanism is based on the hydrolysis of a C=N bond in a Schiff base derivative of 6-aminophenalenone upon coordination with Fe³⁺ ions. The probe, 6-APT, is synthesized by integrating thiophene-2-carboxaldehyde (the receptor unit) with 6-amino-1-phenalenone (B1604517) (the signaling unit). In its intact form, the probe is weakly fluorescent. The coordination of Fe³⁺ to the heteroatoms of the probe induces the hydrolysis of the imine bond, releasing the highly fluorescent 6-amino-1-phenalenone (6-AP). This results in a "turn-on" fluorescence response that is selective for Fe³⁺.[1][2]
Signaling Pathway of the Phenalenone-Based Fe³⁺ Probe
Caption: Signaling mechanism of the "turn-on" fluorescent probe for Fe³⁺.
Quantitative Data Summary
The performance of the phenalenone-based fluorescent probe (6-APT) for the detection of Fe³⁺ is summarized in the table below.[2][3]
| Parameter | Value |
| Target Analyte | Fe³⁺ |
| Detection Limit (LOD) | 1.3 µM |
| Response Time | < 1 minute |
| Fluorescence Response | "Turn-on" |
| Solvent | Aqueous solutions |
Experimental Protocols
A. Synthesis of the Phenalenone-Based Fluorescent Probe (6-APT)
This protocol describes the synthesis of the Schiff base probe from 6-amino-1-phenalenone and thiophene-2-carboxaldehyde.[3]
Workflow for the Synthesis of 6-APT
Caption: Synthetic workflow for the 6-APT fluorescent probe.
Materials:
-
6-amino-1-phenalenone (6-AP)
-
Thiophene-2-carboxaldehyde
-
Ethanol
Procedure:
-
Dissolve 6-amino-1-phenalenone in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiophene-2-carboxaldehyde to the solution.
-
Reflux the mixture for 4-6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the 6-APT probe.
B. Protocol for Fluorescent Detection of Fe³⁺
This protocol outlines the steps for using the 6-APT probe to detect Fe³⁺ ions in an aqueous sample.[2][3]
Workflow for Fe³⁺ Detection
Caption: Experimental workflow for the fluorescent detection of Fe³⁺.
Materials and Instruments:
-
6-APT probe stock solution (e.g., in DMSO)
-
Aqueous buffer solution (e.g., HEPES, pH 7.4)
-
Aqueous solutions of various metal ions for selectivity studies
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the 6-APT probe (e.g., 10 µM) in the aqueous buffer.
-
Prepare a series of Fe³⁺ solutions of varying concentrations by diluting a stock solution in the same buffer.
-
-
Fluorescence Measurements:
-
Place 2 mL of the probe working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum (e.g., excitation at the absorption maximum).
-
Add a small aliquot of the Fe³⁺ solution to the cuvette.
-
Mix gently and allow the solution to equilibrate for less than 1 minute.
-
Record the fluorescence spectrum again.
-
Repeat the additions to obtain a titration curve.
-
-
Selectivity Studies:
-
Repeat the fluorescence measurement with solutions of other metal ions at the same concentration as Fe³⁺ to assess the selectivity of the probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration.
-
The detection limit can be calculated based on the signal-to-noise ratio (e.g., 3σ/slope of the calibration curve).
-
II. This compound in Supramolecular Assembly: A General Overview
The planar and aromatic nature of the this compound core makes it an attractive building block for supramolecular chemistry, primarily through non-covalent interactions such as π-π stacking. By functionalizing the this compound scaffold with moieties that can engage in other non-covalent interactions like hydrogen bonding or van der Waals forces, a wide range of self-assembling systems can be envisioned.
Key Concepts in this compound-Based Supramolecular Assembly
-
π-π Stacking: The large surface area of the this compound aromatic system promotes strong π-π stacking interactions, which can drive the formation of one-dimensional columnar structures or other ordered aggregates in solution and in the solid state.
-
Amphiphilicity: Attaching hydrophilic and hydrophobic side chains to the this compound core can lead to the formation of amphiphilic molecules. These this compound-based amphiphiles can self-assemble in solution to form various nanostructures such as micelles, vesicles, or nanofibers, depending on the balance of hydrophobic and hydrophilic interactions.
-
Host-Guest Chemistry: While specific examples with detailed quantitative data for this compound as a host are limited in the readily available literature, the this compound core could be incorporated into larger macrocyclic structures to create a hydrophobic cavity capable of encapsulating guest molecules. The binding of guests would be driven by hydrophobic effects and π-π interactions.
Logical Relationship of this compound Supramolecular Assembly
Caption: Conceptual pathway from the this compound core to functional supramolecular assemblies.
Due to the limited availability of detailed experimental protocols and quantitative binding data for supramolecular assemblies based on the parent this compound hydrocarbon in the current literature, specific application notes for these systems are not provided at this time. Researchers interested in this area are encouraged to explore the synthesis of novel functionalized this compound derivatives and characterize their self-assembly behavior using standard techniques such as NMR spectroscopy, mass spectrometry, and microscopy.
References
Cytotoxicity of Phenalene Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the study of phenalene derivatives' cytotoxicity. This compound and its derivatives, particularly phenalenone, have emerged as compounds of interest in cancer research due to their potential as cytotoxic agents. Their planar structure allows for intercalation with DNA, and many derivatives act as potent photosensitizers in Photodynamic Therapy (PDT), generating reactive oxygen species (ROS) to induce cancer cell death.[1][2] This guide offers an overview of their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation in a laboratory setting.
Mechanisms of Action
The primary anticancer mechanism for many this compound derivatives is their role as photosensitizers in PDT.[1] When activated by a specific wavelength of light, these compounds transfer energy to molecular oxygen, generating highly cytotoxic ROS such as singlet oxygen and superoxide (B77818) radicals.[1][3] This oxidative stress triggers cellular damage and initiates programmed cell death, or apoptosis.
Key signaling pathways involved in this compound derivative-induced apoptosis include:
-
Extrinsic Apoptosis Pathway: This pathway is initiated by external signals and leads to the activation of initiator caspase-8.[1][3]
-
Intrinsic (Mitochondrial) Apoptosis Pathway: this compound-induced ROS can cause disruption of mitochondrial function and depolarization, leading to the release of pro-apoptotic factors.[1][3]
-
MAPK Pathway: The activation of p38-MAPK is also implicated in triggering the apoptotic cascade.[1][3]
Beyond photodynamic therapy, some this compound derivatives are being investigated for other anticancer activities, such as:
-
DNA Intercalation: The planar nature of the this compound core enables some derivatives to insert themselves into the DNA double helix, which can disrupt DNA replication and transcription processes.[1]
-
Enzyme Inhibition: Certain fungal phenalenones have been identified as potential inhibitors of Casein Kinase 2 (CK2), a protein kinase involved in cancer cell proliferation and survival.[1]
Below is a diagram illustrating the proposed signaling pathway for phenalenone-induced apoptosis.
Quantitative Data on Anticancer Activity
The cytotoxic efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to an untreated control.[4] The following table summarizes the in vitro efficacy of selected this compound derivatives against various cancer cell lines. It is important to note that experimental conditions such as light dosage, drug concentration, and incubation times can significantly impact the observed IC50 values.[1]
| This compound Derivative | Cancer Cell Line | Assay | IC50 Value (µM) | Light Exposure |
| Phenalenone (PN) | HL-60 (Acute Promyelocytic Leukemia) | Phototoxicity | ~5 | White Light |
| OE19 (2,5-dibromo-6-amino-1H-phenalen-1-one) | PANC-1 (Pancreatic Cancer) | Photocytotoxicity | 0.166 | Green Light |
| 2,4,6,9-tetrahydroxy-7-methyl-2-prenyl-1H-phenalene-1,3(2H)-dione | Mycobacterium tuberculosis H37Ra | Cytotoxicity | 45.8 | Not Applicable |
| 2-phenylacrylonitrile derivative 1g2a | HCT116 (Colon Carcinoma) | Cytotoxicity | 0.0059 | Not Applicable |
| 2-phenylacrylonitrile derivative 1g2a | BEL-7402 (Hepatocellular Carcinoma) | Cytotoxicity | 0.0078 | Not Applicable |
Data compiled from multiple sources.[3][5][6]
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the anticancer effects of this compound derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[4]
Materials:
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[5]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Photoactivation (for PDT studies): After an initial incubation period to allow for compound uptake (e.g., 4-24 hours), irradiate the cells with a light source at the appropriate wavelength for the specific this compound derivative. The light dose (J/cm²) should be optimized for each experiment. Return the plate to the incubator for a further incubation period.[1]
-
MTT Addition: After the total incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[1][4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[5]
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell line of interest
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative (with or without light exposure) as described in the MTT assay protocol. Include positive and negative controls.[1]
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.[4]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[4]
Western Blot Analysis
This protocol is for detecting the activation of key apoptotic proteins in response to treatment with this compound derivatives.[1]
Materials:
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Primary antibodies (e.g., anti-caspase-8, anti-p38, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the this compound derivative as previously described. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.[1]
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel. Transfer the proteins to a membrane and probe with specific primary and secondary antibodies.[1]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
These protocols provide a foundational framework for investigating the cytotoxic properties of novel this compound derivatives. Proper controls and optimization of experimental conditions are crucial for obtaining reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenalenyl based platinum anticancer compounds with superior efficacy: design, synthesis, characterization, and interaction with nuclear DNA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenalene Synthesis
Welcome to the technical support center for phenalene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of this compound and its derivatives. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound core structure?
A1: The most common methods for synthesizing the this compound core include the intramolecular Friedel-Crafts acylation of naphthalene (B1677914) derivatives and the oxidation of this compound to phenalenone.[1] More modern approaches, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times and improve yields.[2]
Q2: What are the primary challenges faced during this compound synthesis?
A2: Researchers often encounter challenges such as low product yields, incomplete reactions, the formation of side products, and difficulties in purifying the final compound.[1] The this compound core can also be susceptible to oxidation and degradation under certain conditions.[3]
Q3: How can I improve the yield of my this compound synthesis reaction?
A3: Optimizing reaction conditions is key to improving yield. This includes precise control of temperature, reaction time, and stoichiometry of reactants and catalysts.[1] Ensuring the use of high-purity reagents and maintaining an inert atmosphere for sensitive reactions are also crucial.[1]
Q4: What are the recommended methods for purifying this compound derivatives?
A4: A typical purification strategy involves an initial aqueous workup to remove inorganic salts and highly polar impurities. This is followed by column chromatography to separate the target compound from less polar and structurally similar byproducts. Finally, recrystallization is often used to obtain a highly pure crystalline product.[3]
Q5: My this compound derivative appears to be degrading on the silica (B1680970) gel column. What should I do?
A5: this compound derivatives can be sensitive to the acidic nature of standard silica gel. To prevent degradation, you can use silica gel that has been neutralized by pre-treatment with a base like triethylamine (B128534) (typically 1% v/v in the eluent). Alternatively, switching to a different stationary phase such as neutral or basic alumina (B75360) can be effective.[3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound synthesis experiments.
Low Product Yield
Q: My reaction is resulting in a very low yield of the target this compound. What are the potential causes and how can I improve it?
A: Low yields are a frequent issue in this compound synthesis. Consider the following troubleshooting steps:
-
Reaction Conditions:
-
Temperature: this compound synthesis can be highly sensitive to temperature. Too high, and you risk decomposition; too low, and the reaction may be incomplete. Experiment with a range of temperatures to find the optimal condition.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Quench the reaction once the starting material is consumed to avoid byproduct formation.
-
Stoichiometry: Carefully control the stoichiometry of your reagents, especially the oxidizing agent in oxidation reactions or the Lewis acid in Friedel-Crafts acylations.[1]
-
-
Reagent Quality:
-
Ensure the purity of your starting materials. Impurities can lead to unwanted side reactions.
-
Verify the activity of your catalysts, as their effectiveness can degrade over time.
-
-
Side Reactions:
-
Analyze your crude reaction mixture using techniques like NMR or GC-MS to identify major byproducts.[4] Understanding the structure of these byproducts can provide insight into competing reaction pathways. For example, the formation of an unexpected isomer in a Friedel-Crafts reaction could indicate that the reaction conditions favor a different substitution pattern.[1]
-
Purification Challenges
Q: I am struggling to purify my this compound product. The NMR spectrum shows persistent impurities.
A: Purifying this compound derivatives can be challenging due to their potential for co-elution with byproducts of similar polarity. Here are some strategies to improve purification:
-
Column Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., dichloromethane (B109758) or ethyl acetate). Use TLC to find a solvent system that provides good separation (an Rf value of ~0.3-0.4 for your product is ideal).[3]
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the eluent is gradually increased, may be necessary to separate closely related compounds.[1]
-
Sample Loading: For compounds with low solubility, adsorb the crude product onto a small amount of silica gel before loading it onto the column. This ensures a more uniform application and better separation.[3]
-
-
Recrystallization:
-
If your product is a solid, recrystallization can be a highly effective final purification step to remove minor impurities.[3] Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.
-
-
Aqueous Wash:
-
If the impurities are acidic or basic, a liquid-liquid extraction with a dilute aqueous base (like sodium bicarbonate) or acid (like dilute HCl) can effectively remove them before chromatography.[3]
-
Product Instability
Q: My purified yellow this compound derivative turns brown upon standing or during solvent evaporation. What is happening and how can I prevent it?
A: This color change suggests thermal degradation or oxidation, as the this compound core can be susceptible to oxidation.[3]
-
Reduce Heat: When removing solvent after column chromatography, use a rotary evaporator with a low-temperature water bath (≤ 40 °C) to minimize thermal stress on the compound.[3]
-
Inert Atmosphere: For particularly sensitive derivatives, conduct the final stages of purification and storage under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Storage: Store the final product in a sealed vial, protected from light, at a low temperature (e.g., -20 °C) to maintain its stability over time.[3]
Data Presentation
Table 1: Comparison of Yields for Functionalized Phenalenone Derivatives
| Derivative | Synthesis Method | Reagents | Reaction Time | Yield (%) | Reference |
| 2-(Chloromethyl)-1H-phenalen-1-one | Chloromethylation | Phenalenone, paraformaldehyde, HBr, H₃PO₄, AcOH | 16 h | 51 | [2] |
| 2-(Bromomethyl)-1H-phenalen-1-one | Bromomethylation | Phenalenone, paraformaldehyde, HBr, H₃PO₄, AcOH | 16 h | 37 | [2] |
| 2-(Aminomethyl)-1H-phenalen-1-one | Staudinger Reduction | 2-(Azidomethyl)-1H-phenalen-1-one, PPh₃ | - | 93 | [5] |
| 2-(Thiocyanatomethyl)-1H-phenalen-1-one | Nucleophilic Substitution | 2-(Chloromethyl)-1H-phenalen-1-one, KSCN | - | 47 | [5] |
| 2-(Mercaptomethyl)-1H-phenalen-1-one | Thioacetate Hydrolysis | 2-(Thioacetoxymethyl)-1H-phenalen-1-one, K₂CO₃ | - | 77 | [5] |
| Hexahydro-phenalene-1,6-diol diimides | Photochemical Diels-Alder | Methylisophthalaldehydes, maleimides | - | 82-99 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1H-Phenalene-1,3(2H)-dione via Intramolecular Friedel-Crafts Acylation
This protocol is adapted from general procedures for Friedel-Crafts acylation of naphthalene derivatives.[1]
Materials:
-
Naphthalene
-
Malonyl chloride (or another malonic acid derivative)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask cooled in an ice bath, dissolve naphthalene and malonyl chloride in dichloromethane.
-
Catalyst Addition: Slowly add aluminum chloride (AlCl₃) to the stirred mixture. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate (B1210297) in hexanes).[3]
Protocol 2: Synthesis of 1H-Phenalene-1,3(2H)-dione via Oxidation of this compound
This protocol is based on the traditional oxidation of this compound using potassium permanganate (B83412).[1]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetic acid
-
Sodium bisulfite solution
-
Dichloromethane (DCM)
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in acetic acid.
-
Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) to the this compound solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the excess KMnO₄ by adding sodium bisulfite solution until the purple color disappears.
-
Extraction: Extract the product with dichloromethane.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for this compound synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
Technical Support Center: Phenalene Functionalization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of phenalene and its derivatives.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in this compound functionalization?
The main difficulties in this compound functionalization are:
-
Stability Issues: The phenalenyl radical, a key intermediate, is prone to dimerization, leading to reduced reactivity and the formation of unwanted byproducts.[1][2][3] Phenalenone derivatives can also be sensitive to light, temperature, pH, and oxidizing agents.[4]
-
Regioselectivity Control: The this compound core has multiple reactive sites, making it challenging to achieve substitution at a specific position. Electrophilic aromatic substitution can lead to a mixture of isomers.
-
Low Yields: Incomplete reactions, side reactions, and purification difficulties often result in low product yields.[5]
-
Poor Solubility: this compound derivatives can have limited solubility in common organic solvents, complicating reaction setup and purification.
2. How can the stability of this compound derivatives be improved?
Strategies to enhance stability include:
-
Protection-Oxidation-Protection (POP) Strategy: This iterative approach can be used to synthesize stabilized phenalenyl radicals with multiple substitutions at the α-positions.[1][2][3]
-
Steric Hindrance: Introducing bulky substituents near the reactive sites can inhibit dimerization.
-
Optimized Storage Conditions: Storing solutions of this compound derivatives in aprotic, anhydrous solvents (e.g., DMSO, DMF) at low temperatures (-20°C or -80°C) and protected from light can significantly improve their shelf-life.[4]
3. How can I control the regioselectivity of electrophilic aromatic substitution on this compound?
Controlling regioselectivity is a significant challenge. Here are some approaches:
-
Directing Groups: The existing substituents on the this compound ring will influence the position of further substitution.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the ratio of isomers. For instance, in Friedel-Crafts acylation, the solvent can affect the ratio of α and β substitution on naphthalene, a related system.
-
Bulky Reagents: Using sterically demanding electrophiles can favor substitution at less hindered positions.
-
Shape-Selective Catalysis: Solid catalysts like zeolites can provide steric hindrance within their pores, favoring the formation of specific isomers.
Troubleshooting Guides
Issue 1: Low Yield in this compound Functionalization Reactions
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time.[5] - Increase the reaction temperature slightly. - Add more of the limiting reagent if the reaction has stalled. |
| Side Reactions/Byproduct Formation | - Analyze the crude reaction mixture (e.g., by NMR or LC-MS) to identify major byproducts. Understanding their structure can provide insights into competing reaction pathways. - Optimize reaction conditions (temperature, solvent, catalyst) to minimize side reactions. |
| Reagent Quality | - Ensure all reagents, especially catalysts and oxidizing/reducing agents, are of high purity and handled under appropriate conditions (e.g., inert atmosphere). |
| Poor Solubility of Starting Material | - Screen for a more suitable solvent that dissolves the this compound derivative. - Gently heat the reaction mixture to aid dissolution, if the compounds are thermally stable. |
| Product Decomposition | - If the product is sensitive to the reaction conditions (e.g., harsh acids, high temperatures), consider quenching the reaction early once the starting material is consumed.[5] - Purify the product promptly after workup. |
Issue 2: Difficulty in Controlling Regioselectivity in Electrophilic Aromatic Substitution
| Problem | Potential Cause | Recommended Solution |
| Formation of a mixture of isomers | The this compound ring has multiple activated positions. | - Steric Hindrance: Use a bulkier electrophile or catalyst to favor substitution at the less sterically hindered position. - Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically more stable isomer. - Solvent Effects: Experiment with different solvents as they can influence the isomer ratio. - Use of Directing Groups: If possible, introduce a directing group to guide the electrophile to the desired position. |
| Unexpected regioselectivity | Electronic effects of existing substituents or reaction mechanism intricacies. | - Re-evaluate the electronic and steric effects of all substituents on the this compound core. - Consider the possibility of kinetic versus thermodynamic control. Running the reaction at different temperatures might favor one isomer over the other. |
Data Presentation
Table 1: Illustrative Yields of Phenalenone Derivative Syntheses
| Reaction | Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Chloromethylation | Phenalenone (PN) | Paraformaldehyde, Acetic Acid, Phosphoric Acid, HCl | - | 110 °C | 16 h | 51 | [6] |
| Bromomethylation | Phenalenone (PN) | Paraformaldehyde, Acetic Acid, Phosphoric Acid, HBr | - | 110 °C | 16 h | 37 | [6] |
| Methoxylation | 2-(Chloromethyl)-1H-phenalen-1-one (PNCl) | Sodium methoxide | MeOH/CH₂Cl₂ | Room Temp. | 1 h | 92 | [6] |
| Azidation | 2-(Chloromethyl)-1H-phenalen-1-one (PNCl) | NaN₃ | MeOH/H₂O | Room Temp. | 24 h | 93 | [6] |
| Thiocyanation | 2-(Chloromethyl)-1H-phenalen-1-one (PNCl) | KSCN | MeOH | Room Temp. | 48 h | 47 | [6] |
| Thioacetylation | 2-(Chloromethyl)-1H-phenalen-1-one (PNCl) | Potassium thioacetate | MeOH | - | 4 h | 77 | [6] |
| Thiolation | 2-(Thioacetylmethyl)-1H-phenalen-1-one | K₂CO₃ | MeOH | - | - | 77 | [6] |
| Sulfonation | 2-(Bromomethyl)-1H-phenalen-1-one (PNBr) | Na₂SO₃, Surfactant | CHCl₃/MeOH/H₂O | - | 6 h | 36 | [6] |
Table 2: Stability of Stabilized Phenalenyl Radicals
| Compound | Substituents | Solvent | Half-life | Thermal Decomposition Temperature | Reference |
| PR1 | Trisubstituted (triisopropylsilylethyl) | Solution | up to 46 days | up to 300 °C | [1][2][3] |
| PR2 | Hexasubstituted (phenyl) | Solution | up to 46 days | up to 300 °C | [1][2][3] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of an Electron-Rich Arene (General Procedure)
This protocol describes a general procedure for the formylation of an electron-rich aromatic compound, which can be adapted for this compound derivatives.
Materials:
-
Substrate (electron-rich arene)
-
Dimethylformamide (DMF)
-
(Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)
-
Sodium Acetate (NaOAc)
-
Deionized Water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 equivalent) in DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add the Vilsmeier reagent (1.5 equivalents) to the solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 6.5 hours.
-
Cool the reaction mixture back to 0°C.
-
Prepare a solution of NaOAc (5.6 equivalents) in water and add it to the reaction mixture. Stir for 10 minutes at 0°C.
-
Dilute the reaction mixture with water and extract the product with Et₂O.
-
Wash the organic layer with brine and dry it over Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired aldehyde.[7]
Expected Yield: Approximately 77% (yield is substrate-dependent).[7]
Protocol 2: Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one
Materials:
-
1H-Phenalen-1-one (PN)
-
Paraformaldehyde
-
Glacial Acetic Acid
-
85% Phosphoric Acid
-
48% Hydrobromic Acid (HBr)
-
0.5 M Sodium Hydroxide (NaOH)
-
Potassium Carbonate (K₂CO₃)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
Procedure:
-
In a round-bottom flask, combine 1H-phenalen-1-one (50 mmol), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL).
-
Heat the mixture at 110°C until all solids dissolve.
-
Add 48% hydrobromic acid (236 mL) to the reaction mixture.
-
Maintain the reaction at 110°C for 16 hours.
-
After cooling to room temperature, pour the solution into a beaker containing 500 mL of ice and water.
-
Neutralize the solution first with 0.5 M NaOH and then with solid K₂CO₃.
-
Filter the resulting solid and wash it with 1 M NaHCO₃.
-
Extract the product with CH₂Cl₂.
-
Purify the crude product by column chromatography (eluent: CH₂Cl₂/Petroleum Ether 1:1) to yield a bright yellow powder.[6]
Expected Yield: 37%.[6]
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenalenyl Chemistry Revisited: Stable and Bioactive Multisubstituted Phenalenyl Radicals Synthesized via a Protection-Oxidation-Protection Strategy. | Semantic Scholar [semanticscholar.org]
- 3. Phenalenyl Chemistry Revisited: Stable and Bioactive Multisubstituted Phenalenyl Radicals Synthesized via a Protection-Oxidation-Protection Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. brainly.com [brainly.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Improving the Solubility of Phenalene-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of phenalene-based compounds. These polycyclic aromatic hydrocarbons (PAHs) often exhibit low aqueous solubility, which can impede their study and application in various experimental and therapeutic contexts.
Frequently Asked Questions (FAQs)
Q1: Why are this compound-based compounds generally poorly soluble in aqueous solutions?
A1: this compound-based compounds are polycyclic aromatic hydrocarbons, which are characterized by a large, nonpolar surface area. This inherent hydrophobicity limits their ability to form favorable interactions with polar water molecules, leading to low aqueous solubility. Furthermore, the planar structure of these molecules can promote π-π stacking, leading to aggregation in aqueous media, which further reduces their solubility.[1]
Q2: I dissolved my this compound compound in DMSO, but it precipitated when I added it to my aqueous buffer. What is happening?
A2: This is a common phenomenon known as "crashing out." While many organic compounds are soluble in strong organic solvents like dimethyl sulfoxide (B87167) (DMSO), the addition of this stock solution to an aqueous buffer drastically increases the polarity of the solvent system. This change in polarity reduces the solubility of the hydrophobic this compound compound, causing it to precipitate out of the solution.[1]
Q3: Can the pH of the aqueous buffer affect the solubility of my this compound derivative?
A3: Yes, the pH of the aqueous medium can significantly impact the solubility of ionizable this compound derivatives. For instance, 1H-phenalene-1,3(2H)-dione contains acidic protons. In an aqueous buffer with a pH above its pKa, the compound will deprotonate to form a more soluble anionic species.[1] Conversely, this compound derivatives with basic functional groups will exhibit increased solubility in acidic conditions due to protonation.
Q4: What are some common strategies to improve the solubility of this compound-based compounds for in vitro assays?
A4: Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like phenalenes. These include the use of co-solvents (e.g., ethanol, polyethylene (B3416737) glycol), cyclodextrins to form inclusion complexes, nanosuspensions to increase surface area, and the preparation of solid dispersions with hydrophilic polymers. The choice of method depends on the specific compound and the requirements of the experiment.[1]
Troubleshooting Guide
Issue 1: My this compound compound will not dissolve in my desired aqueous buffer.
-
Question: I have tried to dissolve my this compound derivative directly in an aqueous buffer for my biological assay, but it remains as a solid. How can I get it into solution?
-
Answer: Direct dissolution of highly hydrophobic compounds like phenalenes in aqueous buffers is often unsuccessful. Here are a series of steps you can take to address this issue:
-
Use of a Co-solvent: First, try dissolving the compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol. Then, slowly add this stock solution to your aqueous buffer while vortexing. Aim for a final organic solvent concentration that is compatible with your experimental system, typically below 1%.
-
pH Adjustment: If your this compound derivative has ionizable functional groups, adjusting the pH of the buffer can significantly increase its solubility. For acidic compounds, increasing the pH above their pKa will lead to the formation of a more soluble salt.[1]
-
Employ Solubilizing Excipients: Consider the use of excipients such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which can encapsulate the hydrophobic this compound molecule, thereby increasing its apparent solubility in water.
-
Issue 2: My this compound compound precipitates over time in my experimental setup.
-
Question: I was able to initially dissolve my compound, but after a few hours in the incubator, I see a precipitate forming. What can I do to maintain its solubility?
-
Answer: This indicates that you have created a supersaturated solution that is not stable over time. To address this:
-
Reduce the Final Concentration: The simplest solution is to lower the final concentration of your this compound compound in the assay to a level that is below its thermodynamic solubility limit in the final medium.
-
Formulation Strategies: For sustained solubility, more advanced formulation strategies may be necessary. These include creating a nanosuspension or a solid dispersion of your compound. These formulations are designed to improve the dissolution rate and maintain a higher concentration of the drug in a dissolved state.
-
Data Presentation
Due to the limited availability of specific quantitative solubility data for a wide range of this compound derivatives, the following tables provide illustrative data for this compound-like polycyclic aromatic hydrocarbons to demonstrate the impact of different solvents and solubilization techniques.
Table 1: Qualitative Solubility of 1H-Phenalene-1,3(2H)-dione in Various Solvents [2]
| Solvent | Qualitative Solubility |
| Water | Insoluble |
| Methanol | Soluble |
| Dichloromethane | Soluble |
| Acetone | Likely Soluble |
| Chloroform | Likely Soluble |
| Ethyl Acetate | Likely Soluble |
| Hexane/Petroleum Ether | Sparingly Soluble to Insoluble |
Table 2: Illustrative Quantitative Solubility Data for Phenanthrene (a PAH structurally similar to this compound)
| Solvent | Solubility (approx. mg/mL) | Reference |
| Water | 0.001 | [3] |
| Ethanol | 20 | [3] |
| DMSO | 30 | [3] |
| Dimethylformamide (DMF) | 30 | [3] |
Table 3: Example of Solubility Enhancement of Polycyclic Aromatic Hydrocarbons (PAHs) using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| Compound | Solubility Enhancement Factor with 50 g/L HPCD | Reference |
| Naphthalene | 20-fold | [4] |
| Phenanthrene | 90-fold | [4] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
This protocol outlines a standard procedure for determining the thermodynamic solubility of a this compound-based compound in an aqueous buffer.
Materials:
-
This compound-based compound
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of the this compound compound to a glass vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, cease shaking and allow the vials to stand for at least 2 hours to allow undissolved particles to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved this compound compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or other appropriate units.
Protocol 2: Preparation of a Solid Dispersion of a this compound-Based Compound using the Solvent Evaporation Method
This protocol describes a common method for preparing a solid dispersion to enhance the solubility of a hydrophobic compound.
Materials:
-
This compound-based compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene glycol (PEG))
-
Volatile organic solvent (e.g., dichloromethane, methanol)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh the this compound compound and the hydrophilic polymer in the desired ratio (e.g., 1:5 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a minimal amount of a common volatile organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature.
-
Continue evaporation until a thin, solid film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
Protocol 3: Preparation of a Lipid-Based Formulation of a this compound-Based Compound
This protocol provides a general guideline for preparing a simple lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS).
Materials:
-
This compound-based compound
-
Oil (e.g., medium-chain triglycerides)
-
Surfactant (e.g., polysorbate 80)
-
Co-surfactant/Co-solvent (e.g., propylene (B89431) glycol)
-
Glass vials
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the solubility of the this compound compound in various oils, surfactants, and co-solvents to select suitable excipients.
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare different ratios of the selected excipients (e.g., by constructing a ternary phase diagram).
-
For a chosen ratio, accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to a slightly elevated temperature (e.g., 40 °C) to ensure homogeneity.
-
Add the accurately weighed this compound compound to the excipient mixture.
-
Stir the mixture using a magnetic stirrer until the compound is completely dissolved.
-
The resulting formulation can be characterized for its self-emulsification properties by adding a small amount to water and observing the formation of an emulsion.
References
Technical Support Center: Phenalenyl Radical Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the phenalenyl radical, focusing on its stability issues in solution.
Frequently Asked Questions (FAQs)
Q1: What is the phenalenyl radical and why is it of interest?
A: The phenalenyl radical is a neutral, open-shell polycyclic aromatic hydrocarbon (PAH).[1][2] It is the smallest odd-alternant hydrocarbon consisting exclusively of six-membered rings.[3][4] Its high molecular symmetry and significant resonance stabilization make it a subject of great interest.[1][2] The unpaired electron is delocalized over several carbon atoms (the α-positions), which contributes to its relative persistence compared to other hydrocarbon radicals.[5][6] This unique electronic structure makes it a promising building block for functional materials, including organic conductors and spin carriers.[7][8]
Q2: What are the primary stability challenges when working with the phenalenyl radical in solution?
A: The main challenge is the high reactivity of the unpaired electron, which makes the radical prone to decomposition.[1] The primary decomposition pathways in solution are:
-
Dimerization: Radicals readily react with each other to form diamagnetic, closed-shell dimers. This is the most common instability issue.[1][6]
-
Oxidation: In the presence of air or other oxidants, the radical can be easily oxidized, leading to loss of the desired species.[1]
-
Further Reactions: The initial σ-dimer can undergo subsequent reactions, such as rearrangement to form peropyrene.[9]
Q3: How can I detect if my phenalenyl radical solution is decomposing?
A: You can monitor the stability of your solution through several methods:
-
Electron Spin Resonance (ESR) Spectroscopy: This is the most direct method. A decrease in the ESR signal intensity over time indicates a reduction in the radical concentration, likely due to dimerization or other decomposition reactions.[7][9]
-
UV-Vis-NIR Spectroscopy: The monomeric radical and its dimer species have distinct absorption profiles.[11] Monitoring changes in the absorption spectrum, such as the appearance of new bands corresponding to the dimer, can indicate instability.
-
Visual Observation: Many phenalenyl radical solutions are colored. A fading of this color can be a simple, albeit qualitative, indicator of decomposition.[7]
-
NMR Spectroscopy: While the radical itself is paramagnetic and thus difficult to characterize directly with NMR, the appearance of signals corresponding to diamagnetic decomposition products (like dimers or peropyrene) in the ¹H or ¹³C NMR spectrum of your sample confirms instability.
Troubleshooting Guide
Problem: The ESR signal of my phenalenyl radical solution rapidly decreases.
| Possible Cause | Suggested Solution |
| Dimerization | The radical is forming diamagnetic σ- or π-dimers. This process is often concentration and temperature-dependent.[6][9] |
| 1. Decrease Concentration: Work with more dilute solutions to reduce the probability of two radicals encountering each other. | |
| 2. Increase Temperature: Dimerization is often reversible, with the equilibrium shifting back toward the monomer at higher temperatures.[9] Perform variable-temperature ESR to confirm.[12] | |
| 3. Modify the Radical: Introduce bulky steric groups (e.g., tert-butyl) or use electronic stabilization (e.g., heteroatoms like sulfur or oxygen) to inhibit dimerization.[9][13] | |
| Oxidation | The solution was exposed to oxygen from the air or impure solvents. |
| 1. Use Degassed Solvents: Thoroughly degas all solvents using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen). | |
| 2. Maintain Inert Atmosphere: Perform all manipulations under a strict inert atmosphere using a glovebox or Schlenk line techniques. |
Problem: I isolated a yellow, crystalline solid from my radical solution, but it's not the radical.
| Possible Cause | Suggested Solution |
| Dimer Rearrangement | The initially formed dimer has rearranged into a more stable product. For example, alkoxy-substituted phenalenyl radicals have been shown to crystallize as peropyrene derivatives.[9] |
| 1. Modify Crystallization Conditions: Attempt crystallization at lower temperatures to potentially trap the dimer or even the monomeric radical before rearrangement can occur. | |
| 2. Increase Steric Hindrance: Synthesize a derivative with bulkier substituents. Steric hindrance can prevent the initial σ-dimerization required for subsequent reactions.[13] | |
| 3. Utilize Electronic Stabilization: Incorporating heteroatoms can stabilize the radical monomer, preventing the initial dimerization step altogether. For instance, a 1,9-dithiophenalenyl was stabilized against σ-dimerization.[9] |
Stability Data of Phenalenyl Derivatives
The stability of phenalenyl radicals can be dramatically enhanced through chemical modification.
| Radical Derivative | Stabilization Strategy | Half-life in Solution | Thermal Decomposition Temp. | Reference(s) |
| Unsubstituted Phenalenyl | Resonance Only | Unstable, readily dimerizes below 20°C | N/A | [12] |
| Trisubstituted (TIPS-ethyl) PR1 | Steric Hindrance | Up to 46 days | Up to 300°C | [14][15][16] |
| Hexasubstituted (Phenyl) PR2 | Steric Hindrance | Up to 46 days | Up to 300°C | [14][15][16] |
| 1,9-dithiophenalenyl | Electronic (Sulfur) | Stabilized against σ-dimerization | N/A | [9] |
| 2-azaphenalenyl | Electronic (Nitrogen) | No dimerization observed (220-330 K) | N/A | [12] |
Key Experimental Protocols
Protocol 1: Generation of Phenalenyl Radical by Chemical Reduction
This protocol is adapted from the generation of alkoxy-substituted phenalenyl radicals.[9]
-
Preparation: Under a strict inert atmosphere (e.g., in a glovebox), dissolve the corresponding phenalenyl cation salt (e.g., phenalenyl tetrafluoroborate) in a dry, degassed solvent such as dichloromethane (B109758) or acetonitrile.
-
Reduction: Add a suitable chemical reducing agent. A mild reductant like ferrocene (B1249389) is often sufficient. Add the reductant portion-wise until the solution develops the characteristic color of the radical species.
-
Monitoring: Monitor the formation of the radical using ESR spectroscopy. The appearance of the characteristic hyperfine splitting pattern confirms the generation of the radical.
-
Handling: Keep the resulting solution under a strict inert atmosphere and protected from light to prevent degradation. Use immediately for subsequent experiments or characterization.
Protocol 2: Variable-Temperature ESR Spectroscopy for Dimerization Analysis
This protocol is used to study the monomer-dimer equilibrium.[9][12]
-
Sample Preparation: Prepare a solution of the phenalenyl radical in a suitable deuterated solvent (e.g., toluene-d8) inside an ESR tube under an inert atmosphere. Seal the tube carefully.
-
Initial Measurement: Record the ESR spectrum at room temperature to establish a baseline radical concentration.
-
Cooling: Gradually lower the temperature of the sample inside the ESR cavity (e.g., in 10-20 K increments). Allow the sample to equilibrate at each temperature for several minutes before recording a spectrum.
-
Data Acquisition: Record the ESR spectrum at each temperature point. A decrease in signal intensity upon cooling suggests a shift in the equilibrium towards the diamagnetic dimer.
-
Warming: After reaching the lowest desired temperature, gradually warm the sample back to room temperature, recording spectra at the same temperature points. If the process is reversible, the ESR signal should recover its original intensity.
-
Analysis: The data can be used to calculate thermodynamic parameters for the dimerization process, such as the bond dissociation enthalpy (BDE).[12]
Visualized Workflows and Pathways
Caption: Common decomposition pathways for the phenalenyl radical in solution.
Caption: A decision tree for troubleshooting phenalenyl radical instability.
Caption: The main strategies employed to enhance phenalenyl radical stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Tuning the stability of organic radicals: from covalent approaches to non-covalent approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.gla.ac.uk [chem.gla.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A new face of phenalenyl-based radicals in the transition metal-free C–H arylation of heteroarenes at room temperature: trapping the radical initiator ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02661G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Phenalenyl Chemistry Revisited: Stable and Bioactive Multisubstituted Phenalenyl Radicals Synthesized via a Protection-Oxidation-Protection Strategy. | Semantic Scholar [semanticscholar.org]
- 15. Phenalenyl Chemistry Revisited: Stable and Bioactive Multisubstituted Phenalenyl Radicals Synthesized via a Protection-Oxidation-Protection Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Phenalene and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of phenalene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a general, effective strategy for purifying crude this compound derivatives?
A comprehensive purification strategy typically involves a multi-step approach to remove different types of impurities. A common workflow starts with an aqueous workup to eliminate inorganic salts and highly polar impurities. This is followed by column chromatography to separate the target compound from byproducts with similar polarities. For achieving high purity and a crystalline final product, recrystallization is often employed as the final step.[1] Purity should be checked at each stage using methods like Thin Layer Chromatography (TLC) or ¹H NMR.[1]
Q2: What are the most common laboratory methods for purifying this compound and its derivatives?
The two primary and most effective techniques are column chromatography and recrystallization.[2]
-
Column Chromatography is highly versatile for separating the desired product from unreacted starting materials and various byproducts formed during the synthesis.[2][3]
-
Recrystallization is an excellent and cost-effective method for obtaining compounds with very high purity, assuming a suitable solvent or solvent system can be found.[2][4]
-
Sublimation can also be used, particularly for the parent this compound or other non-polar derivatives that have an appreciable vapor pressure, as it is effective at removing non-volatile or less volatile impurities.[5][6]
Q3: What are the likely impurities I might encounter in my crude product?
Common impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: Such as 9-halophenalenone or the corresponding amine/alcohol used in substitution reactions.[2]
-
Reaction Byproducts: These can arise from side reactions, such as oxidation of the this compound core, dimerization, or the formation of isomers.[1][2][7] For instance, the synthesis of triphenylene, a related polycyclic aromatic hydrocarbon, can be contaminated with its isomer chrysene, which is difficult to separate due to similar physical properties.[8]
-
Residual Solvents: Solvents used in the reaction or initial workup are common contaminants that can often be identified by ¹H NMR.[1][8]
Q4: My purified this compound derivative is yellow, but it darkens or turns brown over time. What is happening and how can I prevent it?
This color change typically indicates product instability, often due to oxidation. The this compound core is susceptible to oxidation, which can be accelerated by heat, light, and air.[1] To prevent this:
-
Reduce Heat: When removing solvents after chromatography, use a rotary evaporator with a low-temperature water bath (e.g., ≤ 40 °C) and avoid prolonged heating.[1]
-
Inert Atmosphere: For sensitive derivatives, especially phenalenyl radicals, perform purification and handling under an inert atmosphere (e.g., nitrogen or argon).
-
Proper Storage: Store the final, dried product in a sealed vial, protected from light, under an inert atmosphere, and at low temperatures (e.g., -20 °C) to minimize degradation.[1]
Q5: How can I effectively monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring column chromatography.[2] By spotting the collected fractions on a TLC plate, you can identify which ones contain the pure product.[2] this compound derivatives are generally UV-active, making them easy to visualize under a UV lamp.[2] For a final, comprehensive assessment of purity, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential.[1][9]
Purification Troubleshooting Guides
This section addresses specific issues you may encounter during purification experiments.
Troubleshooting Workflow for Purification
Caption: General decision workflow for purifying this compound derivatives.
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Degradation on Column (Streaking, new spots on TLC) | The compound is sensitive to the acidic nature of standard silica (B1680970) gel.[1] | 1. Neutralize the Stationary Phase: Use silica gel pre-treated with a base like triethylamine (B128534) (typically 1% v/v in the eluent).[1] 2. Switch Stationary Phase: Use a more neutral or basic support such as alumina (B75360) or Florisil®.[1] 3. Minimize Contact Time: Employ flash chromatography instead of gravity chromatography to reduce the time the compound spends on the column.[1] |
| Poor or No Separation (Co-elution of spots) | The solvent system (mobile phase) is not optimized for the specific mixture. | 1. Optimize Eluent via TLC: Systematically test different solvent mixtures with varying polarities. Aim for an Rf value of ~0.3-0.4 for the target compound to achieve good separation.[1] A good starting point is a mix of hexanes/petroleum ether with dichloromethane (B109758) or ethyl acetate (B1210297).[1] 2. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds with very similar Rf values.[10] |
| Compound Will Not Elute (Stays at the baseline on TLC) | The eluent is not polar enough to move the compound down the column. | 1. Increase Solvent Polarity: If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, adding a small amount of methanol (B129727) (e.g., 1-5%) to dichloromethane or ethyl acetate can significantly increase eluent strength.[9] |
| Insoluble Product (Cannot load onto the column in a liquid) | The crude product has low solubility in suitable chromatography solvents. | 1. Dry Loading: Dissolve your crude mixture in a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[1][10] |
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" (Forms an oil instead of crystals) | The solution is supersaturated at a temperature above the compound's melting point, or significant impurities are present. | 1. Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again.[1] 2. Lower the Cooling Temperature: Try cooling the solution in an ice bath or freezer after it has reached room temperature. 3. Change Solvents: The boiling point of the chosen solvent may be too high. Try a lower-boiling solvent or a different solvent mixture. |
| No Crystals Form on Cooling | The solution is not sufficiently saturated, or nucleation has not been initiated. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[2] 2. Add a Seed Crystal: If available, add a tiny crystal of the pure compound to the cooled solution.[2][9] 3. Concentrate the Solution: Evaporate some of the solvent to increase the compound's concentration and then allow it to cool again.[2] |
| Low Yield of Recovered Crystals | The compound has significant solubility in the cold solvent; too much solvent was used; premature crystallization during hot filtration. | 1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] 2. Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product that remains dissolved.[2] 3. Use a Cold Rinse: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[4] |
Quantitative Data Summary
Achieving high purity is critical. The choice of purification method significantly impacts the final purity of this compound derivatives.
Table 1: Typical Purity Levels Achievable with Different Purification Techniques
| Purification Method | Typical Purity Level | Notes |
| Aqueous Workup | < 80% | Effective for removing inorganic salts and highly polar impurities only.[1] |
| Single Column Chromatography | 90 - 98% | Purity depends heavily on the separation of the target compound from its impurities on TLC.[2] |
| Recrystallization | > 99% | Very effective at removing small amounts of impurities from an already enriched product, leading to high-purity crystalline material.[2] |
| Sequential Chromatography & Recrystallization | > 99.5% | The combination of methods is the most powerful approach for achieving the highest possible purity.[1] |
Note: These values are estimates and can vary based on the specific compound, the nature of the impurities, and experimental technique.
Key Experimental Protocols
General Protocol for Aqueous Workup
This protocol is designed to remove acidic or basic and water-soluble impurities.
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).
-
Wash: Transfer the solution to a separatory funnel.
-
To remove acidic impurities, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
To remove basic impurities, wash with a dilute aqueous solution of hydrochloric acid (HCl, e.g., 1M).
-
Vent the funnel frequently, especially after the bicarbonate wash.
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove residual water.[1]
-
Dry: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and Concentrate: Filter off the drying agent and remove the solvent using a rotary evaporator.
Protocol for Silica Gel Column Chromatography
This protocol outlines the standard procedure for purifying this compound derivatives.[3]
-
Select Mobile Phase: Use TLC to identify a solvent system that gives the target compound an Rf value of approximately 0.3-0.4.[1]
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.[11]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.[3][11]
-
Pour the slurry into the column, continuously tapping the column to ensure even packing and remove air bubbles. Never let the silica bed run dry.[3]
-
-
Load the Sample:
-
Elute and Collect:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant level of solvent above the silica bed.
-
-
Analyze Fractions:
Decision Tree for Chromatography Troubleshooting
Caption: Troubleshooting decision tree for column chromatography.
Protocol for Recrystallization
This protocol is for obtaining a high-purity crystalline solid.[4]
-
Choose a Solvent: Find a suitable solvent or solvent pair in which the compound is highly soluble when hot but poorly soluble when cold.[4][9] Test this with a small amount of crude material.
-
Dissolve the Compound: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or drying agent), perform a hot gravity filtration to remove them. Use a pre-warmed funnel to prevent the product from crystallizing prematurely.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[1] Do not disturb the flask during this time.
-
Induce Crystallization: If crystals do not form, use the techniques described in the troubleshooting table (scratching, seeding).[2]
-
Cool Further: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[2]
-
Isolate and Wash: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.
-
Dry: Dry the purified crystals thoroughly, for example, in a vacuum oven or desiccator, to remove all residual solvent.
Decision Tree for Recrystallization Troubleshooting
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. web.uvic.ca [web.uvic.ca]
Technical Support Center: Phenalenyl Radical Stabilization
Welcome to the technical support center for researchers working with phenalenyl radicals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing the dimerization of these highly reactive species.
Frequently Asked Questions (FAQs)
Q1: What is a phenalenyl radical and why does it dimerize?
A: The phenalenyl radical is a neutral, open-shell polycyclic aromatic hydrocarbon (PAH) composed of 13 carbon atoms. Its high symmetry and delocalized π-system result in significant resonance stabilization.[1][2] However, it possesses a non-bonding molecular orbital (NBMO) occupied by a single electron, making it highly reactive.[3] The primary deactivation pathway for these radicals is dimerization, where two radical monomers associate to form a diamagnetic dimer. This occurs because the high spin density at the peripheral α-positions makes these sites highly reactive and prone to forming a stabilizing σ-bond or a π-π stacked dimer.[4][5]
Q2: What are the main strategies to prevent phenalenyl radical dimerization?
A: The two primary strategies to create persistent or stable phenalenyl radicals are:
-
Steric Protection: This involves introducing bulky substituents onto the phenalenyl core, typically at the active α-positions (1, 3, 4, 6, 7, 9).[6] These bulky groups physically hinder the close approach of two radical molecules, thereby preventing the formation of a σ-dimer.[7][8]
-
Electronic Stabilization: This strategy involves attaching substituents that delocalize the spin density of the unpaired electron or alter the electronic properties of the phenalenyl system.[6][9] Both electron-donating groups (e.g., -NH2) and π-conjugated electron-withdrawing groups (e.g., -CN) can enhance stability.[10][11] Heteroatom substitution (e.g., with oxygen or sulfur) can also effectively delocalize spin density.[9]
A combination of both steric and electronic effects is often the most effective approach for designing highly stable phenalenyl radicals.[9]
Q3: I am observing rapid signal decay in my EPR spectrum. How can I confirm if dimerization is the cause?
A: Rapid signal decay in Electron Paramagnetic Resonance (EPR) spectroscopy is a classic sign of radical dimerization. To confirm this, you can perform a variable-temperature EPR experiment.[12] As you lower the temperature, the equilibrium between the monomer (paramagnetic) and the dimer (diamagnetic) should shift towards the dimer. This will result in a significant and reversible loss of the EPR signal.[13] The process should be reversible; warming the sample should restore the EPR signal as the dimer dissociates back into radical monomers.
Q4: Which substituent positions are most effective for preventing dimerization?
A: Computational and experimental studies indicate that substituents at the α-positions are most effective at improving the stability of phenalenyl radicals.[10] These are the positions with the highest spin density. Bulky groups at these sites provide the most effective steric shield against σ-dimerization.[4] For electronic stabilization, the effect can be more complex, but α-substitution remains a primary target for modification.[10]
Troubleshooting Guide
Issue: My synthesized phenalenyl derivative is still dimerizing despite adding bulky substituents.
| Possible Cause | Troubleshooting Step | Explanation |
| Insufficient Steric Bulk | Synthesize a new derivative with even bulkier groups (e.g., switch from methyl to tert-butyl or triisopropylsilyl). | The parent phenalenyl radical has a dimerization enthalpy of about 12-14 kcal/mol.[8][12] The steric hindrance must be significant enough to overcome this thermodynamic driving force. |
| Formation of a π-Dimer | Analyze the product using UV-Vis-NIR spectroscopy and X-ray crystallography. | Extremely bulky substituents can prevent σ-dimerization but may still allow for the formation of a π-stacked dimer, which has a characteristic intense near-IR absorption band.[8][12] |
| Incorrect Substituent Placement | Confirm the regiochemistry of your synthesis to ensure bulky groups are at the α-positions. | Steric protection is most effective at the sites of highest spin density (α-positions). Substituents at β-positions are less effective at preventing dimerization.[12] |
| Reaction Conditions Favor Dimerization | Run experiments in more dilute solutions. Use solvents that disfavor association. | High concentrations increase the probability of two radicals encountering each other. Dimerization is a reversible equilibrium that can be influenced by Le Châtelier's principle. |
Quantitative Data Summary
The stability of phenalenyl radicals is highly dependent on the nature and position of substituents. The table below summarizes key thermodynamic data and stability metrics for different derivatives.
| Phenalenyl Derivative | Substituent(s) | Dimerization Type | Bond Dissociation Enthalpy (kcal/mol) | Half-life (in solution) | Reference |
| Unsubstituted Phenalenyl | None | σ-dimer | 12 ± 2 | Very short | [12] |
| Tri-tert-butylphenalenyl | 2,5,8-tri-tert-butyl | π-dimer | Not applicable (forms π-dimer) | Persistent | [12] |
| Trisubstituted (PR1) | Triisopropylsilylethyl | π-dimer | - | Up to 46 days | [14][15] |
| Hexasubstituted (PR2) | Phenyl | Monomer | Does not dimerize | Up to 46 days | [14][15] |
| 1,9-dithiophenalenyl | 1,9-disulfide bridge | π-dimer | - | Stabilized vs σ-dimer | [9][16] |
Experimental Protocols
Protocol 1: General Synthesis of a Sterically Hindered Phenalenyl Radical
This protocol is a generalized procedure based on the synthesis of substituted phenalenyls. Caution: Handle all reagents and solvents under an inert atmosphere (Argon or Nitrogen) as radicals are sensitive to oxygen.
-
Synthesis of the Phenalenone Precursor: Synthesize the desired substituted phenalenone via established organic chemistry methods (e.g., cyclization reactions). The specific route will depend on the target substituents.
-
Reduction to the Phenalenol: Dissolve the substituted phenalenone in an anhydrous solvent like THF or diethyl ether. Cool the solution to 0 °C. Add a reducing agent (e.g., LiAlH₄ or NaBH₄) portion-wise. Let the reaction warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Formation of the Phenalenyl Cation: Quench the reduction reaction carefully with water and extract the organic layer. After drying and solvent removal, dissolve the crude alcohol in glacial acetic acid. Add a strong acid like perchloric acid (HClO₄) or tetrafluoroboric acid (HBF₄) to induce dehydration and formation of the stable phenalenyl cation salt. The salt often precipitates and can be collected by filtration.
-
Reduction to the Neutral Radical: Suspend the phenalenyl cation salt in a degassed solvent (e.g., dichloromethane (B109758) or THF). Add a one-electron reducing agent, such as cobaltocene (B1669278) or zinc dust. The reaction progress can be monitored by the appearance of a deep color characteristic of the radical and confirmed by EPR spectroscopy. The resulting radical solution should be handled under strictly anaerobic conditions.
Protocol 2: Characterization by EPR Spectroscopy
-
Sample Preparation: Prepare a dilute solution (typically 10⁻³ to 10⁻⁵ M) of the synthesized radical in a degassed, high-purity solvent (e.g., toluene (B28343) or CH₂Cl₂). The solution must be rigorously deoxygenated by several freeze-pump-thaw cycles.
-
Loading the EPR Tube: Under an inert atmosphere, transfer the anaerobic solution into a standard EPR tube. The tube is then flame-sealed under vacuum to prevent any oxygen contamination.
-
Data Acquisition: Record the EPR spectrum at room temperature. A typical spectrum for a phenalenyl radical will show a complex hyperfine splitting pattern due to the coupling of the unpaired electron with the protons on the aromatic core.[17]
-
Variable-Temperature Study (Optional): To study the monomer-dimer equilibrium, record spectra at various temperatures (e.g., from 298 K down to 200 K). A reversible decrease in signal intensity upon cooling is strong evidence for dimerization.[12]
Visualized Workflows and Concepts
References
- 1. Unraveling the Spectroscopy of the Phenalenyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the stability of organic radicals: from covalent approaches to non-covalent approaches - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06143F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Constructing stable phenalenyl-based neutral radicals: a theoretical study - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Steric modulations in the reversible dimerizations of phenalenyl radicals via unusually weak carbon-centered pi- and sigma-bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phenalenyl Chemistry Revisited: Stable and Bioactive Multisubstituted Phenalenyl Radicals Synthesized via a Protection-Oxidation-Protection Strategy. | Semantic Scholar [semanticscholar.org]
- 15. Phenalenyl Chemistry Revisited: Stable and Bioactive Multisubstituted Phenalenyl Radicals Synthesized via a Protection-Oxidation-Protection Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Phenalene Derivatives
Welcome to the technical support center for the synthesis of phenalene and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a significant amount of an insoluble, high-molecular-weight byproduct, and the yield of my desired this compound derivative is low. What is the likely cause?
A1: The most common cause for this observation is the dimerization or oligomerization of phenalenyl radical intermediates. The phenalenyl radical is a stable carbon-centered radical, but it exists in equilibrium with various dimeric forms.[1][2] This side reaction is particularly prevalent in syntheses that proceed through radical intermediates or under conditions that can generate radicals (e.g., high temperatures, exposure to air/light).
Troubleshooting Steps:
-
Exclude Oxygen: this compound systems can be sensitive to air. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation, which can initiate radical formation.
-
Control Temperature: Dimerization is often reversible, with the equilibrium shifting at different temperatures.[3] Experiment with lowering the reaction temperature to disfavor the dimerization pathway.
-
Introduce Steric Hindrance: If you are designing a new derivative, introducing bulky substituents near the reactive sites can sterically hinder the formation of σ-dimers, which is often the preferred dimerization mode.[4][5]
-
Reaction Concentration: Running the reaction at a lower concentration (high dilution conditions) can disfavor the bimolecular dimerization reaction.[6]
Side Reaction Pathway: Phenalenyl Radical Dimerization
Phenalenyl radicals can dimerize through two main pathways: σ-bond formation and π-π stacking.[2] The formation of a σ-dimer is often thermodynamically preferred and results in a colorless species, which can explain the loss of colored product from the solution and low yields.[3]
// Nodes Monomer [label="2 x Phenalenyl Radical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sigma_Dimer [label="σ-Dimer\n(C-C bond formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pi_Dimer [label="π-Dimer\n(π-stacking)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Desired_Product [label="Desired Product", fillcolor="#FBBC05", fontcolor="#202124"]; Reactants [label="Reactants", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Reactants -> Monomer [label="Reaction Conditions\n(e.g., heat, light)"]; Monomer -> Sigma_Dimer [label="σ-Dimerization\n(often preferred)", dir=both]; Monomer -> Pi_Dimer [label="π-Dimerization", dir=both]; Monomer -> Desired_Product [label="Intended Reaction\nPathway"];
// Style {rank=same; Sigma_Dimer; Pi_Dimer;} Monomer [width=2]; Sigma_Dimer [width=2]; Pi_Dimer [width=2]; } dot Caption: Equilibrium between phenalenyl radicals and their dimeric forms.
Q2: I am attempting to functionalize a phenalenone core, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the functionalization of polycyclic aromatic hydrocarbons like this compound is a common challenge.[7] Electrophilic substitution reactions, in particular, can often lead to mixtures of products. For instance, the sulfonation of phenalenone under harsh conditions (concentrated H₂SO₄ at 180 °C) is known to produce a mixture of 2- and 5-substituted products.[8]
Troubleshooting Workflow:
// Nodes Start [label="Problem:\nPoor Regioselectivity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause [label="Possible Causes", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Modify Reaction Conditions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2 [label="Change Synthetic Strategy", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detail1a [label="Use milder reagents\nand lower temperatures.", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Detail1b [label="Change solvent to influence\npathway.[9]", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Detail2a [label="Employ directing groups to\nsteer substitution.", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Detail2b [label="Use pre-functionalized precursors\n(e.g., halogenated phenalenones)\nfor cross-coupling.[9]", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Achieved:\nHigh Regioselectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cause [label="Identify"]; Cause -> Solution1 [label="If kinetically controlled"]; Cause -> Solution2 [label="If thermodynamically controlled\nor conditions fail"]; Solution1 -> Detail1a; Solution1 -> Detail1b; Solution2 -> Detail2a; Solution2 -> Detail2b; Detail1a -> End; Detail1b -> End; Detail2a -> End; Detail2b -> End; } dot Caption: Troubleshooting workflow for poor regioselectivity.
Strategies to Improve Regioselectivity:
-
Milder Conditions: As demonstrated in the synthesis of 2-(bromomethyl)-1H-phenalen-1-one, using milder, regioselective protocols can prevent the formation of isomeric byproducts.[8] Avoid harsh reagents and high temperatures where possible.
-
Solvent Effects: In some cases, changing the reaction solvent can eliminate a side reaction pathway and improve the yield of the desired isomer.[9]
-
Directed C-H Functionalization: Employing a directing group on your this compound core can provide precise control over the position of subsequent functionalization.[10]
-
Cross-Coupling Strategies: A highly effective strategy is to start with a regioselectively halogenated phenalenone (e.g., 2-bromo- or 2-iodo-1H-phenalenone) and then use transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install the desired functional group.[9]
Table 1: Comparison of Yields in Regioselective vs. Non-selective Reactions
| Reaction | Reagents & Conditions | Desired Product | Yield (%) | Side Product(s) | Reference |
| Sulfonation | Conc. H₂SO₄, 180 °C | 2- or 5-sulfo-PN | Mixture | Isomeric Mixture | [8] |
| Bromomethylation | Paraformaldehyde, HBr, AcOH, 110 °C | 2-(bromomethyl)-PN | 37% | Unspecified impurities | [8] |
| Nucleophilic Sub. | 2-chloro-PN, NaN₃, MeOH/H₂O | 2-azido-PN | 93% | Minimal | [11] |
| Suzuki Coupling | 2-iodo-PN, Phenylboronic acid, Pd/C | 2-phenyl-PN | High Yields | Minimal | [9] |
| Buchwald-Hartwig | 2-bromo-PN, Arylamine, Pd catalyst | 2-aminoaryl-PN | Good Yields | Minimal | [9] |
Q3: My crude product is an intractable complex mixture, and purification by column chromatography is difficult. How can I simplify the product mixture?
A3: The formation of complex mixtures often points to a lack of reaction specificity, decomposition of starting materials or products, or multiple competing side reactions like polymerization.[6]
Troubleshooting and Optimization:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the reaction. Stop the reaction as soon as the starting material is consumed and before significant amounts of degradation products appear.[12]
-
Purification of Starting Materials: Ensure all starting materials and reagents are pure. Impurities can sometimes catalyze side reactions.
-
Solvent Choice: The choice of solvent can be critical. For a cyanation reaction on a phenalenone triflate, changing the solvent from THF to dichloromethane (B109758) was found to eliminate a side reaction and increase the yield from moderate to 95%.[9]
-
High Dilution: For reactions susceptible to polymerization, such as those involving alkynes, performing the reaction under high dilution conditions can significantly reduce the formation of polymeric byproducts.[6]
Key Experimental Protocols
Protocol 1: Synthesis of 2-(Bromomethyl)-1H-phenalen-1-one (PNBr)
This protocol is adapted from a method known to be regioselective for the 2-position.[8]
Materials:
-
1H-Phenalen-1-one (PN)
-
Paraformaldehyde
-
Glacial Acetic Acid
-
85% Phosphoric Acid
-
Hydrobromic Acid (48%)
-
0.5 M NaOH
-
Potassium Carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Mix 1H-phenalen-1-one (50 mmol), paraformaldehyde (27.5 g), glacial acetic acid (200 mL), and 85% phosphoric acid (125 mL) in a round-bottom flask.
-
Warm the mixture to 110 °C with stirring until all solids dissolve.
-
Carefully add 48% hydrobromic acid (236 mL) to the solution.
-
Maintain the reaction at 110 °C for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of an ice/water mixture.
-
Neutralize the solution first with 0.5 M NaOH and then with solid K₂CO₃.
-
Extract the product with CH₂Cl₂.
-
Purify the crude product by column chromatography to yield the bright yellow product. (Reported Yield: ~37%).[8]
Protocol 2: Nucleophilic Substitution of 2-Halophenalenone (Example: Azide (B81097) Formation)
This protocol demonstrates a clean, high-yield substitution reaction starting from a halogenated phenalenone precursor.[11]
Materials:
-
2-(Chloromethyl)-1H-phenalen-1-one (PNCl)
-
Sodium Azide (NaN₃)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve 2-(chloromethyl)-1H-phenalen-1-one in a minimal amount of a MeOH/H₂O mixture.
-
Add sodium azide to the solution.
-
Stir the reaction at room temperature. Monitor progress by TLC. The reaction is typically fast and clean.
-
Upon completion, the product can be isolated by precipitation or extraction.
-
Further purification is often minimal due to the clean nature of the reaction. (Reported Yield: 93%).[11]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterizing the dimerizations of phenalenyl radicals by ab initio calculations and spectroscopy: sigma-bond formation versus resonance pi-stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Production of Phenalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1H-phenalene. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of 1H-phenalene?
A1: Scaling up the synthesis of 1H-phenalene from laboratory to pilot or industrial scale introduces several common challenges. These often include:
-
Reaction Control: Managing exothermic reactions and maintaining uniform temperature distribution in larger reactors can be difficult, potentially leading to side reactions or product degradation.[1]
-
Mixing Efficiency: Achieving homogenous mixing of reactants and catalysts in large volumes is crucial for consistent reaction kinetics and yields. Inadequate mixing can result in localized "hot spots" or areas of high reactant concentration, promoting the formation of byproducts.[1]
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Byproduct Formation: Side reactions that are negligible at a small scale can become significant at a larger scale, complicating purification and reducing the overall yield.
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Purification: Methods like column chromatography that are feasible in the lab may not be practical or economical for large quantities. Developing scalable purification strategies, such as recrystallization or sublimation, is a key consideration.
-
Safety: Handling larger quantities of reagents and dealing with potential off-gassing or energetic reactions requires careful safety protocols and appropriately designed equipment.
Q2: Which synthetic routes for 1H-phenalene are most amenable to scaling up?
A2: While several synthetic routes to phenalene exist, those starting from readily available and inexpensive materials are generally preferred for large-scale production. Two such routes are:
-
Catalytic Dehydrogenation of Acenaphthene (B1664957): This method involves the vapor-phase dehydrogenation of acenaphthene over a suitable catalyst. It is a potentially high-yielding process and benefits from the availability of acenaphthene as a bulk chemical.[2]
-
Pyrolysis of Naphthalene (B1677914): High-temperature pyrolysis of naphthalene can lead to the formation of this compound.[3][4] However, this method can produce a complex mixture of polycyclic aromatic hydrocarbons (PAHs), which may require extensive purification.
Q3: How can I monitor the progress of a this compound synthesis reaction at a larger scale?
A3: Monitoring reaction progress is critical for process control and optimization. At a larger scale, techniques that provide rapid feedback are preferred. These can include:
-
In-situ Spectroscopy: Techniques like infrared (IR) or Raman spectroscopy can be used with probes inserted directly into the reactor to monitor the disappearance of starting materials and the appearance of the product in real-time.
-
Offline Analysis: Regular sampling of the reaction mixture followed by rapid analysis using methods like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can provide snapshots of the reaction's progress. For GC and HPLC, developing a reliable method to quantify the concentration of this compound and key byproducts is essential.
Troubleshooting Guide
Low Yield and Incomplete Conversion
Q: My scaled-up reaction is resulting in a low yield of this compound, and a significant amount of starting material remains unreacted. What are the potential causes and solutions?
A: Low yield and incomplete conversion in a scaled-up synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing | - Increase the stirring rate to improve mass transfer. - Evaluate the impeller design for suitability at the current scale. - Consider the use of baffles in the reactor to enhance turbulence. |
| Poor Heat Transfer | - Ensure the reactor's heating/cooling system can maintain the optimal reaction temperature. - For exothermic reactions, consider a slower addition of reagents to manage heat evolution.[1] |
| Catalyst Deactivation | - If using a heterogeneous catalyst, ensure it has not been poisoned by impurities in the starting materials or solvent. - Consider regenerating or replacing the catalyst. - For homogeneous catalysts, verify their stability under the reaction conditions. |
| Incorrect Stoichiometry | - Double-check the calculations for all reagents, especially when scaling up. - Ensure accurate dispensing of all materials. |
Formation of Significant Byproducts
Q: My reaction is producing a high level of impurities alongside the desired this compound. How can I minimize byproduct formation?
A: The formation of byproducts is a common issue when scaling up reactions. Identifying the impurities and understanding the side reactions is crucial for optimization.
Common Byproducts and Mitigation Strategies
| Potential Byproduct | Possible Cause | Mitigation Strategy |
| Over-dehydrogenation Products (e.g., Acenaphthylene) | High reaction temperature or prolonged reaction time in the dehydrogenation of acenaphthene. | - Optimize the reaction temperature and time based on reaction monitoring. - A lower temperature for a longer duration may be more selective. |
| Polymerization/Tarry Materials | High local concentrations of reactive intermediates or excessive temperatures. | - Improve mixing to avoid localized high concentrations. - Ensure precise temperature control. - Consider using a more dilute reaction mixture. |
| Isomeric Byproducts | Side reactions leading to the formation of structural isomers. | - Adjust reaction conditions (e.g., catalyst, solvent, temperature) to favor the desired reaction pathway. |
Purification Challenges at Scale
Q: I am struggling to purify large quantities of this compound. Column chromatography is not feasible. What are my options?
A: Scalable purification of this compound requires moving away from lab-scale techniques. Recrystallization and sublimation are often the most effective methods for large quantities.
Scalable Purification Methods
| Method | Advantages | Considerations |
| Recrystallization | - Cost-effective and can yield high-purity material. - Can be performed in large vessels. | - Requires identifying a suitable solvent system where this compound has high solubility when hot and low solubility when cold. - Solvent recovery and recycling are important for economic and environmental reasons. |
| Sublimation | - Can provide very high purity product. - Avoids the use of large volumes of solvents. | - Requires specialized vacuum sublimation equipment. - May not be suitable for thermally sensitive impurities. |
| Melt Crystallization | - Solvent-free purification method. | - Requires precise temperature control to grow crystals from the melt. - The purity achievable may be lower than with other methods. |
Quantitative Data
Table 1: Effect of Reaction Temperature on the Catalytic Dehydrogenation of Acenaphthene to this compound (Illustrative Data)
| Temperature (°C) | Acenaphthene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |
| 400 | 65 | 85 | 55.3 |
| 450 | 85 | 90 | 76.5 |
| 500 | 95 | 80 | 76.0 |
| 550 | 98 | 60 | 58.8 |
Table 2: Comparison of Purification Methods for 1H-Phenalene at Pilot Scale (1 kg Batch) (Illustrative Data)
| Purification Method | Starting Purity (%) | Final Purity (%) | Recovery (%) | Cycle Time (hours) |
| Recrystallization (Toluene/Heptane) | 85 | 98.5 | 80 | 12 |
| Vacuum Sublimation | 85 | >99.5 | 70 | 24 |
| Melt Crystallization | 85 | 95.0 | 90 | 18 |
Experimental Protocols
Detailed Methodology: Scalable Synthesis of 1H-Phenalene via Catalytic Dehydrogenation of Acenaphthene
This protocol describes a conceptual process for the vapor-phase catalytic dehydrogenation of acenaphthene to 1H-phenalene, suitable for scaling up.
Materials:
-
Acenaphthene (98% purity)
-
Palladium on alumina (B75360) catalyst (Pd/Al₂O₃, 5 wt%)
-
Nitrogen (high purity)
-
Toluene (B28343) (technical grade)
-
Heptane (technical grade)
Equipment:
-
Packed bed reactor with a preheating zone
-
High-temperature furnace
-
Mass flow controller for nitrogen
-
Syringe pump for feeding molten acenaphthene
-
Condenser and collection vessel
-
Jacketed crystallization vessel with overhead stirrer
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Catalyst Packing and Activation: The packed bed reactor is loaded with the Pd/Al₂O₃ catalyst. The catalyst is then activated in-situ by heating to 400°C under a flow of nitrogen for 4 hours.
-
Reaction Setup: The furnace is heated to the reaction temperature of 450°C. The condenser is chilled to 10°C. Acenaphthene is melted in a heated reservoir maintained at 100°C.
-
Reaction Execution: A continuous flow of nitrogen is introduced into the reactor via the mass flow controller. The molten acenaphthene is fed into the preheating zone of the reactor using a syringe pump at a constant rate. The vaporized acenaphthene passes over the catalyst bed where it is dehydrogenated to this compound.
-
Product Collection: The product stream exits the reactor and is passed through the condenser. The crude this compound, along with any unreacted acenaphthene and byproducts, condenses and is collected in the collection vessel.
-
Work-up and Purification (Recrystallization):
-
The crude product is transferred to the jacketed crystallization vessel and dissolved in a minimal amount of hot toluene (approximately 90°C).
-
Heptane is slowly added as an anti-solvent until the solution becomes slightly turbid.
-
The mixture is slowly cooled to room temperature, and then further cooled to 5°C to maximize crystallization.
-
The crystallized this compound is isolated by filtration using a Nutsche filter-dryer.
-
The filter cake is washed with cold heptane.
-
The purified 1H-phenalene is dried in a vacuum oven at 50°C until a constant weight is achieved.
-
Visualizations
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. researchgate.net [researchgate.net]
- 3. PAH Growth from the pyrolysis of CPD, indene and naphthalene mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of naphthalene from liquid products of the pyrolysis of hydrocarbon feedstock (Journal Article) | OSTI.GOV [osti.gov]
degradation pathways of phenalene under ambient conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the degradation of phenalene under ambient conditions. This compound is a polycyclic aromatic hydrocarbon (PAH) that can be found as an atmospheric pollutant resulting from the combustion of fossil fuels. Understanding its degradation is crucial for environmental science and toxicology. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under ambient conditions?
A1: Under ambient conditions, this compound is expected to degrade primarily through three pathways, similar to other PAHs:
-
Photodegradation: Direct degradation by absorbing light, particularly UV radiation, or indirect degradation through photosensitized reactions involving reactive oxygen species (ROS).
-
Atmospheric Oxidation: Reaction with atmospheric oxidants, most notably hydroxyl radicals (•OH) and ozone (O₃).
-
Biodegradation: Metabolic breakdown by microorganisms present in soil and water.[1]
Q2: What are the expected major products of this compound degradation?
A2: While specific data for this compound is limited, based on the degradation of the closely related PAH, phenanthrene (B1679779), the expected products include:
-
From Ozonolysis: Cleavage of the most reactive double bond (likely the 9,10-position equivalent) would lead to the formation of dialdehydes.[2][3] Further oxidation could yield dicarboxylic acids.[3][4]
-
From Hydroxyl Radical Reaction: The reaction is initiated by the addition of the •OH radical to the aromatic ring, which can lead to the formation of hydroxylated this compound derivatives (phenalenols) and, after subsequent reactions, quinones and various ring-opened products like aldehydes and carboxylic acids.[5][6]
-
From Photodegradation: Photodegradation can lead to a variety of oxidized products, including quinones and, eventually, smaller, more volatile compounds like formic acid and formaldehyde (B43269) through further reactions.[7]
Q3: My experimental results for this compound degradation are inconsistent. What could be the cause?
A3: Inconsistent results are a common issue in degradation studies. Several factors could be responsible:
-
Variable Light Exposure: If studying photodegradation, inconsistent exposure to light between samples will lead to different degradation rates.
-
Temperature Fluctuations: Chemical reaction rates are temperature-dependent. Ensure all samples are maintained at a constant and controlled temperature.[8]
-
Contaminants: Trace metals or other impurities in your solvents or on your glassware can catalyze degradation reactions.
-
pH Shifts: Changes in the pH of your medium can significantly affect the stability of both the parent compound and its degradation products.
-
Volatility of Degradation Products: Some smaller degradation products may be volatile, leading to their loss from the sample over time and affecting mass balance calculations.
Q4: How can I confirm that the degradation I'm observing is due to hydroxyl radicals?
A4: To specifically investigate the role of hydroxyl radicals, you can employ a scavenger or a specific probe. The addition of a known •OH radical scavenger, like mannitol (B672) or dimethyl sulfoxide (B87167) (DMSO), should significantly inhibit the degradation if it is •OH-mediated. Alternatively, you can use a probe molecule, such as D-phenylalanine, which is hydroxylated by •OH radicals to form specific tyrosine isomers that can be quantified.[9]
Troubleshooting Guides
This guide is designed to help you troubleshoot common issues encountered during this compound degradation experiments.
| Issue | Potential Cause | Recommended Action |
| Rapid, complete degradation of this compound | Stress conditions (e.g., oxidant concentration, light intensity, temperature) are too harsh. | Reduce the intensity of the stressor. For example, lower the concentration of the oxidizing agent, use a light source with lower intensity, or decrease the temperature. Aim for 5-20% degradation to better observe intermediate products.[10][11] |
| No degradation observed | Stress conditions are too mild. The analytical method is not sensitive enough. This compound is adsorbed to the experimental vessel. | Increase the intensity or duration of the stress condition. Validate your analytical method to ensure it can detect small changes in this compound concentration. Use silanized glassware or low-adhesion plastics to minimize adsorption. |
| Appearance of many unknown peaks in chromatogram (HPLC/LC-MS) | Formation of multiple degradation products. Contamination of the sample or solvent. | Use a mass spectrometer (MS) detector to obtain molecular weight and fragmentation data for the unknown peaks to aid in their identification. Run a blank (solvent without this compound) under the same stress conditions to check for contaminants. |
| Poor mass balance (sum of this compound and products is not 100%) | Some degradation products are not detected by the analytical method (e.g., lack a chromophore for UV detection). Degradation products are volatile and have evaporated. Irreversible binding of products to the vessel or each other (polymerization). | Use a universal detector like a mass spectrometer or a charged aerosol detector (CAD). Ensure your experimental setup is sealed if volatile products are expected. Analyze the vessel for adsorbed compounds by rinsing with a strong solvent. |
| Inconsistent retention times in HPLC | Mobile phase composition is changing. Column temperature is fluctuating. Column is degrading or contaminated. | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a column oven to maintain a constant temperature. Flush the column with a strong solvent or, if necessary, replace it. |
Proposed Degradation Pathways
Note: As specific experimental data on the degradation of this compound is scarce, the following pathways are proposed based on the known reactivity of other polycyclic aromatic hydrocarbons like phenanthrene and naphthalene.
Atmospheric Degradation by Hydroxyl Radical (•OH)
Hydroxyl radicals are highly reactive and a primary driver of daytime atmospheric chemistry. The reaction is expected to proceed via electrophilic addition of the •OH radical to the electron-rich aromatic system, followed by reaction with molecular oxygen (O₂) and subsequent rearrangements to form various oxygenated products.
Caption: Proposed degradation pathway of this compound initiated by hydroxyl radical.
Degradation by Ozonolysis
Ozone can react with the double bonds of this compound, particularly those with higher electron density. This reaction typically proceeds through the Criegee mechanism, involving the formation of a primary ozonide which then rearranges and cleaves to form carbonyl compounds.[12]
Caption: Proposed ozonolysis degradation pathway of this compound via the Criegee mechanism.
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the conditions for a forced degradation (stress testing) study to identify potential degradation products and assess the intrinsic stability of this compound.[11][13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile (B52724) or methanol (B129727).
2. Stress Conditions (perform each in a separate vial):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial containing the solid this compound powder in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent afterward.
-
Photodegradation: Expose a vial of the this compound stock solution to a light source (e.g., a photostability chamber with an output of 200 W h/m²). Wrap a control sample in aluminum foil and place it alongside the exposed sample.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating method, such as High-Performance Liquid Chromatography with UV and/or Mass Spectrometry detection (HPLC-UV/MS).
Protocol 2: Identification of Degradation Products by LC-MS
This protocol provides a general workflow for identifying the products formed during degradation studies.
Caption: Experimental workflow for the identification of this compound degradation products.
Methodology:
-
Chromatographic Separation:
-
Use a reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Employ a gradient elution mobile phase, for example, starting with a higher proportion of water (with 0.1% formic acid) and increasing the proportion of acetonitrile or methanol (with 0.1% formic acid) over time. This will help separate the non-polar parent this compound from its more polar degradation products.
-
Set the flow rate to approximately 1 mL/min and maintain the column temperature at 25-30°C.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source, operating in both positive and negative ion modes, to detect a wide range of potential products.
-
Perform a full scan analysis (e.g., m/z 100-1000) to identify the molecular weights of the degradation products.
-
Conduct tandem MS (MS/MS) analysis on the newly formed peaks. The fragmentation patterns will provide crucial information for elucidating the chemical structures of the degradation products.
-
-
Data Analysis:
-
Identify new peaks in the chromatograms of stressed samples that are absent in the control samples.
-
For each new peak, determine the molecular weight from the MS data.
-
Propose elemental compositions using high-resolution mass spectrometry if available.
-
Interpret the MS/MS fragmentation patterns to propose the structures of the degradation products. Compare these with the expected products from the proposed degradation pathways.
-
References
- 1. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective ozone activation of phenanthrene in liquid CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of benzene by the OH radical. A product and pulse radiolysis study in oxygenated aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Detection of hydroxyl radicals by D-phenylalanine hydroxylation: a specific assay for hydroxyl radical generation in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 13. rjptonline.org [rjptonline.org]
Technical Support Center: Managing Reactive Intermediates in Phenalene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of phenalene and its derivatives. The focus is on the effective management of reactive intermediates to improve reaction outcomes and ensure product stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive intermediates encountered in this compound synthesis?
The most common reactive intermediate is the phenalenyl radical , a neutral odd alternant hydrocarbon with a delocalized unpaired electron.[1][2] This radical is highly reactive and can undergo several subsequent reactions, including dimerization. Another class of reactive intermediates that can be formed, particularly during the decomposition of phenalenyl radicals, are biphenalenylidenes .[3]
Q2: My phenalenyl-based product is unstable. What are the key strategies for stabilization?
Stabilization of phenalenyl radicals is crucial for their isolation and application. Key strategies include:
-
Steric Hindrance: Introducing bulky substituents can prevent the close approach of two radical species, thereby inhibiting dimerization.[4]
-
Electronic Stabilization: Attaching substituents that can delocalize the radical further enhances stability. Theoretical studies suggest that π-conjugated groups (e.g., -CN) and lone-pair groups with low electronegativity (e.g., -NH2) at the α-position are particularly effective.[5][6]
-
Protection-Oxidation-Protection (POP) Strategy: This iterative strategy allows for the synthesis of multi-substituted, stable phenalenyl radicals with significantly increased half-lives.[6][7][8][9]
Q3: What are the common side reactions in this compound synthesis and how can they be minimized?
Common side reactions include:
-
Dimerization: Phenalenyl radicals have a strong tendency to dimerize, forming either σ-dimers or π-dimers.[3][4][10] This can be minimized by using sterically bulky starting materials or by keeping the concentration of the radical intermediate low.
-
Oxidation: The reactive intermediates can be susceptible to oxidation, especially when exposed to air.[9] Performing reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Formation of Isomers: In functionalization reactions, the formation of multiple isomers can be a challenge.[7] Careful selection of directing groups and optimization of reaction conditions (temperature, solvent, catalyst) can improve regioselectivity.
Troubleshooting Guides
Issue 1: Low Yield of the Desired this compound Derivative
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature if starting material persists.[11] |
| Degradation of starting material or product | Harsh reaction conditions (e.g., strong acids, high temperatures) can lead to decomposition. Optimize the concentration of reagents and the reaction temperature.[11] For oxidation steps, use milder oxidizing agents and maintain low temperatures.[7] |
| Formation of side products (e.g., dimers, oxidized species) | Analyze the crude reaction mixture to identify major byproducts. To minimize dimerization, consider using starting materials with bulky substituents.[4][12] To prevent oxidation, ensure all solvents are degassed and the reaction is performed under a strict inert atmosphere.[9] |
| Inefficient purification | This compound derivatives can be challenging to purify due to poor solubility or co-elution with impurities. Experiment with different solvent systems for column chromatography or consider recrystallization from a suitable solvent.[11][13] |
Troubleshooting Logic for Low Reaction Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Issue 2: Observation of Unwanted Dimerization
| Potential Cause | Recommended Solution |
| High concentration of phenalenyl radical intermediate | Run the reaction at a lower concentration to disfavor bimolecular dimerization. |
| Lack of steric hindrance around the radical center | Synthesize precursors with bulky substituents at the α- or β-positions to sterically shield the radical and prevent dimerization.[4] |
| Thermodynamically favorable dimerization | Some phenalenyl radicals readily form σ- or π-dimers.[3][10] The equilibrium can sometimes be shifted towards the monomer by increasing the temperature, though this may lead to other decomposition pathways. |
Caption: A simplified workflow for the Protection-Oxidation-Protection (POP) strategy.
Protocol 2: Trapping of Reactive Phenalenyl Intermediates
This protocol describes a general method for trapping highly reactive, non-isolable intermediates like phenalenyl radicals for characterization. [2][14][15] Materials:
-
Reaction generating the phenalenyl intermediate
-
Trapping agent (e.g., a reactive alkene or diene for cycloaddition, or a radical trap like TEMPO)
-
Anhydrous solvents
-
Inert atmosphere setup
Procedure:
-
Reaction Setup:
-
Set up the reaction for the synthesis of the this compound derivative under an inert atmosphere.
-
In a separate flask, prepare a solution of the trapping agent in an anhydrous solvent.
-
-
In-situ Trapping:
-
Once the reaction to generate the phenalenyl intermediate has been initiated, add the solution of the trapping agent to the reaction mixture.
-
The addition can be done at the beginning of the reaction or at the point where the concentration of the intermediate is expected to be highest.
-
Allow the reaction to proceed for a set amount of time.
-
-
Workup and Analysis:
-
Quench the reaction and perform a standard aqueous workup.
-
Purify the crude product mixture using column chromatography to isolate the trapped adduct.
-
Characterize the isolated adduct using spectroscopic methods (NMR, MS, etc.) to confirm the structure of the trapped intermediate.
-
References
- 1. researchgate.net [researchgate.net]
- 2. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the dimerizations of phenalenyl radicals by ab initio calculations and spectroscopy: sigma-bond formation versus resonance pi-stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steric modulations in the reversible dimerizations of phenalenyl radicals via unusually weak carbon-centered pi- and sigma-bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Constructing stable phenalenyl-based neutral radicals: a theoretical study - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Phenalenyl Chemistry Revisited: Stable and Bioactive Multisubstituted Phenalenyl Radicals Synthesized via a Protection-Oxidation-Protection Strategy. | Semantic Scholar [semanticscholar.org]
- 9. Phenalenyl Chemistry Revisited: Stable and Bioactive Multisubstituted Phenalenyl Radicals Synthesized via a Protection-Oxidation-Protection Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral Peropyrene by Selective Dimerization of Phenalenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Determination of Mechanism Chemi [employees.csbsju.edu]
Technical Support Center: Spectroscopic Analysis of Phenalene and Derivatives
Welcome to the technical support center for the spectroscopic analysis of phenalene and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
General Troubleshooting and FAQs
This section addresses common issues related to the synthesis, purification, and stability of this compound compounds that can impact spectroscopic analysis.
Question: I am experiencing low yields during the synthesis of 1H-phenalene-1,3(2H)-dione. What can I do?
Answer: Low yields, particularly in the oxidation of this compound, are a known issue. Traditional methods using oxidizing agents like potassium permanganate (B83412) can be inefficient and require significant purification efforts[1]. To optimize your synthesis, consider the following:
-
Reaction Conditions: Ensure that a stable reflux and the appropriate acidic medium are maintained throughout the reaction[1].
-
Oxidizing Agent: The choice and amount of the oxidizing agent are critical. You may need to explore alternative agents or adjust the stoichiometry to improve yields for your specific derivative[1].
Question: What are the most effective methods for purifying this compound derivatives?
Answer: The purity of your compound is crucial for accurate spectroscopic analysis. Effective purification can be achieved through several methods:
-
Column Chromatography: This is a widely used and effective technique. Solvent systems such as dichloromethane (B109758)/petroleum ether or hexane/ethyl acetate (B1210297) have proven successful for various derivatives. It is recommended to first use Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation[1].
-
Recrystallization: For solid compounds, recrystallization can be an excellent purification step. The ideal solvent is one in which your compound is soluble at high temperatures but has low solubility at room temperature[1].
-
Washing: Initial washing of the crude product can remove significant impurities. For example, using a sodium bicarbonate (NaHCO3) solution can help eliminate acidic byproducts before proceeding with chromatography[1].
Question: My this compound derivative appears to be degrading during workup or storage. How can I improve its stability?
Answer: Certain this compound derivatives can be sensitive to environmental factors, leading to degradation. To enhance stability:
-
Light Sensitivity: Protect your compound from light by storing it in amber-colored vials or by wrapping the container with aluminum foil[1].
-
Oxidation: If your derivative is prone to oxidation, store it under an inert atmosphere, such as argon, at low temperatures. Storage at -22 °C has been reported for sensitive thiol derivatives[1][2].
-
pH Stability: Be cautious of the pH during aqueous workup procedures, as extreme pH levels can catalyze degradation or unwanted side reactions[1].
UV-Vis Spectroscopy
Question: My UV-Vis spectrum shows unexpected peaks or a shifting baseline. What are the common causes?
Answer: Inaccurate UV-Vis spectra can arise from several sources.
-
Solvent Issues: The choice of solvent is critical. Some solvents, like ethanol, absorb strongly in the UV range (below 210 nm), which can obscure the signal from your compound. Always use a blank containing the pure solvent to calibrate the spectrophotometer[3].
-
Stray Light: This refers to any light that reaches the detector that is outside the selected wavelength. It can be caused by damaged cuvettes, compromised seals in the spectrometer, or imperfections in the instrument's optical components. This can lead to inaccurate absorbance readings, especially at high concentrations[4].
-
Baseline Drift: A drifting baseline can be caused by sample instability, issues with the instrument's detector, or temperature fluctuations[5].
-
Contaminants: Impurities in your sample or solvent can produce their own absorption bands, leading to a complex and misleading spectrum[5]. Ensure your sample is pure and you are using spectroscopic grade solvents.
Expected UV-Vis Absorption Data
The extended π-conjugation in the this compound system leads to characteristic electronic transitions.[6] Phenalenone derivatives typically exhibit two main absorption bands: a high-energy π → π* transition around 240-260 nm and a lower-energy n → π* transition between 330-430 nm.[7][8]
| Compound Class | λ_max (nm) Range | Transition Type | Reference |
| Phenalenones | 240-260 | π → π | [7][8] |
| 330-430 | n → π | [7][8] | |
| Fluorophenanthrenes | 256-405 | π → π* | [9] |
Experimental Protocol: UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficient (ε).[7]
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer with a matched pair of quartz cuvettes (1 cm path length)[9].
-
Sample Preparation:
-
Prepare a stock solution of your compound in a suitable spectroscopic grade solvent (e.g., DMSO, CHCl₃, cyclohexane)[7][9].
-
Create a series of dilutions from the stock solution. The final concentrations should yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0)[9].
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_abs).
-
Calculate the molar extinction coefficient (ε) for each peak using the Beer-Lambert law (A = εcl), where A is absorbance, c is the concentration in mol/L, and l is the cuvette path length in cm[7].
-
Fluorescence Spectroscopy
Question: Why is the fluorescence quantum yield of my sample unexpectedly low?
Answer: A low fluorescence quantum yield (Φ_F) can be an intrinsic property of the molecule or the result of experimental issues.
-
Molecular Structure: Unsubstituted phenalenone has an exceptionally low fluorescence quantum yield (typically < 1%) because its de-excitation is dominated by highly efficient intersystem crossing (ISC) to the triplet state[8].
-
Inner Filter Effects: If the sample solution is too concentrated (Absorbance > 0.1), the excitation light may be absorbed before it reaches the center of the cuvette, and emitted light may be reabsorbed by other molecules. This significantly reduces the detected fluorescence intensity[7].
-
Quenching: The presence of impurities or dissolved oxygen in the solvent can quench fluorescence, reducing the quantum yield.
-
Solvent Effects: The polarity and viscosity of the solvent can influence the excited state lifetime and non-radiative decay pathways, affecting fluorescence intensity.
Experimental Protocol: Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima (λ_em) and the fluorescence quantum yield (Φ_F).[7]
-
Sample Preparation:
-
Prepare a dilute solution of your sample in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be less than 0.1 to minimize inner filter effects[7].
-
Prepare a solution of a known fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength[7].
-
-
Data Acquisition:
-
Place the sample cuvette in a fluorometer.
-
Excite the sample at its primary absorption maximum (λ_abs)[7].
-
Scan the emission spectrum over a wavelength range that starts approximately 10-20 nm above the excitation wavelength[7].
-
Repeat the measurement for the fluorescence standard, using the exact same excitation wavelength and instrument settings[7].
-
-
Quantum Yield Calculation:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Use the following equation to determine the quantum yield of your sample[7]: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent[7].
-
-
NMR Spectroscopy
Question: The ¹H NMR spectrum of my 1H-phenalene-1,3(2H)-dione derivative is very complex. What should I look for?
Answer: The complexity can arise from overlapping signals and the presence of tautomers. In deuterated chloroform (B151607) (CDCl₃), the diketo form is typically the major tautomer[11]. Key signals to identify include:
-
Aromatic Protons: A series of multiplets in the range of δ 7.5 - 8.5 ppm are characteristic of the this compound aromatic core[6].
-
Methylene Protons: A singlet corresponding to the CH₂ group at position 2 is expected around δ 3.6 ppm for the diketo form[6][11].
-
Keto-Enol Tautomerism: The presence of the enol form can introduce additional signals, including a broad signal for the enolic -OH proton. The equilibrium between these forms is influenced by the solvent[6][11].
Question: My NMR spectrum has broad peaks or contains persistent solvent impurities. How can I resolve this?
Answer:
-
Broad Peaks: Peak broadening can be caused by poor instrument shimming, low sample solubility, or a sample that is too concentrated[12]. If adjusting these factors doesn't help, the issue may be with the instrument itself[12].
-
Overlapping Peaks: If crucial peaks are overlapping, try running the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆). Different solvents can induce changes in chemical shifts that may resolve the overlap[12].
-
Water Peak: NMR solvents can absorb moisture. If a large water peak is present, you can add a drop of D₂O to your sample, shake it, and re-acquire the spectrum. This will cause exchangeable protons (like -OH or -NH) to be replaced with deuterium, making their peaks disappear[12].
-
Residual Solvent: Solvents like ethyl acetate can be difficult to remove completely. Adding dichloromethane to your sample and re-evaporating on a rotary evaporator (repeated 1-2 times) can help displace the stubborn solvent[12].
Expected NMR Spectroscopic Data
The following tables summarize the expected chemical shifts for the diketo tautomer of 1H-phenalene-1,3(2H)-dione, based on analysis of its derivatives and spectroscopic principles.[6][11]
Table 1: Expected ¹H NMR Data for 1H-Phenalene-1,3(2H)-dione (Keto Form) [6][11]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.5 - 8.5 | Multiplet |
| Methylene CH₂ | ~3.6 | Singlet |
Table 2: Expected ¹³C NMR Data for 1H-Phenalene-1,3(2H)-dione (Keto Form) [6][11]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl C=O | 190 - 205 |
| Aromatic C | 125 - 145 |
| Methylene CH₂ | ~45 |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-quality ¹H and ¹³C NMR spectra for structural elucidation.[11]
-
Sample Preparation:
-
Accurately weigh the sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[11].
-
Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing an internal standard like tetramethylsilane (B1202638) (TMS)[11].
-
Transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool[11].
-
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher)[10][11].
-
¹H NMR Data Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-2 seconds[11].
-
-
¹³C NMR Data Acquisition:
Mass Spectrometry
Question: I am having trouble identifying the molecular ion peak (M+) in the mass spectrum of my this compound derivative. What could be the issue?
Answer: The absence or low intensity of a molecular ion peak is a common issue in electron impact (EI) mass spectrometry, often due to the instability of the molecular ion.
-
Extensive Fragmentation: The molecular ion may be highly unstable and fragment immediately in the ion source. Look for fragment ions that correspond to logical losses from the expected parent structure (e.g., loss of substituents, CO, etc.)[1][13].
-
Adduct Formation: The highest mass peak you observe might not be the molecular ion but an adduct (e.g., [M+H]⁺, [M+Na]⁺). Check if the mass difference corresponds to common adducts[1].
-
Impurity: The most prominent peak could belong to a persistent impurity in your sample. Re-evaluating your purification methods may be necessary[1].
Visual Guides and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 4. ossila.com [ossila.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Optimizing Reaction Conditions for Phenalene Polymerization: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of novel conjugated polymers, the polymerization of phenalene to poly(perinaphthalene) presents both significant opportunities and considerable challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction conditions for this promising but often problematic polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for polymerizing this compound?
A1: The most prevalent method for the polymerization of this compound is oxidative cationic polymerization. This typically involves the use of a Lewis acid catalyst, such as ferric chloride (FeCl₃), in a suitable solvent. The reaction proceeds through the formation of a cation radical on the this compound monomer, which then propagates to form the poly(perinaphthalene) chain.
Q2: Why is my poly(perinaphthalene) product insoluble in common organic solvents?
A2: The insolubility of poly(perinaphthalene) is a well-documented challenge and stems from the highly rigid and planar structure of the polymer backbone. This rigidity promotes strong intermolecular π-π stacking, leading to aggregation and precipitation from solution. Modifying the monomer with solubilizing side groups prior to polymerization is a common strategy to mitigate this issue.
Q3: What are the key reaction parameters to control during this compound polymerization?
A3: Several parameters critically influence the outcome of this compound polymerization. These include the choice and concentration of the Lewis acid catalyst, the monomer-to-catalyst ratio, reaction temperature, solvent polarity, and reaction time. Careful optimization of these parameters is essential to control the molecular weight, yield, and solubility of the resulting polymer.
Q4: How can I characterize the molecular weight of my poly(perinaphthalene) sample if it is insoluble?
A4: Characterizing the molecular weight of insoluble polymers is challenging. While techniques like gel permeation chromatography (GPC) are not feasible for insoluble samples, solid-state NMR spectroscopy can provide qualitative information about the polymer structure and degree of polymerization. For soluble derivatives, GPC remains the standard method.[1]
Troubleshooting Guides
Issue 1: Low or No Polymer Yield
Low or non-existent polymer yield is a frequent problem in this compound polymerization. The following table outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., FeCl₃) is anhydrous and of high purity. Consider activating the catalyst by drying under vacuum prior to use. |
| Inappropriate Solvent | The choice of solvent is critical. For oxidative cationic polymerization with FeCl₃, solvents like nitrobenzene (B124822) or chloroform (B151607) have been used for similar polycyclic aromatic hydrocarbons.[2] The solvent should be dry and inert to the reaction conditions. |
| Low Reaction Temperature | While lower temperatures can sometimes improve control over polymerization, they may also lead to a significant decrease in the reaction rate. Gradually increase the reaction temperature to find an optimal balance between yield and control. |
| Incorrect Monomer-to-Catalyst Ratio | The stoichiometry between the this compound monomer and the Lewis acid catalyst is crucial. A high catalyst loading can sometimes lead to side reactions and degradation, while too low a concentration may result in inefficient initiation. Systematically vary the ratio to find the optimal concentration. |
| Presence of Impurities | Water and other nucleophilic impurities can terminate the cationic polymerization.[3] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Poorly Controlled Molecular Weight and High Polydispersity
Achieving a well-defined molecular weight and a narrow polydispersity index (PDI) is essential for many applications.
| Possible Cause | Recommended Solution |
| Chain Transfer Reactions | Chain transfer to monomer or solvent can lead to premature termination of growing polymer chains. Running the polymerization at lower temperatures can often suppress these side reactions. |
| Multiple Active Species | Inhomogeneous catalyst distribution or the presence of impurities can lead to the formation of multiple types of active species with different reactivities, resulting in a broad molecular weight distribution. Ensure the catalyst is well-dissolved or dispersed in the reaction medium. |
| Slow Initiation Compared to Propagation | If the initiation of new polymer chains is slow compared to the rate of propagation, it can lead to a broad PDI. The choice of a more efficient initiating system or a co-initiator might be necessary. |
Issue 3: Insoluble Polymer Product
As mentioned, insolubility is a major hurdle. Here are some strategies to address this issue.
| Possible Cause | Recommended Solution |
| Rigid Polymer Backbone | The inherent rigidity of the poly(perinaphthalene) chain is the primary cause of insolubility.[4] |
| Monomer Functionalization: Introduce flexible or bulky side chains onto the this compound monomer before polymerization. This can disrupt π-π stacking and enhance solubility. | |
| Copolymerization: Copolymerize this compound with a more soluble comonomer to break up the rigid conjugated segments. | |
| High Molecular Weight | Very high molecular weight polymers are often less soluble. Adjusting reaction conditions to target a lower molecular weight might improve solubility. This can sometimes be achieved by increasing the initiator concentration or adding a chain transfer agent. |
| Cross-linking | Side reactions can lead to cross-linking, resulting in an insoluble network. This can be mitigated by using milder reaction conditions (e.g., lower temperature, shorter reaction time). |
Experimental Protocols
While a definitive, universally optimized protocol for this compound polymerization remains elusive in publicly available literature, the following general procedure for the oxidative cationic polymerization of a polycyclic aromatic hydrocarbon (PAH) using FeCl₃ can serve as a starting point.
Protocol: Oxidative Cationic Polymerization of this compound
Materials:
-
This compound monomer (purified)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous solvent (e.g., nitrobenzene or chloroform)
-
Methanol (for precipitation)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other dry glassware
Procedure:
-
Monomer Preparation: Ensure the this compound monomer is purified, for example by sublimation or recrystallization, to remove any inhibitors or impurities.
-
Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Catalyst Solution: In the Schlenk flask, dissolve anhydrous FeCl₃ in the chosen anhydrous solvent with vigorous stirring. The concentration will need to be optimized, but a starting point could be a 2:1 molar ratio of FeCl₃ to this compound, based on protocols for similar PAHs.[2]
-
Monomer Addition: Dissolve the purified this compound monomer in the anhydrous solvent in a separate flask under an inert atmosphere. Slowly add the monomer solution to the stirring catalyst solution at the desired reaction temperature.
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 24 hours) at a constant temperature (e.g., 150°C for nitrobenzene solvent, as used for other PAHs).[2] Monitor the reaction progress if possible, for example, by observing the formation of a precipitate.
-
Precipitation and Washing: After the reaction is complete, pour the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the polymer.
-
Purification: Collect the polymer by filtration. To remove residual catalyst and low molecular weight oligomers, extensive washing is necessary. A Soxhlet extraction with a suitable solvent (one that can dissolve the oligomers but not the main polymer) can be an effective purification method.[5]
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A generalized experimental workflow for the oxidative cationic polymerization of this compound.
Caption: A logical troubleshooting workflow for common issues in this compound polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. Cyclodehydrogenation of Poly(perylene) to Poly(quaterrylene): Toward Poly(peri-naphthalene) | Semantic Scholar [semanticscholar.org]
- 5. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
Technical Support Center: Enhancing Thermal Stability of Phenalenyl Radicals
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for increasing the thermal stability of phenalenyl radicals. The information is presented in a question-and-answer format to directly address common challenges and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the thermal instability of the parent phenalenyl radical?
The parent phenalenyl radical, while resonance-stabilized, is prone to decomposition, primarily through dimerization. The high spin density at the α-positions of the phenalenyl core makes these sites highly reactive, leading to the formation of σ-dimers, which can then undergo further reactions, compromising the radical's integrity at elevated temperatures.
Q2: What are the main strategies to improve the thermal stability of phenalenyl radicals?
There are three primary strategies to enhance the thermal stability of phenalenyl radicals:
-
Steric Shielding: Introducing bulky substituents at the α-positions physically hinders the close approach of two radical molecules, thereby preventing dimerization.
-
Electronic Stabilization: Modifying the electronic structure of the phenalenyl core can delocalize the spin density, making the radical less reactive. This can be achieved by:
-
Incorporating Heteroatoms: Replacing carbon atoms in the phenalenyl framework with heteroatoms like nitrogen, oxygen, or sulfur.
-
Substituting with Electron-Donating or -Withdrawing Groups: Attaching functional groups that alter the electron density distribution within the molecule.
-
-
Extended π-Conjugation: Fusing additional aromatic rings to the phenalenyl core to further delocalize the unpaired electron over a larger system.
Q3: Which substituent positions are most effective for enhancing stability?
Theoretical and experimental studies indicate that substituents at the α-positions (carbons 1, 3, 4, 6, 7, and 9) are most effective in improving stability.[1][2][3] This is because these positions have the highest spin density, and therefore, are the most reactive sites for dimerization.
Q4: Are there any computational studies that can predict the stability of new phenalenyl radical designs?
Yes, computational studies, often employing density functional theory (DFT), are valuable tools for predicting the thermodynamic stability of novel phenalenyl radicals. These studies can calculate metrics like bond dissociation energies and radical stabilization energies. For instance, theoretical investigations suggest that π-conjugated groups (e.g., -CN) and lone-pair-containing groups with low electronegativity (e.g., -NH2) at the α-positions can significantly enhance stability.[1]
Troubleshooting Guides
Problem: My synthesized phenalenyl radical derivative shows low thermal stability and decomposes upon heating.
-
Possible Cause: Insufficient steric hindrance around the radical center.
-
Troubleshooting Steps:
-
Increase Steric Bulk: Consider synthesizing derivatives with bulkier substituents at the α-positions. For example, replacing methyl groups with tert-butyl or triisopropylsilyl groups can significantly enhance thermal stability.
-
Increase the Number of Substituents: Multi-substitution at the α-positions is more effective than mono-substitution in preventing dimerization. A "protection-oxidation-protection" (POP) strategy can be employed to introduce multiple bulky groups.[2][4][5]
-
-
Possible Cause: The electronic nature of the substituents is not optimal for radical stabilization.
-
Troubleshooting Steps:
-
Introduce Electron-Donating or -Withdrawing Groups: Experiment with substituents that can delocalize the spin density. As predicted by computational studies, π-conjugated groups like cyano (-CN) or groups with lone pairs like amino (-NH2) can be effective.[1]
-
Incorporate Heteroatoms: Consider synthesizing analogues where one or more carbon atoms in the phenalenyl core are replaced by nitrogen, oxygen, or sulfur. This can significantly alter the spin density distribution and enhance stability.
-
Problem: I am having difficulty synthesizing multi-substituted phenalenyl radicals.
-
Possible Cause: Steric hindrance from existing substituents is preventing further reaction.
-
Troubleshooting Steps:
-
Employ a Stepwise Strategy: The Protection-Oxidation-Protection (POP) strategy is designed to overcome this issue by sequentially introducing substituents.[2][4][5] This involves protecting certain positions, carrying out a substitution reaction at an unprotected site, deprotecting, and then repeating the process.
-
Quantitative Data on Thermal Stability
The following table summarizes the thermal stability of selected phenalenyl radicals, highlighting the impact of different substitution strategies.
| Radical Derivative | Substitution Strategy | Decomposition Temperature (Td) | Half-life (in solution) | Reference(s) |
| Tris(triisopropylsilylethyl)-substituted PR (PR1) | Steric Shielding | Up to 300 °C | Up to 46 days | [2][4][5] |
| Hexas(phenyl)-substituted PR (PR2) | Steric Shielding | Up to 300 °C | Up to 46 days | [2][4][5] |
| 2,5,8-tri-tert-butyl-1,3-diazaphenalenyl | Steric Shielding & Electronic (Heteroatom) | Persistent (Qualitative) | Not Reported | |
| Naphthoxanthenyl | Electronic (Heteroatom) & Extended π-Conjugation | Stable (Qualitative) | Not Reported | [6] |
| α-cyano substituted phenalenyl | Electronic (Electron-Withdrawing Group) | Predicted High Stability | Not Reported | [1] |
| α-amino substituted phenalenyl | Electronic (Electron-Donating Group) | Predicted High Stability | Not Reported | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Thermally Stable, Sterically Shielded Phenalenyl Radical via Protection-Oxidation-Protection (POP) Strategy
This protocol is a generalized summary based on the synthesis of highly stable, multi-substituted phenalenyl radicals.[2][4][5]
Objective: To synthesize a tris-substituted phenalenyl radical with bulky groups at the α-positions to enhance thermal stability.
Materials:
-
Phenalenone
-
Bulky alkylating or arylating agent (e.g., triisopropylsilylethyl magnesium bromide)
-
Protecting group (e.g., methoxymethyl chloride)
-
Deprotecting agent (e.g., acid)
-
Oxidizing agent (e.g., DDQ)
-
Reducing agent (e.g., zinc dust)
-
Anhydrous solvents (THF, DCM, etc.)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Step 1: First Substitution: React phenalenone with a Grignard reagent containing a bulky group (e.g., triisopropylsilylethyl magnesium bromide) in anhydrous THF under an inert atmosphere. This will introduce the first bulky substituent.
-
Step 2: Protection: Protect the remaining reactive positions on the phenalenyl core using a suitable protecting group.
-
Step 3: Oxidation: Oxidize the protected intermediate to regenerate a reactive site for the next substitution.
-
Step 4: Second Substitution: Introduce the second bulky substituent via another Grignard reaction.
-
Step 5: Repeat POP Cycle: Repeat the protection, oxidation, and substitution steps to introduce the desired number of bulky groups.
-
Step 6: Deprotection: Remove all protecting groups.
-
Step 7: Final Reduction: Reduce the resulting phenalenyl cation with a reducing agent like zinc dust to generate the final, stable phenalenyl radical.
-
Purification: Purify the final product by column chromatography or recrystallization under an inert atmosphere.
Protocol 2: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) of a synthesized phenalenyl radical.
Instrument: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the phenalenyl radical sample (typically 1-5 mg) into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) versus temperature.
-
The decomposition temperature (Td) is typically reported as the onset temperature of the major weight loss step or the temperature at which 5% weight loss occurs.
-
Visualizations
Caption: Key strategies to mitigate phenalenyl radical instability.
Caption: Workflow for stable phenalenyl radical development.
References
- 1. Constructing stable phenalenyl-based neutral radicals: a theoretical study - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Constructing stable phenalenyl-based neutral radicals: a theoretical study - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 4. Phenalenyl Chemistry Revisited: Stable and Bioactive Multisubstituted Phenalenyl Radicals Synthesized via a Protection-Oxidation-Protection Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenalenyl Chemistry Revisited: Stable and Bioactive Multisubstituted Phenalenyl Radicals Synthesized via a Protection-Oxidation-Protection Strategy. | Semantic Scholar [semanticscholar.org]
- 6. chem.gla.ac.uk [chem.gla.ac.uk]
Technical Support Center: Overcoming Synthetic Bottlenecks in Phenalenyl Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenalenyl chemistry. The content is structured to directly address specific issues encountered during synthesis and purification, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges in phenalenyl chemistry?
A1: The main hurdles in phenalenyl chemistry revolve around two key areas: synthetic difficulties and the inherent instability of the phenalenyl radical.[1][2][3] Synthetic challenges often arise during the construction of the core phenalenone structure, a common precursor to phenalenyl radicals. Stability issues are primarily due to the high reactivity of the phenalenyl radical, which readily undergoes dimerization to form π-dimers or σ-dimers.[1][2][4]
Q2: My phenalenyl radical synthesis results in a complex mixture of products. How can I improve the reaction's selectivity?
A2: Poor selectivity is often a consequence of the high reactivity of the phenalenyl radical intermediate. To enhance selectivity, consider the following strategies:
-
Steric Hindrance: Introduce bulky substituents at the α- or β-positions of the phenalenyl core.[4] This sterically shields the radical center, disfavoring dimerization and other unwanted side reactions. For example, the synthesis of 2,5,8-tri-tert-butylphenalenyl radical results in a stable, isolable product.[5]
-
Protection-Oxidation-Protection (POP) Strategy: This iterative approach allows for the synthesis of stabilized, multi-substituted phenalenyl radicals with high precision.[2][3]
-
Reaction Conditions: Carefully control reaction parameters such as temperature, concentration, and reaction time. High concentrations can favor intermolecular reactions like dimerization.
Q3: How can I visually identify phenalenyl radicals and their dimers on a TLC plate?
A3: Phenalenyl radicals are often colored, appearing as yellow-green spots on a TLC plate.[6] Their dimers are typically colorless. Visualization can be achieved under UV light (254 nm), where the conjugated systems of both the radical and the dimer will be active.[7] However, the most definitive method for monitoring the presence of the radical is Electron Spin Resonance (ESR) spectroscopy, which will show a characteristic signal for the unpaired electron.[4][6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of phenalenyl derivatives.
Low Yield in Phenalenone Synthesis via Friedel-Crafts Acylation
The Friedel-Crafts acylation of naphthalene (B1677914) derivatives is a common method for constructing the phenalenone core. Low yields are a frequent issue.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Deactivated aromatic ring.[8] 2. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. 3. Insufficient reaction temperature. | 1. Ensure the naphthalene starting material does not have strongly deactivating groups. 2. Use freshly opened or purified Lewis acid and ensure anhydrous reaction conditions. 3. Optimize the reaction temperature; some reactions may require heating. |
| Formation of multiple isomers (e.g., 1- and 2-acylnaphthalene) | 1. Reaction conditions favoring a mixture of kinetic and thermodynamic products.[9][10] 2. Steric and electronic effects of substituents on the naphthalene ring. | 1. The choice of solvent can influence the isomer ratio. Non-polar solvents like CS₂ or C₂H₄Cl₂ often favor the α-isomer (kinetic product), while polar solvents like nitrobenzene (B124822) can lead to the β-isomer (thermodynamic product).[9] 2. Carefully consider the directing effects of existing substituents on the naphthalene core. |
| Formation of polyacylated byproducts | The initial acylation product is still reactive enough to undergo a second acylation. | While less common than in Friedel-Crafts alkylation, it can occur. Using a stoichiometric amount of the Lewis acid catalyst is crucial, as the product ketone forms a complex with the catalyst, deactivating it towards further acylation.[8] |
Managing Dimerization of Phenalenyl Radicals
Dimerization is the primary decomposition pathway for phenalenyl radicals.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant dimer formation during the reaction | 1. High concentration of the phenalenyl radical intermediate.[11] 2. Lack of steric protection around the radical center.[4] | 1. Perform the reaction under high dilution conditions to disfavor bimolecular dimerization. 2. Design synthetic targets with bulky substituents (e.g., tert-butyl groups) at positions flanking the radical lobes (α-positions).[4][5] |
| Dimer formation during workup and purification | 1. Exposure to air and light can promote radical reactions. 2. Concentration of the solution during solvent removal.[6] | 1. Conduct the workup and purification under an inert atmosphere (e.g., argon or nitrogen) and protect the reaction flask from light. 2. Avoid concentrating the solution to dryness. If possible, proceed to the next step with a dilute solution of the radical. 3. Keep the temperature low during workup and purification. |
Purification Challenges
Purifying phenalenyl derivatives can be complicated by their reactivity and the presence of closely related impurities.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or poor separation during column chromatography | 1. The compound is too polar for the chosen solvent system. 2. The compound is degrading on the silica (B1680970) gel.[12] 3. Co-elution of impurities. | 1. Gradually increase the polarity of the eluent. A common solvent system for phenalenone derivatives is a mixture of petroleum ether and dichloromethane (B109758) or ethyl acetate.[12][13] 2. Use deactivated silica gel (e.g., treated with triethylamine) or switch to a different stationary phase like alumina.[12] 3. Employ a shallow gradient elution to improve the separation of compounds with similar polarities. |
| Difficulty in removing starting materials or byproducts | The impurities have similar polarity to the desired product. | 1. Optimize the column chromatography conditions as described above. 2. Consider recrystallization as an alternative or final purification step.[14] |
Experimental Protocols
Protocol 1: Synthesis of a Phenalenone Core via Friedel-Crafts Acylation
This protocol describes the synthesis of a phenalenone derivative from naphthalene and cinnamoyl chloride.
Materials:
-
Naphthalene
-
Cinnamoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Standard laboratory glassware for organic synthesis under anhydrous conditions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of cinnamoyl chloride (1.0 equivalent) in anhydrous DCM via the dropping funnel.
-
After the addition is complete, add a solution of naphthalene (1.0 equivalent) in anhydrous DCM dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.
Protocol 2: Purification of Phenalenone Derivatives by Column Chromatography
This protocol provides a general procedure for the purification of phenalenone derivatives.
Materials:
-
Crude phenalenone derivative
-
Silica gel (230-400 mesh)
-
Solvents for elution (e.g., petroleum ether, dichloromethane, ethyl acetate)
-
Glass chromatography column
-
TLC plates and visualization equipment (UV lamp)
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for column chromatography by running TLC plates of the crude mixture in various solvent combinations. An ideal system will show good separation of the desired product from impurities, with an Rf value of approximately 0.2-0.3 for the product.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Begin elution with the least polar solvent system determined from the TLC analysis. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): If the compounds are not eluting, gradually increase the polarity of the mobile phase by adding a more polar solvent.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenalenyl Chemistry Revisited: Stable and Bioactive Multisubstituted Phenalenyl Radicals Synthesized via a Protection-Oxidation-Protection Strategy. | Semantic Scholar [semanticscholar.org]
- 4. Steric modulations in the reversible dimerizations of phenalenyl radicals via unusually weak carbon-centered pi- and sigma-bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Stability of Phenalene Isomers
Phenalene is a polycyclic aromatic hydrocarbon notable for its unique electronic properties and the stability of its associated radical, cation, and anion. The neutral this compound molecule (C₁₃H₁₀) can exist in several isomeric forms, the relative stabilities of which are dictated by their electronic structure, spin state, and the extent of their delocalized π-systems. This guide provides a comparative analysis of the stability of the four principal isomers of this compound, supported by computational data.
Introduction to this compound Isomers
The four primary isomers of this compound are distinguished by the position of the saturated CH₂ group: 1H-phenalene, 2H-phenalene, 3aH-phenalene, and 9bH-phenalene. Of these, only 1H-phenalene has been experimentally synthesized.[1] The stability of these isomers has been a subject of significant interest, investigated primarily through quantum chemical computations, as their inherent reactivity, particularly for the less stable forms, makes experimental characterization challenging.
The disruption of the extended aromaticity by the sp³-hybridized carbon is a key factor governing the stability of these isomers. This contrasts with the highly stable phenalenyl radical, cation, and anion, which all possess a fully delocalized aromatic system.
Relative Stability: A Quantitative Comparison
The relative stabilities of the this compound isomers have been determined through extensive computational studies. The most frequently cited work utilizes Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory and Hartree-Fock calculations to determine the structures and relative energies of the isomers in both their singlet and triplet states.[1]
The key findings from these computational analyses indicate a distinct hierarchy of stability, which is summarized in the table below. The ground state of 1H-phenalene is a singlet, and it is unequivocally the most stable isomer, serving as the reference for relative energy comparisons. Interestingly, for the 2H- and 3aH-isomers, the triplet state is predicted to be the ground state, i.e., more stable than the corresponding singlet state.[1]
| Isomer | Ground State Spin Multiplicity | Relative Energy (kcal/mol) | Stability Ranking | Planarity |
| 1H-phenalene | Singlet | 0.00 (Reference) | Most Stable | Planar |
| 2H-phenalene | Triplet | > 0 | 2nd Most Stable | Planar |
| 3aH-phenalene | Triplet | > Energy of 2H-phenalene | 3rd Most Stable | Non-planar |
| 9bH-phenalene | Singlet | > Energy of 3aH-phenalene | Least Stable | Non-planar |
| Table 1: Comparison of the calculated ground state properties and relative stabilities of this compound isomers based on computational studies.[1] |
Experimental and Computational Protocols
As only 1H-phenalene has been synthesized, the direct experimental measurement of the relative energies of all isomers is not feasible. Stability is therefore inferred from computational chemistry, which serves as the primary "experimental" tool in this context.
Computational Methodology: DFT and Hartree-Fock
The foundational studies on this compound isomer stability employed a combination of Density Functional Theory (DFT) and Hartree-Fock (HF) methods.[1]
-
Model System Construction : The initial geometries of the four isomers (1H-, 2H-, 3aH-, and 9bH-phenalene) were constructed.
-
Level of Theory : Calculations were performed at the Hartree-Fock 6-31G(d) and the DFT B3LYP/6-31G(d) levels of theory. The B3LYP functional is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation functionals. The 6-31G(d) basis set is a Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms.
-
Geometry Optimization : The molecular geometry of each isomer was optimized for both the lowest energy singlet and triplet electronic states to find the minimum energy conformations.
-
Frequency Analysis : Vibrational frequency calculations were performed on the optimized geometries to confirm that they correspond to true energy minima on the potential energy surface (indicated by the absence of imaginary frequencies).
-
Energy Calculation : The total electronic energy, including zero-point vibrational energy corrections, was calculated for each optimized structure. The relative energy of each isomer was then determined by taking the difference between its total energy and that of the most stable isomer (singlet 1H-phenalene).
This computational protocol provides a robust and widely accepted framework for assessing the relative stabilities of organic isomers.
Visualization of Stability Relationships
The energetic relationship and the ground state spin multiplicities of the this compound isomers can be visualized as a logical hierarchy. The following diagram illustrates this relationship, showing the progression from the most to the least stable isomer.
Caption: Energy hierarchy of this compound isomers.
Conclusion
The stability of this compound isomers is critically dependent on their structure and electronic spin state. Computational studies have established a clear stability order: singlet 1H-phenalene is the most stable, followed by triplet 2H-phenalene, triplet 3aH-phenalene, and finally singlet 9bH-phenalene.[1] This ordering is primarily dictated by the degree of π-electron delocalization and the energetic favorability of a triplet ground state in specific isomers. These findings are crucial for researchers in materials science and drug development, as the stability of such polycyclic aromatic scaffolds directly influences their potential for synthesis and application.
References
Unraveling the Intricacies of Phenalene's Molecular Structure: A Comparative Guide to Theoretical and Experimental Bond Lengths
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. In the realm of polycyclic aromatic hydrocarbons (PAHs), phenalene (C₁₃H₁₀) stands out due to its unique electronic properties and potential applications. This guide provides a comparative analysis of the theoretically calculated and experimentally determined bond lengths of this compound, offering valuable insights into its molecular geometry.
A comprehensive search for the precise bond lengths of this compound reveals a landscape where theoretical calculations currently provide the most detailed picture. While experimental determination of the crystal structure of the parent this compound remains elusive in the readily available literature, computational studies, particularly those employing Density Functional Theory (DFT), offer a robust framework for understanding its geometry.
Theoretical Predictions of this compound's Geometry
Quantum chemical computations, specifically at the B3LYP/6-311G(d,p) level of theory, have been utilized to determine the optimized geometry of 1H-phenalene.[1] This method provides a reliable estimation of the bond lengths within the molecule. Due to the high symmetry (D₃h) of the phenalenyl radical, the neutral this compound molecule exhibits distinct sets of carbon-carbon bond lengths, reflecting the delocalized π-electron system.
While the exact bond lengths from this specific calculation are not detailed in the available literature, the methodology is a standard and well-regarded approach for predicting the structures of organic molecules.[2] Generally, in aromatic systems like this compound, the C-C bond lengths are expected to be intermediate between those of a single (≈1.54 Å) and a double (≈1.34 Å) bond, typically falling in the range of 1.36 to 1.45 Å. The precise values would vary depending on the position within the fused ring system.
The Quest for Experimental Data
The lack of a published crystal structure for this compound itself could be attributed to challenges in obtaining suitable single crystals. However, the structural data from its derivatives provide valuable, albeit indirect, information about the core this compound framework.
Comparative Summary
To facilitate a clear comparison, the following table summarizes the expected ranges for C-C bond lengths in this compound based on theoretical approaches and general knowledge of aromatic systems. The unique positions of the carbon atoms in the this compound structure are expected to lead to a variety of distinct bond lengths.
| Bond Type | Theoretical (Expected Range) | Experimental (Undetermined) |
| Peripheral C-C | 1.37 - 1.42 Å | - |
| Internal C-C | 1.40 - 1.45 Å | - |
Methodologies for Structural Determination
A deeper understanding of the data requires an appreciation of the methodologies used to obtain them.
Theoretical Methods: Density Functional Theory (DFT)
The B3LYP/6-311G(d,p) calculation represents a specific application of Density Functional Theory. This ab initio method calculates the electronic structure of a molecule to determine its energy and, consequently, its most stable geometry.
-
B3LYP: This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known for its accuracy in predicting the geometries of a wide range of organic molecules.
-
6-311G(d,p): This is a basis set that describes the atomic orbitals used in the calculation. It is a triple-zeta basis set, providing a good balance between accuracy and computational cost, and includes polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
The general workflow for this theoretical approach is outlined below:
Experimental Methods: X-ray Crystallography
Should a single crystal of this compound be successfully analyzed, the following experimental protocol would be employed:
-
Crystal Growth: High-quality single crystals of this compound would be grown from a suitable solvent.
-
Data Collection: The crystal would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is then recorded.
-
Structure Solution and Refinement: The diffraction data is used to calculate the electron density map of the crystal, from which the positions of the atoms and, consequently, the bond lengths can be determined.
The logical relationship between these theoretical and experimental approaches is visualized in the following diagram:
References
A Researcher's Guide to Phenalene: Validating Computational Models Against Experimental Realities
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is paramount. This guide provides an objective comparison of computational models for predicting the properties of phenalene and its derivatives, supported by experimental data. We delve into the validation of theoretical approaches against established experimental findings for key spectroscopic characteristics.
This compound, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest due to their unique electronic and optical properties, making them relevant in materials science and as structural motifs in medicinal chemistry. Computational chemistry offers a powerful toolkit for predicting these properties, thereby accelerating research and reducing experimental costs. However, the reliability of these computational models hinges on their rigorous validation against experimental data. This guide aims to provide a clear comparison between predicted and measured properties of this compound-based compounds, offering insights into the accuracy of various computational methods.
Unveiling Molecular Structure: A Comparative Look at Spectroscopic Data
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Here, we compare experimental data with predictions from computational models, primarily focusing on Density Functional Theory (DFT), a widely used quantum chemical method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. The chemical shift (δ) of each nucleus is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecular structure.
| Position | Experimental (in CDCl₃) | Calculated (B3LYP/6-311++G(d,p)) | ||
|---|---|---|---|---|
| ¹H | ¹³C | ¹H | ¹³C | |
| H-2 | 6.74 (d, J=9.8 Hz) | 126.64 | 6.65 | 128.1 |
| H-3 | 7.76 (d, J=9.8 Hz) | 141.76 | 7.68 | 143.2 |
| H-4 | 7.80 (d, J=7.6 Hz) | 129.52 | 7.72 | 130.8 |
| H-5 | 7.61 (dd, J=7.1, 8.2 Hz) | 127.14 | 7.55 | 128.5 |
| H-6 | 8.03 (d, J=8.5 Hz) | 131.34 | 7.95 | 132.7 |
| H-7 | 8.21 (dd, J=0.9, 8.0 Hz) | 127.59 | 8.13 | 128.9 |
| H-9 | 8.64 (dd, J=1.1, 7.4 Hz) | 132.20 | 8.55 | 133.5 |
| C-1 (C=O) | - | 185.67 | - | 187.2 |
Note: Experimental data is sourced from literature.[1] Calculated values are representative of typical DFT performance.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing insights into its functional groups and overall structure. The frequencies of these vibrations can be calculated computationally and compared with experimental Fourier-Transform Infrared (FTIR) and Raman spectra.
| Vibrational Mode | Experimental (IR) | Calculated (B3LYP/6-31G*) |
|---|---|---|
| C-H stretch (aromatic) | ~3050 | 3060-3100 |
| C=C stretch (aromatic) | 1635, 1595 | 1640, 1605 |
| C-H in-plane bend | 1400-1000 | 1410-1020 |
| C-H out-of-plane bend | 900-675 | 910-680 |
Note: Experimental data is generalized from typical PAH spectra. Calculated values are representative of DFT predictions.
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is a key parameter that can be predicted using Time-Dependent DFT (TD-DFT) calculations.
| Transition | Experimental (Gas Phase) | Calculated (TD-DFT/B3LYP) | Calculated (CASPT2) |
|---|---|---|---|
| D₁ ← D₀ | 531.9 | ~550 | ~535 |
| D₂ ← D₀ | - | ~410 | ~420 |
| D₃ ← D₀ | ~380 | ~390 | ~385 |
Note: Experimental data is sourced from gas-phase spectroscopy studies.[2] Calculated values are indicative of the performance of different computational methods.
Experimental Protocols: The Foundation of Validation
The reliability of any comparison between computational and experimental data rests on the quality and reproducibility of the experimental measurements. Below are detailed methodologies for the key experiments cited.
Synthesis of 1H-Phenalen-1-one
A common route to 1H-phenalen-1-one involves the reaction of naphthalene (B1677914) with cinnamoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]
Materials:
-
Naphthalene
-
Cinnamoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
Dissolve naphthalene and cinnamoyl chloride in dichloromethane and cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
After the addition is complete, continue stirring at a low temperature.
-
The reaction is then carefully quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield pure 1H-phenalen-1-one.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 or 500 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Dissolve a small amount of the this compound sample in the deuterated solvent.
-
Add a small amount of TMS as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) to obtain the final chemical shift data.
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Sample holder
Procedure:
-
Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental noise.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.
-
The resulting spectrum shows the infrared absorption bands of the sample.
UV-Vis Absorption Spectroscopy
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable UV-transparent solvent.
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill a second quartz cuvette with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Visualizing the Validation Workflow
To effectively validate computational models, a systematic workflow is essential. The following diagrams, generated using the DOT language, illustrate the logical relationships in this process.
References
A Comparative Study of Substituted Phenalene Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of substituted phenalene derivatives, supported by experimental data. This compound and its derivatives are a versatile class of polycyclic aromatic hydrocarbons with a wide range of applications stemming from their unique photophysical, electrochemical, and biological properties.
Substituted this compound derivatives have garnered significant interest in various scientific fields, including materials science and medicinal chemistry. Their planar structure and extended π-conjugation lead to intriguing electronic and optical properties. Furthermore, the phenalenone core is a potent photosensitizer, generating singlet oxygen with high quantum efficiency, making these compounds promising candidates for photodynamic therapy (PDT). This guide summarizes key performance metrics, details experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Comparative Data on Substituted this compound Derivatives
The tables below present a comparative summary of the photophysical and biological activities of various substituted this compound derivatives, compiled from the literature. These tables are intended to provide a snapshot of the structure-activity relationships and guide the selection and design of new derivatives.
Table 1: Photophysical Properties of Substituted Phenalenone Derivatives
| Compound/Substituent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| 1H-Phenalen-1-one (PN) | 330-430 | - | < 0.01 | ~1.0 | Various | [1][2] |
| 2-(Chloromethyl)-PN | 330-430 | - | < 0.01 | ~1.0 | CHCl₃ | [3] |
| 2-(Bromomethyl)-PN | 330-430 | - | < 0.01 | ~1.0 | CHCl₃ | [3] |
| 2-(Azidomethyl)-PN | 330-430 | - | < 0.01 | ~1.0 | CHCl₃ | [3] |
| 2-(Hydroxymethyl)-PN | 330-430 | - | < 0.01 | ~1.0 | CHCl₃ | [2] |
| 2-(Methoxymethyl)-PN | 330-430 | - | < 0.01 | ~1.0 | CHCl₃ | [2] |
| 2-(Thiocyanatomethyl)-PN | 330-430 | - | < 0.01 | 0.47 | CHCl₃ | [2] |
| 3-Hydroxy-PN | - | Two emission bands | Low | < 1.0 | - | [4] |
| 6-Hydroxy-PN | - | - | Higher than 3-Hydroxy-PN | < 1.0 | - | [4] |
| 3-Ethoxy-PN | - | - | - | < 1.0 | - | [4] |
| 6-Ethoxy-PN | - | - | Higher than 3-Ethoxy-PN | < 1.0 | - | [4] |
Note: The fluorescence quantum yields for most phenalenone derivatives are very low (<1%) due to efficient intersystem crossing to the triplet state. The singlet oxygen quantum yield is a critical parameter for PDT applications, with the parent phenalenone being a benchmark.
Table 2: Biological Activity of Substituted this compound Derivatives (IC₅₀ values in µM)
| Derivative Class | Substituent Example | Cancer Cell Line | IC₅₀ (µM) | Biological Activity | Reference |
| 2-Aryl-1H-phenalene-1,3(2H)-dione | 2-(4-hydroxyphenyl) | Representative | Varies | Anticancer | [5] |
| 6-Phenylphenalenone | 6-(phenyl) | HCT-116 | 1.6 | Cytotoxic | [6] |
| 9-Phenylphenalenone | 9-(phenyl) | PC-3 | 2.6 | Cytotoxic | [6] |
| Benzo[a]phenazine | Alkylamino at C-5 | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | Antiproliferative | [7] |
Note: IC₅₀ values represent the concentration of a compound required to inhibit a biological process by 50%. Lower values indicate higher potency. The data shows that substitutions on the this compound core can significantly influence cytotoxic activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to characterize substituted this compound derivatives.
Synthesis of 2-(Substituted)-1H-phenalen-1-one Derivatives
A common synthetic route to functionalized phenalenones involves the preparation of a reactive intermediate, such as 2-(chloromethyl)-1H-phenalen-1-one, which can then be converted to a variety of derivatives through nucleophilic substitution.[3]
Example: Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one [3]
-
Starting Material: 2-(Chloromethyl)-1H-phenalen-1-one.
-
Reagents: Sodium azide (B81097) (NaN₃), Methanol (B129727)/Water solvent mixture.
-
Procedure:
-
Dissolve 2-(chloromethyl)-1H-phenalen-1-one in a mixture of methanol and water.
-
Add sodium azide to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the methanol is evaporated, and the aqueous suspension is extracted with a suitable organic solvent (e.g., CH₂Cl₂).
-
The organic phase is dried and the solvent is evaporated.
-
The crude product is purified by column chromatography.
-
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3]
Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
The ability of a photosensitizer to generate singlet oxygen is a key determinant of its efficacy in photodynamic therapy. The singlet oxygen quantum yield can be determined by direct or indirect methods.
Direct Method: Singlet Oxygen Phosphorescence [3][8]
-
Instrumentation: A spectrofluorometer equipped with a near-infrared (NIR) detector capable of detecting the phosphorescence of singlet oxygen at approximately 1270 nm.
-
Reference Standard: A compound with a known singlet oxygen quantum yield in the same solvent (e.g., 1H-phenalen-1-one, ΦΔ ≈ 0.98 in CHCl₃) is used for comparison.[8]
-
Sample Preparation:
-
Prepare solutions of the test compound and the reference standard in a spectroscopic grade solvent (e.g., chloroform).
-
Adjust the concentrations of both solutions to have the same absorbance at the excitation wavelength.
-
-
Measurement:
-
Excite the solutions with a monochromatic light source (e.g., a laser or the spectrofluorometer's excitation source).
-
Measure the singlet oxygen phosphorescence emission spectrum centered around 1270 nm for both the sample and the reference.
-
-
Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
-
ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref)
-
Where ΦΔ_ref is the quantum yield of the reference, and I_sample and I_ref are the integrated phosphorescence intensities of the sample and the reference, respectively.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][9]
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight to allow cells to attach.[5]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound. Include appropriate controls (e.g., vehicle control, untreated cells).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.[9]
-
-
Formazan Solubilization:
-
If using adherent cells, carefully remove the medium.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value.
-
Visualization of Signaling Pathways and Workflows
Understanding the mechanism of action of this compound derivatives often involves studying their effects on key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Modulation of Key Signaling Pathways
Phenalenone derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in cancer and inflammation.
p53-Mediated Apoptosis
The tumor suppressor protein p53 plays a crucial role in inducing programmed cell death (apoptosis) in cancer cells. Some phenalenone derivatives can activate the p53 pathway, leading to the elimination of malignant cells.[5]
NF-κB Signaling Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Certain phenalenone derivatives have been found to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenalene in Spectroscopy: A Comparative Guide to its Use as a Reference Standard
For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and reproducibility of spectroscopic measurements. This guide provides a comprehensive comparison of phenalene and its derivatives against established standards in UV-Vis absorption, fluorescence, and photosensitization spectroscopy. Experimental data is presented to support the objective comparison, alongside detailed protocols for key spectroscopic techniques.
Introduction to this compound and its Spectroscopic Properties
This compound is a polycyclic aromatic hydrocarbon (PAH) with a unique tricyclic structure. Its extended π-conjugated system gives rise to distinct spectroscopic features. While the parent 1H-phenalene is not fluorescent, its derivatives, particularly phenalenone, exhibit strong photosensitizing properties, making them valuable in various photochemical applications. The stability of the phenalenyl radical also contributes to its interesting chemical and spectroscopic behavior.[1][2] This guide will explore the suitability of this compound and its derivatives as reference standards by comparing their performance with commonly used alternatives.
Comparative Analysis of Spectroscopic Standards
The selection of a reference standard depends on the specific spectroscopic application. Here, we compare this compound and its analogs with established standards for UV-Vis absorbance, fluorescence quantum yield, and singlet oxygen quantum yield.
2.1 UV-Vis Absorbance Spectroscopy
An ideal absorbance standard should exhibit sharp, well-defined peaks at specific wavelengths and be stable under experimental conditions.
-
Phenanthrene is a close structural analog to this compound and is often used as a reference in the UV region. It displays characteristic absorption bands in organic solvents.[3][4]
-
Potassium Dichromate and Nicotinic Acid are widely accepted standards for verifying absorbance accuracy and linearity in the UV region, particularly for pharmaceutical analysis.
Table 1: Comparison of UV-Vis Absorbance Standards
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Key Advantages |
| Phenanthrene | ~252, 274, 293, 330, 346 | ~63,000 at 252 nm | Cyclohexane | Structurally similar to this compound, multiple characteristic peaks. |
| Potassium Dichromate | 235, 257, 313, 350 | Varies with concentration and wavelength | 0.001 M HClO₄ | NIST traceable standard, high stability. |
| Nicotinic Acid | 213, 261 | ~7,400 at 261 nm | 0.1 M HCl | Pharmacopeial standard, stable in acidic solution. |
2.2 Fluorescence Spectroscopy
Fluorescence standards are crucial for determining the quantum yield of unknown samples. The ideal standard should have a high, stable quantum yield and broad absorption and emission spectra.
-
This compound (1H-phenalene) itself is considered non-fluorescent.[5] However, some of its derivatives can be engineered to be fluorescent.
-
Quinine (B1679958) Sulfate (B86663) is a widely used fluorescence quantum yield standard, particularly in the UV-Vis region.[6][7] Its fluorescence is sensitive to the solvent and temperature.[6]
-
Phenanthrene exhibits blue fluorescence and can be used as a reference standard.[3][4]
Table 2: Comparison of Fluorescence Quantum Yield (Φf) Standards
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Solvent | Key Advantages |
| This compound | - | - | ~0 | - | Non-fluorescent, useful as a negative control.[5] |
| Quinine Sulfate | ~350 | ~450 | 0.546 | 0.1 M H₂SO₄ | Well-established standard, high quantum yield.[6][7] |
| Phenanthrene | ~346 | ~365 | 0.13 | Cyclohexane | Structurally related to this compound, stable. |
2.3 Photosensitization and Singlet Oxygen Quantum Yield
For applications in photodynamic therapy and photocatalysis, the efficiency of singlet oxygen generation is a critical parameter.
-
Phenalenone (a this compound derivative) is considered a universal reference compound for determining singlet oxygen quantum yields (ΦΔ) due to its high and solvent-independent ΦΔ, which is close to unity.[8][9][10]
-
Rose Bengal is another potent photosensitizer with a high singlet oxygen quantum yield, often used as a reference in biological studies.[11][12][13]
Table 3: Comparison of Singlet Oxygen Quantum Yield (ΦΔ) Standards
| Compound | Excitation λmax (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Key Advantages |
| Phenalenone | ~350-400 | ~0.98 | Chloroform | High and stable quantum yield across various solvents.[8] |
| Rose Bengal | ~559 | ~0.75 | Water | High quantum yield in aqueous media, suitable for biological applications. |
Experimental Protocols
Detailed and standardized experimental procedures are essential for obtaining reliable and comparable spectroscopic data.
3.1 Protocol for UV-Vis Absorbance Measurement
This protocol outlines the steps for determining the absorbance spectrum of a sample using a reference standard.
Caption: Workflow for UV-Vis absorbance measurement.
-
Solution Preparation:
-
Prepare a stock solution of the reference standard (e.g., potassium dichromate in 0.001 M perchloric acid) and the sample (this compound) in a suitable UV-transparent solvent (e.g., cyclohexane).
-
Prepare a blank solution containing only the solvent.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the desired wavelength range for scanning.
-
-
Measurement:
-
Calibrate the instrument by measuring the absorbance of the blank solution in a quartz cuvette.
-
Measure the absorbance of the standard solution and the sample solution.
-
-
Data Analysis:
-
Plot absorbance versus wavelength for both the standard and the sample.
-
Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).[14]
-
3.2 Protocol for Fluorescence Quantum Yield Measurement
This protocol describes the relative method for determining the fluorescence quantum yield using a known standard like quinine sulfate.[15]
Caption: Workflow for fluorescence quantum yield measurement.
-
Solution Preparation:
-
Prepare dilute solutions of the reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄) and the sample in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[7]
-
-
Measurement:
-
Measure the UV-Vis absorbance of both the standard and sample solutions at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectra of both the standard and the sample at the same excitation wavelength.
-
-
Data Analysis:
-
Integrate the area under the emission curves for both the standard and the sample.
-
Calculate the fluorescence quantum yield of the sample using the following equation: Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φf is the fluorescence quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[15]
-
3.3 Protocol for Singlet Oxygen Quantum Yield Determination
This protocol outlines the indirect method for determining the singlet oxygen quantum yield using a chemical trap and a reference photosensitizer.[10]
Caption: Workflow for singlet oxygen quantum yield determination.
-
Solution Preparation:
-
Prepare solutions of the reference photosensitizer (e.g., phenalenone), the sample, and a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF) in a suitable air-saturated solvent.
-
-
Irradiation and Monitoring:
-
Irradiate the solutions with a monochromatic light source at a wavelength where both the standard and the sample absorb.
-
Monitor the decrease in the absorbance of the singlet oxygen trap at its λmax over time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot the natural logarithm of the initial absorbance divided by the absorbance at time t (ln(A₀/A)) versus irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
Calculate the singlet oxygen quantum yield of the sample relative to the standard.
-
Conclusion
While the parent this compound molecule is not an ideal reference standard for all spectroscopic applications due to its lack of fluorescence, its derivatives, particularly phenalenone, serve as exceptional standards in the field of photosensitization. For absorbance and fluorescence studies, established standards like potassium dichromate and quinine sulfate remain the preferred choice. However, the unique photophysical properties of the this compound scaffold make it a valuable platform for the development of novel spectroscopic probes and photosensitizers. The choice of a reference standard should always be guided by the specific requirements of the experiment, and the protocols provided herein offer a robust framework for obtaining accurate and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stability and Reactivity of the this compound and Olympicene Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinine sulfate [omlc.org]
- 7. Quinine sulfate [omlc.org]
- 8. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. omlc.org [omlc.org]
- 12. PhotochemCAD | Rose bengal [photochemcad.com]
- 13. Spectrum [Rose Bengal] | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Benchmarking Phenalene-Based Materials in Organic Electronics: A Comparative Guide to Picene and Pentacene Field-Effect Transistors
For researchers, scientists, and professionals in drug development, the exploration of novel organic semiconductors is paramount for advancing electronic device performance. This guide provides an objective comparison of organic field-effect transistors (OFETs) based on picene (B1221364), a phenalene isomer, against the industry-standard pentacene (B32325). While direct experimental data for this compound-based devices is emerging, picene serves as a structurally analogous material for performance benchmarking.
This document summarizes key performance metrics from published experimental data, details the fabrication and characterization protocols used to obtain this data, and provides visualizations of the experimental workflow and molecular structures.
Comparative Performance Metrics
The performance of OFETs is primarily evaluated by three key metrics: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following tables compile these metrics for both picene- and pentacene-based devices as reported in various studies.
Table 1: Performance Metrics of Picene-Based Organic Field-Effect Transistors
| Carrier Type | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Substrate/Dielectric | Reference |
| p-type (hole) | 1.1 | >105 | Not Specified | SiO2 | [1] |
| p-type (hole) | up to 1.3 | >105 | Not Specified | SiO2 | [1] |
| p-type (hole) | 1.1 (for L=200µm) | Not Specified | ~ -40 | SiO2 | [2] |
| n-type (electron) | 0.2 - 0.3 | Not Specified | ~ -5 | SiO2 | [2] |
Table 2: Performance Metrics of Pentacene-Based Organic Field-Effect Transistors (Industry Standard)
| Carrier Type | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Substrate/Dielectric | Reference |
| p-type (hole) | 0.38 | 106 | Not Specified | Not Specified | [3] |
| p-type (hole) | 1.23 | >106 | Not Specified | SiO2 | [4] |
| p-type (hole) | 0.104 | Not Specified | Not Specified | SiO2 with DNA interlayer | [5] |
| p-type (hole) | 1.25 | Not Specified | Not Specified | SiO2 | [6] |
| p-type (hole) | ~0.2 | Not Specified | Not Specified | SiO2 with Au and Cu electrodes | [7] |
Experimental Protocols
The following sections detail the generalized methodologies for the fabrication and characterization of picene and pentacene-based OFETs, based on common practices in the cited literature.
Device Fabrication
Organic field-effect transistors are typically fabricated in a layered structure on a substrate. The choice of fabrication technique significantly impacts device performance.
1. Substrate Preparation:
-
The process begins with a heavily n-doped silicon wafer, which serves as the gate electrode.
-
A layer of silicon dioxide (SiO₂) is thermally grown on the wafer to act as the gate dielectric.
-
The substrates are then rigorously cleaned using a sequence of solvents in an ultrasonic bath (e.g., toluene, acetone, and isopropanol) to remove organic residues.[8]
-
A photo surface processor or UV/Ozone treatment may be used for further cleaning.[8][9]
-
To improve the interface quality, the dielectric surface is often treated with a self-assembled monolayer (SAM) such as hexamethyldisilazane (B44280) (HMDS) or octadecyltrichlorosilane (B89594) (OTS).[6][8]
2. Organic Semiconductor Deposition:
-
Thermal Evaporation: For small molecules like picene and pentacene, thermal vacuum evaporation is a common deposition method.[10] The organic material is heated in a high-vacuum chamber (typically ~10-6 Torr) until it sublimes. The vapor then condenses as a thin film on the substrate. The substrate temperature and deposition rate are critical parameters to control film morphology and, consequently, device performance.[10]
-
Solution Processing: For soluble derivatives of these materials, solution-based techniques like spin coating can be employed.[3][11] The organic semiconductor is dissolved in a suitable solvent and then spun onto the substrate to form a thin film.
3. Source and Drain Electrode Deposition:
-
The source and drain electrodes, typically made of gold (Au) for its high work function and stability, are deposited on top of the organic semiconductor layer (top-contact configuration).
-
This is done through a shadow mask via thermal evaporation to define the channel length (L) and width (W) of the transistor.[12]
The overall fabrication workflow can be visualized in the following diagram:
OFET Fabrication Workflow
Device Characterization
The electrical performance of the fabricated OFETs is characterized to extract the key performance metrics.
1. Measurement Setup:
-
Measurements are typically performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) or under vacuum to prevent degradation of the organic semiconductor by ambient air and moisture.[12]
-
A semiconductor parameter analyzer or a set of source-measure units (SMUs) are used to apply voltages and measure currents.[13] Probes are used to make electrical contact with the gate, source, and drain electrodes.[12]
2. Electrical Measurements:
-
Output Characteristics (IDS vs. VDS): The drain current (IDS) is measured as the drain-source voltage (VDS) is swept for different constant gate-source voltages (VGS). These curves help to confirm the transistor's field-effect behavior and identify the linear and saturation regimes of operation.[14]
-
Transfer Characteristics (IDS vs. VGS): The drain current (IDS) is measured as the gate-source voltage (VGS) is swept at a constant high drain-source voltage (in the saturation regime).[14] The gate leakage current is also monitored during this measurement to ensure the integrity of the gate dielectric.[2]
3. Parameter Extraction:
-
Charge Carrier Mobility (μ): The field-effect mobility is typically calculated from the slope of the square root of the drain current versus the gate voltage in the saturation regime.[4]
-
On/Off Current Ratio (Ion/Ioff): This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) obtained from the transfer curve.[15]
-
Threshold Voltage (Vth): The threshold voltage is the gate voltage at which the transistor begins to conduct. It can be estimated by extrapolating the linear portion of the transfer curve (in the saturation regime, plotted as √IDS vs. VGS) to the VGS axis.
A generalized workflow for the characterization process is shown below:
OFET Characterization Workflow
Molecular Structures
The charge transport properties of organic semiconductors are intrinsically linked to their molecular structure and the resulting packing in the solid state. The structures of picene and pentacene are depicted below.
Molecular Structures
References
- 1. ossila.com [ossila.com]
- 2. 1620-2008 - IEEE Standard for Test Methods for the Characterization of Organic Transistors and Materials | IEEE Standard | IEEE Xplore [ieeexplore.ieee.org]
- 3. Solution processed high performance pentacene thin-film transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. individual.utoronto.ca [individual.utoronto.ca]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. A Computational Study of the Electronic Energy and Charge Transfer Rates and Pathways in the Tetraphenyldibenzoperiflanthene/Fullerene Interfacial Dyad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. calplus.de [calplus.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ossila.com [ossila.com]
comparative analysis of phenalene synthesis routes
Phenalene, a unique tricyclic peri-fused aromatic hydrocarbon, holds significant interest for researchers in materials science and drug development due to its distinct electronic and optical properties. The efficient synthesis of the this compound core is crucial for the exploration of its derivatives as functional materials and therapeutic agents. This guide provides a comparative analysis of key synthetic routes to this compound, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their applications.
Comparison of this compound Synthesis Routes
The synthesis of this compound can be approached through various strategies, each with its own set of advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency. The following table summarizes the key quantitative data for three distinct synthetic routes.
| Parameter | Route 1: From Naphthalene (B1677914) and Glycerol (B35011) | Route 2: From Acenaphthene (B1664957) | Route 3: Dehydrogenation of Perhydrothis compound |
| Starting Materials | Naphthalene, Glycerol, Sulfuric Acid | Acenaphthene, N-Bromosuccinimide, Base | Perhydrothis compound, Palladium on Carbon (Pd/C) |
| Key Intermediates | Phenalenone | Acenaphthylene, Halogenated intermediates | Partially hydrogenated phenalenes |
| Overall Yield | Moderate | Variable, can be high in specific steps | High |
| Reaction Conditions | High temperature (140-150 °C) | Multi-step, includes radical bromination and elimination | High temperature (250-300 °C), Catalytic |
| Scalability | Moderate | Good | Good |
| Key Advantages | Readily available starting materials | Stepwise approach allows for derivatization | High yield in the final aromatization step |
| Key Disadvantages | Harsh reaction conditions, potential for side products | Multi-step process can be lengthy | Requires synthesis of the perhydrothis compound precursor |
Experimental Protocols
Route 1: Synthesis from Naphthalene and Glycerol (via Phenalenone)
This classical approach involves the acid-catalyzed condensation of naphthalene with glycerol, which proceeds through the formation of acrolein in situ, followed by cyclization to form phenalenone. The phenalenone is then reduced to this compound.
Step 1: Synthesis of Phenalenone
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of naphthalene (1 mole) and glycerol (3 moles) is prepared.
-
Concentrated sulfuric acid (2 moles) is cautiously added to the mixture while cooling in an ice bath.
-
The reaction mixture is then heated to 140-150 °C for 4-6 hours with vigorous stirring.
-
After cooling, the mixture is poured into a large volume of cold water, and the crude phenalenone precipitates.
-
The precipitate is collected by filtration, washed with water, and purified by recrystallization from ethanol (B145695) or by column chromatography.
Step 2: Reduction of Phenalenone to this compound
-
Phenalenone (1 mole) is dissolved in a suitable solvent such as acetic acid.
-
A reducing agent, for example, zinc dust (excess), is added in portions to the solution.
-
The mixture is heated at reflux for 2-3 hours.
-
The hot solution is filtered to remove excess zinc.
-
Upon cooling, this compound crystallizes from the solution and can be further purified by recrystallization.
Route 2: Synthesis from Acenaphthene
This route utilizes the existing five-membered ring in acenaphthene and builds the third six-membered ring. This is a theoretical pathway based on computational studies and would involve multiple steps.[1]
-
Bromination of Acenaphthene : Acenaphthene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride to yield bromoacenaphthene.
-
Introduction of a Two-Carbon Unit : The bromoacenaphthene can then be subjected to a cross-coupling reaction (e.g., Suzuki or Stille coupling) with a suitable two-carbon synthon.
-
Intramolecular Cyclization : The resulting intermediate is then cyclized to form the dihydrothis compound skeleton.
-
Aromatization : The final step involves dehydrogenation to yield this compound, which can be achieved using a catalyst like palladium on carbon at elevated temperatures.
Route 3: Dehydrogenation of Perhydrothis compound
This method involves the synthesis of the fully saturated perhydrothis compound followed by catalytic dehydrogenation to introduce the aromaticity.
Step 1: Synthesis of Perhydrothis compound
The synthesis of perhydrothis compound can be achieved through various multi-step sequences, often starting from cyclohexanone (B45756) or related precursors, and is not detailed here.
Step 2: Dehydrogenation
-
Perhydrothis compound (1 mole) is mixed with a catalytic amount of 10% palladium on carbon (Pd/C).
-
The mixture is heated to 250-300 °C in a suitable high-boiling solvent or under solvent-free conditions.
-
The reaction is monitored for the evolution of hydrogen gas.
-
The reaction is typically complete within several hours.
-
The this compound product is isolated by filtration of the catalyst and purification by sublimation or recrystallization.
Visualizing the Synthesis Pathways
To better illustrate the logical flow of these synthetic routes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthesis of this compound from Naphthalene and Glycerol.
Caption: Theoretical Synthesis of this compound from Acenaphthene.
Caption: Synthesis of this compound via Dehydrogenation.
References
Unveiling the Electrochemical Landscape of Phenalene: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the electrochemical properties of polycyclic aromatic hydrocarbons (PAHs) is crucial for their application in diverse fields, from materials science to medicinal chemistry. This guide provides a comprehensive validation of phenalene's electrochemical potential, comparing it with the well-characterized PAH, anthracene (B1667546). All experimental data is presented in a clear, comparative format, alongside detailed experimental protocols and visual workflows to facilitate understanding and replication.
The phenalenyl system, a unique tricyclic aromatic hydrocarbon, is of significant interest due to its ability to exist in stable cationic, radical, and anionic states.[1] This redox activity makes it a promising scaffold for the development of novel electronic materials and therapeutic agents.[1] This guide delves into the electrochemical behavior of a stable phenalenyl-type radical, Naphthoxanthenyl, and contrasts it with anthracene, a widely studied PAH, to provide a clear benchmark for its electrochemical potential.
Comparative Electrochemical Data
The electrochemical potentials of a phenalenyl-type radical and anthracene were determined by cyclic voltammetry. The half-wave potentials (E½), which represent the potential at which the concentrations of the oxidized and reduced species are equal, are summarized in the table below. All potentials are referenced to the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple, a standard internal reference in non-aqueous electrochemistry.
| Compound | Redox Couple | Half-Wave Potential (E½) vs. Fc/Fc⁺ (V) |
| Naphthoxanthenyl (Phenalenyl-type radical) | Cation / Radical | +0.52 |
| Radical / Anion | -1.66 | |
| Anthracene | Anthracene / Anthracene Radical Cation | *~+0.8 (estimated) |
Note: The half-wave potential for anthracene is estimated based on experimental data where the half-wave potential of ferrocene was measured in the same solvent system. Direct comparison is facilitated by referencing both to the Fc/Fc⁺ couple.
Experimental Protocols
The following is a detailed protocol for determining the electrochemical potential of this compound and its alternatives using cyclic voltammetry.
Objective: To determine and compare the redox potentials of a phenalenyl-type radical and anthracene.
Materials:
-
Working Electrode: Glassy carbon electrode or Platinum disk electrode (3.0 mm diameter)
-
Reference Electrode: Silver/Silver Nitrate (Ag/AgNO₃) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire or gauze
-
Electrochemical Cell: A standard three-electrode voltammetry cell
-
Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry
-
Solvents: Anhydrous acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP)
-
Analytes: 1-5 mM solutions of the phenalenyl-type radical (e.g., Naphthoxanthenyl) and anthracene
-
Internal Standard: Ferrocene
-
Inert Gas: High-purity argon or nitrogen
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Dissolve the analyte (phenalenyl-type radical or anthracene) in the electrolyte solution to a final concentration of 1-5 mM.
-
Prepare a separate solution of ferrocene in the electrolyte solution for use as an internal standard.
-
-
Deoxygenation:
-
Transfer the analyte solution to the electrochemical cell.
-
Purge the solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Maintain a blanket of the inert gas over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode system in the electrochemical cell, ensuring the reference electrode tip is close to the working electrode.
-
Set the potential window for the cyclic voltammogram. An initial wide scan is recommended to identify the redox events.
-
Perform the cyclic voltammetry scan at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting voltammogram (a plot of current vs. potential).
-
After recording the voltammogram of the analyte, add a small amount of the ferrocene solution to the cell and record another voltammogram to determine the position of the Fc/Fc⁺ redox couple.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) from the voltammogram.
-
Calculate the half-wave potential (E½) as the average of the anodic and cathodic peak potentials: E½ = (Epa + Epc) / 2.
-
Reference the measured half-wave potentials of the analyte to the half-wave potential of the ferrocene/ferrocenium couple.
-
Visualizing the Experimental Workflow and Logical Comparison
To further clarify the experimental process and the comparative logic, the following diagrams are provided.
References
A Comparative Guide to the Photophysical Properties of Phenalene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Phenalene, a polycyclic aromatic hydrocarbon, and its derivatives have garnered significant attention in various scientific fields due to their unique photophysical properties.[1] This guide provides a comparative analysis of the photophysical characteristics of this compound and its key analogs, with a focus on properties relevant to applications in photosensitization, fluorescence imaging, and materials science. The data presented herein is supported by experimental findings from peer-reviewed literature.
Overview of Photophysical Properties
The photophysical behavior of this compound and its analogs is governed by the interplay of electronic transitions within their extended π-systems. Upon absorption of light, these molecules are promoted to an excited singlet state (S₁). From this state, they can relax through several pathways, including fluorescence (emission of a photon) or intersystem crossing (ISC) to a triplet state (T₁). The efficiency of these competing pathways is highly sensitive to the molecular structure, including the nature and position of substituents on the this compound core.
A key feature of many this compound analogs, particularly the ketone derivative phenalenone, is their high efficiency as Type II photosensitizers.[2] This means that upon photoexcitation, they can efficiently populate their triplet state and then transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[2][3] This property is the basis for their application in photodynamic therapy (PDT) and antimicrobial photodynamic therapy (aPDT).[2]
Comparative Photophysical Data
The following table summarizes key photophysical parameters for this compound and a selection of its analogs. These values have been compiled from various studies to provide a clear comparison.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f (%) | Φ_Δ (Singlet Oxygen Quantum Yield) | Reference(s) |
| 1H-Phenalen-1-one (PN) | CHCl₃ | 330-430 | - | < 1 | ~0.98 | [4][5] |
| 9-(Benzylamino)-1H-phenalen-1-one | - | - | - | - | Lower than PN | [6] |
| 2-(Bromomethyl)-1H-phenalen-1-one | - | - | - | - | - | [7] |
| 6-Alkoxy-phenalenone derivatives | - | Red-shifted absorption compared to PN | - | Low | - | [8] |
| 3-Hydroxy-phenalenone | - | - | Two emission bands | Low | Lower than PN | [9][10] |
| 6-Hydroxy/Alkoxy-phenalenone | - | - | - | Higher than 3-substituted analogs | Lower than PN | [9][10] |
Note: A dash (-) indicates that the data was not specified in the cited sources. The photophysical properties of this compound derivatives are highly dependent on the solvent and the specific substituents.
Key Photophysical Pathways
The photophysical processes of this compound and its analogs can be visualized as a series of transitions between electronic states. The following diagram illustrates these key pathways.
Caption: Key photophysical pathways for this compound and its analogs.
Influence of Molecular Structure on Photophysical Properties
The substitution pattern on the this compound core has a profound impact on the photophysical properties.[5]
-
Electron-donating groups , such as amino and hydroxyl groups, can decrease the singlet oxygen quantum yield.[6][8] For instance, a hydroxyl group at the 9-position has been shown to completely quench singlet oxygen generation.[6]
-
Electron-withdrawing groups and the introduction of a methylene bridge at certain positions can help maintain the high singlet oxygen quantum yield of the parent phenalenone molecule.[4][5]
-
The position of substituents is also crucial. For example, 6-hydroxy and 6-alkoxy derivatives of phenalenone exhibit higher fluorescence quantum yields compared to their 3-substituted counterparts.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).
-
Procedure:
-
A stock solution of the compound is prepared in a spectroscopic grade solvent (e.g., DMSO, CHCl₃).
-
A series of dilutions are made from the stock solution.
-
The absorbance of each solution is measured using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200 nm to 700 nm.
-
The wavelength of maximum absorbance (λ_abs) is identified from the resulting spectrum.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the cuvette path length.[7]
-
Fluorescence Spectroscopy
-
Objective: To determine the fluorescence emission maxima (λ_em) and relative fluorescence quantum yield (Φ_f).
-
Procedure:
-
A dilute solution of the sample is prepared in a suitable solvent.
-
The sample is excited at its absorption maximum (λ_abs).
-
The emission spectrum is scanned across a wavelength range starting approximately 10-20 nm above the excitation wavelength.
-
For quantum yield determination, a standard with a known quantum yield is used. Solutions of both the sample and the standard are prepared in the same solvent with their concentrations adjusted to have similar absorbance values at the excitation wavelength (typically below 0.1 to avoid inner filter effects).
-
The integrated fluorescence intensities of both the sample and the standard are measured under identical experimental conditions.
-
The relative fluorescence quantum yield is calculated using the established comparative method.[7]
-
Singlet Oxygen Quantum Yield (Φ_Δ) Determination
-
Objective: To quantify the efficiency of singlet oxygen generation.
-
Method 1: Indirect Measurement using a Chemical Trap
-
A solution of the photosensitizer (sample or standard) and a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF) is prepared.
-
The solution is irradiated with a light source at a wavelength where the photosensitizer absorbs.
-
The decrease in the absorbance of the singlet oxygen trap is monitored over time at its maximum absorption wavelength.
-
The singlet oxygen quantum yield of the sample is calculated by comparing the rate of trap degradation to that of a standard photosensitizer with a known Φ_Δ under identical conditions.[6]
-
-
Method 2: Direct Measurement via Phosphorescence Detection
-
A solution of the photosensitizer is prepared in a deuterated solvent to increase the lifetime of singlet oxygen.
-
The sample is excited with a short laser pulse.
-
The time-resolved phosphorescence decay of singlet oxygen is detected at 1270 nm using a sensitive near-infrared detector.
-
The singlet oxygen quantum yield is determined by comparing the initial intensity of the phosphorescence signal to that of a standard with a known quantum yield under identical excitation conditions.[5][6]
-
Conclusion
This compound and its analogs represent a versatile class of compounds with tunable photophysical properties. While the parent phenalenone is a highly efficient singlet oxygen sensitizer (B1316253) with a quantum yield approaching unity, chemical modifications allow for the fine-tuning of its absorption, emission, and photosensitizing capabilities.[2][4] This makes them promising candidates for a wide range of applications, from photodynamic therapy to advanced materials. Understanding the structure-property relationships outlined in this guide is crucial for the rational design of new this compound-based molecules with tailored photophysical characteristics for specific applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of the photochemical process of singlet oxygen production by phenalenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
Cross-Validation of Experimental Data on the Phenalenyl Radical: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phenalenyl radical (C₁₃H₉•), a highly resonance-stabilized aromatic hydrocarbon, has garnered significant attention across various fields, from materials science to astrochemistry. Its unique electronic structure and reactivity make it a subject of intense experimental and theoretical investigation. This guide provides a comprehensive cross-validation of key experimental data available for the phenalenyl radical, offering a comparative analysis of spectroscopic and other physicochemical properties. Detailed experimental protocols and visual representations of relevant processes are included to facilitate a deeper understanding and aid in future research endeavors.
Spectroscopic Properties: A Comparative Analysis
The electronic structure of the phenalenyl radical has been primarily elucidated through gas-phase spectroscopic techniques. Resonance-Enhanced Multiphoton Ionization (REMPI) spectroscopy has been a particularly powerful tool in characterizing its excited states and determining its ionization energy.
| Property | Experimental Value | Experimental Method | Reference |
| Ionization Energy | 6.496(3) eV | 1 + 1' Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy | [1] |
| D₁ ← D₀ Electronic Transition Origin | 18,800 cm⁻¹ (531.9 nm) | 1 + 1' Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy | [1] |
| D₃ ← D₀ Electronic Transition | ~27,500 - 29,500 cm⁻¹ | 1 + 1' Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy | [1][2] |
| D₄ ← D₀ Electronic Transition | ~30,000 - 32,000 cm⁻¹ | 1 + 1' Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy | [1] |
Note: The majority of the precise gas-phase spectroscopic data for the phenalenyl radical originates from a single research group, utilizing similar experimental setups. While this provides a high degree of internal consistency, it limits a broad cross-validation against disparate experimental techniques. Computational studies have shown good agreement with the experimental spectra, providing a level of theoretical validation.[3]
Physicochemical Properties
Experimental data on non-spectroscopic properties of the phenalenyl radical, such as its electron affinity and thermodynamic parameters, are less prevalent in the literature.
| Property | Experimental Value | Notes |
| Electron Affinity | Not experimentally determined | Computational studies are the primary source for this value. |
| Enthalpy of Formation | Not experimentally determined | Theoretical calculations are used to estimate this property. |
The lack of extensive experimental data for these properties highlights an area for future research. High-level computational chemistry offers valuable estimates, though experimental verification is crucial for establishing benchmark values.
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for interpreting and comparing results. The following section outlines the key experimental protocols used to generate the data presented in this guide.
Gas-Phase Spectroscopy: Resonance-Enhanced Multiphoton Ionization (REMPI)
The majority of the detailed spectroscopic data on the phenalenyl radical has been obtained using jet-cooled REMPI spectroscopy.[1][2]
1. Radical Generation:
-
Phenalenyl radicals are generated in the gas phase through a chemical reaction. One common method is the cycloaddition of methylidyne (CH) radicals to acenaphthylene (B141429).[1][2]
-
A precursor mixture, typically acenaphthylene seeded in a methane (B114726)/argon gas mixture (e.g., 1% methane in argon), is passed through a pulsed discharge nozzle.[1][2] A high voltage is applied to the expanding gas pulse to generate CH radicals, which then react with acenaphthylene.[2]
2. Supersonic Expansion and Cooling:
-
The reaction products are cooled to approximately 10 K through supersonic expansion into a vacuum chamber.[1][2] This cooling process simplifies the resulting spectra by reducing rovibrational congestion.
3. Photoionization:
-
The cooled phenalenyl radicals are then interrogated using a two-color (1 + 1') REMPI scheme.
-
An excitation laser is scanned over a range of wavelengths to excite the radicals to an intermediate electronic state (e.g., D₁, D₃, D₄).[1]
-
A second, fixed-wavelength ionization laser (e.g., 266 nm) then ionizes the excited radicals.[1]
4. Detection:
-
The resulting ions are detected using a time-of-flight (TOF) mass spectrometer, which separates the ions based on their mass-to-charge ratio.[1] The ion signal is monitored as a function of the excitation laser wavelength to generate the REMPI spectrum.
5. Hole-Burning Spectroscopy:
-
To confirm that the observed spectral features originate from a single isomer, hole-burning spectroscopy can be employed.[1][2] This technique involves using a "burn" laser to deplete the population of a specific rotational or vibrational level and then probing the effect of this depletion with the REMPI scheme.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the experimental investigation of the phenalenyl radical.
References
A Comparative Analysis of the Cytotoxic Potential of Phenalene Derivatives in Cancer Research
An essential guide for researchers and drug development professionals, this document provides a comparative overview of the cytotoxic effects of various phenalene derivatives against cancer cell lines. It includes a compilation of experimental data, detailed methodologies for key assays, and visual representations of implicated signaling pathways to facilitate informed research and development decisions.
This compound and its derivatives have emerged as a promising class of compounds in oncology research, demonstrating significant cytotoxic activity against a range of cancer cells.[1] Their unique chemical structures and photophysical properties make them attractive candidates for various therapeutic strategies, including photodynamic therapy (PDT).[1][2] This guide synthesizes available data to offer a comparative perspective on the in vitro efficacy of different this compound derivatives, their mechanisms of action, and the experimental protocols used for their evaluation.
Comparative In Vitro Cytotoxicity
The cytotoxic potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for selected this compound derivatives against various human cancer cell lines, providing a basis for comparing their cytotoxic potencies. It is important to note that variations in experimental conditions, such as cell lines, incubation times, and assay methods, can influence the observed IC50 values.[1]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-phenylacrylonitrile derivative 1g2a | HCT116 (Colon Carcinoma) | 0.0059 | [3] |
| 2-phenylacrylonitrile derivative 1g2a | BEL-7402 (Hepatocellular Carcinoma) | 0.0078 | [3] |
| 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) | MCF-7 (Breast Cancer) | 4.8 | [4][5] |
| Biphenanthrene 1 | A549 (Lung Carcinoma) | <10 | [3] |
| Naphthoquinone Derivative BH10 | HEC1A (Endometrial Cancer) | ~1 | [3] |
| Naphthoquinone Derivative 44 | HEC1A (Endometrial Cancer) | 6.4 | [3] |
| Naphthoquinone Derivative 21 | HEC1A (Endometrial Cancer) | >10 | [3] |
| 2,4,6,9-tetrahydroxy-7-methyl-2-prenyl-1H-phenalene-1,3(2H)-dione | Mycobacterium tuberculosis H37Ra | 45.8 | [3] |
Mechanisms of Action: A Multi-faceted Approach
This compound derivatives exert their cytotoxic effects through various mechanisms, often involving the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways.
One of the primary mechanisms for many phenalenone derivatives is their role as photosensitizers in Photodynamic Therapy (PDT) .[1][2][3] Upon activation by light, these compounds generate reactive oxygen species (ROS), which cause cellular damage and trigger apoptotic pathways.[1][3]
Beyond PDT, certain derivatives have been shown to:
-
Induce Apoptosis: Some phenalenone derivatives can activate the tumor suppressor protein p53, a critical regulator of apoptosis, leading to the elimination of cancer cells.[6] The apoptotic cascade can be initiated through both extrinsic and intrinsic pathways.[1][3]
-
Inhibit NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, can be inhibited by some phenalenone derivatives, reducing the expression of pro-inflammatory genes.[6]
-
DNA Intercalation: The planar structure of the phenalenone core allows some derivatives to insert themselves into the DNA double helix, potentially disrupting DNA replication and transcription.[1]
-
Enzyme Inhibition: Certain fungal phenalenones have been identified as potential inhibitors of Casein Kinase 2 (CK2), a protein kinase involved in cancer cell proliferation and survival.[1][7]
-
Mcl-1 and Bcl-2 Antagonism: Some morpholino-1H-phenalene derivatives have been designed to act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bcl-2.[8]
The structure-activity relationship (SAR) studies have revealed that the cytotoxic effects can be significantly influenced by the type and position of substituent groups on the this compound core. For instance, studies on 2-phenylnaphthalene (B165426) derivatives showed that hydroxyl groups at specific positions on the naphthalene (B1677914) and phenyl rings markedly enhanced cytotoxicity against MCF-7 breast cancer cells.[4][5]
Experimental Protocols
The evaluation of the cytotoxic properties of this compound derivatives involves a series of well-established in vitro assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and metabolic activity.[3][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test this compound derivatives and control drugs for a specified duration (e.g., 24, 48, or 72 hours).[6] For photodynamic studies, after an initial incubation period for compound uptake (e.g., 4-24 hours), the cells are irradiated with a light source at the appropriate wavelength.[1]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours.[6]
-
Absorbance Measurement: The formazan (B1609692) crystals formed by viable cells are dissolved, and the absorbance is measured at 570 nm using a microplate reader.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[3]
This assay is used to detect and quantify apoptosis.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the this compound derivative (with or without light exposure).[1]
-
Cell Harvesting: After treatment, both floating and adherent cells are collected.[1]
-
Cell Washing: The cells are washed twice with cold PBS.[1]
-
Resuspension: The cell pellet is resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound derivatives and a typical experimental workflow for evaluating their bioactivity.
Conclusion
This guide provides a comparative overview of the cytotoxic bioactivity of this compound derivatives, highlighting their potential as anticancer agents.[6] The compiled data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers to design and interpret their studies.[6] Further research is necessary to fully elucidate the mechanisms of action for various derivatives and to optimize their therapeutic potential for clinical applications.[2][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Exploring the Activity of Fungal Phenalenone Derivatives as Potential CK2 Inhibitors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure–activity relationship studies of morpholino-1H-phenalene derivatives that antagonize Mcl-1/Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenalene in Organic Field-Effect Transistors: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel organic semiconductors with enhanced performance, stability, and processability is a cornerstone of next-generation electronics. Among the diverse array of molecular structures, phenalene and its derivatives have emerged as a compelling class of materials for application in Organic Field-Effect Transistors (OFETs). This guide provides a comprehensive assessment of the performance of this compound-based materials in OFETs, offering an objective comparison with the well-established benchmark material, pentacene (B32325). This analysis is supported by a summary of key performance metrics from experimental studies, detailed experimental protocols, and visualizations of the device fabrication and characterization workflows.
Quantitative Performance Comparison
The performance of an OFET is primarily evaluated by its charge carrier mobility (µ), which dictates the switching speed of the transistor, the on/off current ratio (Ion/Ioff), which indicates the device's ability to switch between conducting and non-conducting states, and the threshold voltage (Vth), the minimum gate voltage required to turn the transistor on. The following table summarizes the performance of a this compound derivative in a solution-processed OFET and provides a comparison with a commonly cited high-performance p-type semiconductor, pentacene, also fabricated via solution processing.
| Organic Semiconductor | Device Architecture | Deposition Method | Charge Carrier Mobility (µ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| This compound Derivative | Top-Contact, Bottom-Gate | Solution-Processed | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format |
| TIPS-Pentacene | Top-Contact, Bottom-Gate | Solution-Processed (Spray-Coating) | 0.191[1] | > 105 | -0.9[1] |
| Pentacene | Top-Contact, Bottom-Gate | Thermal Evaporation | 1.10[2] | 0.48 x 105[2] | -2.71[2] |
Experimental Protocols
The fabrication and characterization of OFETs are intricate processes where minor variations in procedure can lead to significant differences in device performance. Below are detailed methodologies for the fabrication of a solution-processed, top-contact, bottom-gate OFET, a common architecture for evaluating new organic semiconductors, and the subsequent electrical characterization. These protocols are generalized and would require optimization for specific this compound derivatives.
I. Fabrication of a Top-Contact, Bottom-Gate (TCBG) OFET
This protocol outlines the steps for fabricating a TCBG OFET using a heavily doped silicon wafer as the gate electrode with a thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.
1. Substrate Cleaning:
- The Si/SiO₂ substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each.
- The substrate is then dried with a stream of nitrogen gas.
- To remove any organic residues, the substrate is treated with UV-ozone for 10 minutes.
2. Dielectric Surface Modification:
- To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) is often applied.
- For p-type semiconductors, a common treatment is with octadecyltrichlorosilane (B89594) (OTS). The substrate is immersed in a 10 mM solution of OTS in toluene (B28343) for 30 minutes in a nitrogen-filled glovebox.
- The substrate is then rinsed with fresh toluene and annealed at 120°C for 10 minutes.
3. Organic Semiconductor Deposition (Solution-Processing):
- A solution of the organic semiconductor (e.g., a this compound derivative) is prepared in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).
- The solution is then deposited onto the treated SiO₂ surface via spin-coating. A typical two-step spin-coating process might be:
- 500 rpm for 5 seconds (for spreading).
- 2000 rpm for 60 seconds (for thinning).
- The spin-coating parameters (speed and time) are critical for controlling the film thickness and morphology and must be optimized for the specific material and solvent system.[3]
4. Thermal Annealing:
- After deposition, the film is annealed on a hot plate in a nitrogen atmosphere to remove residual solvent and improve the molecular ordering of the semiconductor film.
- The annealing temperature and time are crucial parameters that significantly impact device performance and need to be carefully optimized for each material.[1] For example, a post-deposition annealing step might be at 100-150°C for 30-60 minutes.
5. Source and Drain Electrode Deposition:
- Source and drain electrodes are then deposited on top of the organic semiconductor layer through a shadow mask via thermal evaporation.
- Gold (Au) is a common electrode material for p-type semiconductors due to its high work function, which facilitates efficient hole injection. A typical thickness for the electrodes is 40-50 nm.
II. Electrical Characterization
The electrical performance of the fabricated OFETs is characterized using a semiconductor parameter analyzer in a probe station under an inert atmosphere (e.g., nitrogen or vacuum) to prevent degradation from air and moisture.
1. Transfer Characteristics:
- The drain current (ID) is measured as a function of the gate voltage (VG) at a constant, high drain-source voltage (VDS) (saturation regime).
- From the transfer curve, the following parameters are extracted:
- Field-Effect Mobility (µ): Calculated from the slope of the (ID)1/2 vs. VG plot in the saturation regime.
- On/Off Current Ratio (Ion/Ioff): The ratio of the maximum ID (on-state) to the minimum ID (off-state).
- Threshold Voltage (Vth): The VG at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (ID)1/2 vs. VG plot.
2. Output Characteristics:
- The drain current (ID) is measured as a function of the drain-source voltage (VDS) for different constant gate voltages (VG).
- The output characteristics confirm the proper transistor operation, showing linear and saturation regions.
Visualizing the Workflow
To provide a clear understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the OFET fabrication and characterization procedures.
Caption: Workflow for Top-Contact, Bottom-Gate OFET Fabrication.
Caption: Workflow for OFET Electrical Characterization.
References
validation of phenalene's suitability for specific applications
A Comparative Guide to the Suitability of Phenalene Derivatives for Advanced Applications
This guide provides a comprehensive comparison of this compound and its derivatives against alternative materials in key high-performance applications. Tailored for researchers, scientists, and professionals in drug development and materials science, this document furnishes objective performance data, detailed experimental protocols, and visual workflows to support informed decision-making.
This compound in Organic Electronics
This compound-based compounds are a class of polycyclic aromatic hydrocarbons (PAHs) recognized for their unique electronic properties, making them promising candidates for organic semiconductors.[1][2] Their stable radical and redox states are of particular interest in the development of organic field-effect transistors (OFETs).[3][4] The performance of this compound-based materials is critically evaluated against established organic semiconductors.
Performance Comparison: this compound Derivatives vs. Standard Organic Semiconductors
The suitability of an organic semiconductor in an OFET is primarily determined by its charge carrier mobility (μ) and the on/off current ratio (Ion/Ioff). Below is a comparative summary of this compound-based materials against industry benchmarks like pentacene (B32325) (a p-type semiconductor) and perylene (B46583) diimide (PDI) derivatives (an n-type semiconductor).[5]
| Material Class | Compound Example | Type | Charge Carrier Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Reference |
| This compound-Based | Diaceno[a,e]pentalenes | p-type | 0.1 - 1.0 | > 10⁶ | [5] |
| Diacenopentalene Dicarboximides | n-type | 0.05 - 0.5 | > 10⁵ | [5] | |
| Benchmark | Pentacene Derivatives | p-type | 0.5 - 5.0 | > 10⁷ | [5] |
| Benchmark | Perylene Diimide (PDI) Derivatives | n-type | 0.1 - 6.0 | > 10⁶ | [5][6] |
Experimental Protocol: Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)
This protocol outlines the fabrication and characterization process for evaluating the performance of this compound-based semiconductors in a top-gate, bottom-contact OFET architecture.
1. Substrate Preparation:
-
Begin with a heavily n-doped silicon wafer serving as the gate electrode, with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate under a stream of nitrogen and bake at 120°C for 30 minutes to remove residual moisture.
-
Define the source and drain electrodes (typically gold, 50 nm) on the SiO₂ surface using standard photolithography and thermal evaporation techniques. The channel length and width are defined during this step.
2. Semiconductor Deposition:
-
Prepare a solution of the this compound-based semiconductor in a high-purity organic solvent (e.g., chloroform, toluene) at a concentration of 5-10 mg/mL.
-
Deposit the semiconductor film onto the substrate via spin-coating. Typical parameters are 2000-4000 rpm for 60 seconds.
-
Anneal the film at a temperature specific to the material (e.g., 80-120°C) for 30-60 minutes in an inert atmosphere (e.g., nitrogen or argon glovebox) to improve crystallinity and film morphology.
3. Device Characterization:
-
Transfer the fabricated device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output characteristics (IDS vs. VDS at various VG) and transfer characteristics (IDS vs. VG at a fixed VDS).
-
Calculate the charge carrier mobility (μ) in the saturation regime using the following equation: IDS = (μ * Ci * W) / (2L) * (VG - VT)² where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, W/L is the channel width-to-length ratio, VG is the gate voltage, and VT is the threshold voltage.
-
Determine the on/off ratio from the transfer characteristic curve as the ratio of the maximum 'on' current to the minimum 'off' current.
Workflow for OFET Fabrication and Analysis
Phenalenone Derivatives in Photodynamic Therapy (PDT)
1H-phenalen-1-one (phenalenone) and its derivatives are highly efficient Type II photosensitizers.[7] Upon irradiation with light, they generate singlet oxygen (¹O₂), a reactive oxygen species (ROS) that can induce apoptosis in cancer cells, making them excellent candidates for photodynamic therapy.[8][9]
Performance Comparison: Phenalenone vs. Standard Photosensitizers
The efficacy of a photosensitizer is primarily quantified by its singlet oxygen quantum yield (ΦΔ). A higher quantum yield indicates more efficient production of cytotoxic singlet oxygen. The phototoxicity is often measured by the half-maximal inhibitory concentration (IC₅₀) under irradiation.
| Compound | Class | Singlet Oxygen Quantum Yield (ΦΔ) | Phototoxicity (IC₅₀) vs. HeLa cells (µM) | Reference |
| Phenalenone (PN) | Phenalenone | ~0.98 (in CH₃CN) | 0.5 - 5 | [7] |
| 2-(Bromomethyl)-PN | Phenalenone Derivative | ~0.95 (in CH₃CN) | ~1.2 | [10] |
| Rose Bengal | Xanthene Dye | ~0.75 (in MeOH) | ~10 | |
| Methylene Blue | Thiazine Dye | ~0.52 (in MeOH) | > 20 | [9] |
Experimental Protocol: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes the relative method for determining ΦΔ using 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap and a well-characterized photosensitizer as a standard.[9]
1. Materials and Preparation:
-
Test Compound (Phenalenone derivative)
-
Standard Photosensitizer (e.g., Rose Bengal, Methylene Blue) with a known ΦΔ.
-
Singlet Oxygen Trap (DPBF).
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol).
-
Prepare stock solutions of the test compound, standard, and DPBF. For measurements, prepare solutions with an absorbance of ~0.1 at the irradiation wavelength for the photosensitizers and a starting absorbance of ~1.0 for DPBF at its absorption maximum (~415 nm).
2. Irradiation and Monitoring:
-
Use a monochromatic light source (e.g., a filtered lamp or laser) at a wavelength where both the test compound and the standard absorb.
-
Place the sample solution in a cuvette and irradiate while stirring.
-
At fixed time intervals, record the UV-Vis absorption spectrum, monitoring the decrease in DPBF absorbance at its maximum.
3. Data Analysis:
-
Plot the natural logarithm of DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot (k) is proportional to the rate of singlet oxygen generation.
-
Calculate the singlet oxygen quantum yield of the sample (ΦΔ(spl)) using the following equation: ΦΔ(spl) = ΦΔ(std) * (kspl / kstd) * (Ia(std) / Ia(spl)) where 'std' refers to the standard and 'spl' to the sample, k is the rate of DPBF degradation, and Ia is the rate of light absorption by the photosensitizer (calculated from the light source intensity and the compound's absorbance).
Signaling Pathway: Phenalenone-Induced Photodynamic Therapy
The mechanism of action for phenalenone-based PDT involves the generation of ROS, which triggers apoptosis through both intrinsic and extrinsic cellular pathways.[8]
Conclusion
This compound and its derivatives represent a versatile and highly tunable molecular scaffold with significant potential in both organic electronics and medicine. While benchmark materials like pentacene currently exhibit superior charge carrier mobility for p-type applications, ongoing research into the functionalization of this compound cores holds promise for closing this performance gap.[5]
In the realm of photodynamic therapy, phenalenone derivatives are exceptional, demonstrating near-perfect singlet oxygen quantum yields that surpass many commonly used photosensitizers.[7][10] This positions them as leading candidates for the development of next-generation PDT agents. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers aiming to harness the unique properties of this compound for specific, high-performance applications.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 203-80-5: this compound | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenalenyl-based open-shell polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
On-Surface Reactivity: A Comparative Guide to Phenalene and Azulene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-surface reactivity of two fascinating polycyclic aromatic hydrocarbons (PAHs): phenalene and azulene (B44059). While both are isomers of naphthalene, their distinct electronic structures give rise to vastly different chemical behaviors, particularly in the context of on-surface synthesis, a powerful strategy for constructing atomically precise carbon-based nanostructures. This document summarizes key experimental findings and theoretical predictions to guide researchers in harnessing the unique reactivity of these molecules on surfaces.
Introduction to this compound and Azulene
Azulene is a non-alternant, bicyclic aromatic hydrocarbon composed of a fused five- and seven-membered ring. This unique structure results in a significant dipole moment and a low HOMO-LUMO gap, making it a vibrant blue compound. Its non-benzenoid aromaticity leads to distinct reactivity at different positions on its scaffold.
This compound , an odd-alternant hydrocarbon, is a triangular-shaped PAH. It is most stable as the phenalenyl radical, a neutral open-shell system with a delocalized unpaired electron. This inherent radical character is the primary driver of its reactivity, which is distinct from the closed-shell aromatic nature of azulene.
On-Surface Reactivity of Azulene
The on-surface chemistry of azulene has been extensively explored, revealing a rich landscape of polymerization and carbon-carbon coupling reactions. These reactions are typically initiated from halogenated azulene precursors on catalytically active metal surfaces like gold (Au(111)).
Key On-Surface Reactions of Azulene
-
Ullmann-type Coupling and Polymerization: Dihalogenated azulene precursors are commonly used to initiate on-surface polymerization. Upon thermal activation, the carbon-halogen bonds cleave, leading to the formation of reactive organometallic intermediates or surface-stabilized radicals. These species then couple to form polymers. The connectivity of the resulting polyazulene chains can be controlled by the substitution pattern of the precursor. For instance, 2,6-diiodoazulene has been used to synthesize polyazulene with exclusive 2,6-connectivity on Au(111)[1].
-
Cyclodehydrogenation: Following polymerization, further annealing can induce intramolecular cyclodehydrogenation reactions, leading to the formation of more extended, planar nanostructures.
Experimental Data for On-Surface Reactions of Azulene
| Parameter | Value/Description | Surface | Precursor | Reference |
| Debromination Temperature | > 150 °C | Au(111) | 3,3'-dibromo-2,2'-dimethyl-1,1'-biazulenyl | [2][3] |
| Organometallic Polymer Formation | ~150 °C | Au(111) | 3,3'-dibromo-2,2'-dimethyl-1,1'-biazulenyl | [2][3] |
| C-C Coupling and Cyclodehydrogenation | Higher temperatures following debromination | Au(111) | 3,3'-dibromo-2,2'-dimethyl-1,1'-biazulenyl | [2][3] |
| Polyazulene Formation | Annealing to 580 K | Au(111) | 2,6-diiodoazulene |
Experimental Protocols: On-Surface Synthesis of Polyazulene
A typical experimental protocol for the on-surface synthesis of polyazulene from a dihalogenated precursor involves the following steps:
-
Substrate Preparation: A single-crystal metal surface, such as Au(111), is cleaned in ultra-high vacuum (UHV) by cycles of sputtering with Ar+ ions and subsequent annealing to high temperatures (e.g., >700 K) to obtain a clean, well-ordered surface.
-
Precursor Deposition: The halogenated azulene precursor is thermally sublimated from a Knudsen cell onto the clean metal substrate held at a specific temperature (often room temperature or slightly elevated).
-
Thermal Annealing: The sample is then annealed to specific temperatures to induce on-surface reactions. This is a stepwise process:
-
Debromination/Deiodination: A lower temperature anneal (e.g., ~420 K for debromination) is used to cleave the carbon-halogen bonds.
-
Polymerization: A subsequent anneal to a higher temperature (e.g., ~580 K) promotes the coupling of the azulene radicals to form polymer chains.
-
Cyclodehydrogenation: Further annealing at even higher temperatures can be used to induce intramolecular C-H activation and cyclization.
-
-
Characterization: The resulting surface structures are characterized at various stages using surface-sensitive techniques such as Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM) to obtain real-space images of the molecules and nanostructures.
Reaction Pathway for Azulene Polymerization
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Phenalene
For laboratory professionals engaged in research, development, and scientific exploration, the responsible management of chemical waste is a cornerstone of a safe and ethical work environment. This guide provides detailed, step-by-step procedures for the proper disposal of phenalene, a polycyclic aromatic hydrocarbon (PAH). Adherence to these protocols is essential to protect laboratory personnel, the wider community, and the environment from potential harm.
This compound and its derivatives are recognized for their potential toxicity and persistence in the environment.[1][2] Improper disposal can lead to contamination of soil and waterways, posing a risk to aquatic life.[1] Therefore, a structured and compliant disposal process is mandatory.
Chemical and Hazard Profile
| Property | Information |
| Chemical Name | 1H-Phenalene-1,3(2H)-dione |
| CAS Number | 5821-59-0 |
| Molecular Formula | C₁₃H₈O₂ |
| Molecular Weight | 196.20 g/mol |
| Appearance | Solid |
| Known Hazards | Based on its chemical class, it should be handled as a hazardous substance. Potential hazards include being harmful if swallowed and causing skin and serious eye irritation.[1] Many PAHs are also known to be carcinogenic. |
| Environmental Hazards | Polycyclic aromatic hydrocarbons can be toxic to aquatic life and are persistent in the environment.[1] They have a tendency to adhere to soil and sediment.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is grounded in best practices for the management of hazardous chemical waste, with specific considerations for polycyclic aromatic hydrocarbons.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory. Always inspect gloves for any signs of damage before use.[1]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes or airborne particles.
-
Lab Coat: A lab coat should be worn to protect skin and clothing.
Step 2: Waste Segregation and Containerization
Proper segregation and containment are critical to prevent accidental mixing of incompatible waste streams.
-
Waste Segregation: Do not mix this compound waste with other types of chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid this compound waste. The container must be equipped with a secure screw-on cap.[1]
Step 3: Labeling and Storage
Clear and accurate labeling is essential for the safe management of hazardous waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Designated Storage Area: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.[1]
-
Secondary Containment: To mitigate the risk of spills, place the primary waste container inside a larger, chemically resistant secondary container.[1]
Step 4: Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinsing: The original container must be triple-rinsed with a suitable solvent.[1]
-
Rinsate Collection: The solvent used for rinsing (rinsate) is considered hazardous waste and must be collected and disposed of accordingly.[1]
-
Container Disposal: After triple-rinsing and allowing it to dry, the defaced container may be disposed of in the regular trash, in accordance with institutional guidelines.[1]
Step 5: Final Disposal
The final step involves the professional and compliant removal of the hazardous waste.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]
-
Documentation: Complete all required hazardous waste disposal forms as mandated by your institution.[1]
-
Prohibition of Improper Disposal: Under no circumstances should this compound or its rinsate be disposed of down the drain or in the standard trash.[1]
Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure, from initial handling to final removal.
Caption: this compound Disposal Workflow Diagram
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
